molecular formula C8H10BFO2 B1338153 (4-Fluoro-2,3-dimethylphenyl)boronic acid CAS No. 211495-31-7

(4-Fluoro-2,3-dimethylphenyl)boronic acid

Cat. No.: B1338153
CAS No.: 211495-31-7
M. Wt: 167.98 g/mol
InChI Key: JACGHVGDEQRIFL-UHFFFAOYSA-N
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Description

(4-Fluoro-2,3-dimethylphenyl)boronic acid is a versatile arylboronic acid derivative of significant interest in scientific research and development. This compound is primarily utilized as a key building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to create novel biaryl structures for exploring biologically active molecules . The strategic incorporation of fluorine and methyl groups on the phenyl ring influences the compound's electronic properties, acidity, and hydrolytic stability, making it a valuable scaffold for structure-activity relationship studies . Beyond its role in C-C bond formation, this boronic acid derivative holds considerable promise in the field of materials science and sensing. Fluoro-substituted boronic acids like this one are crucial in the development of fluorescence-based sensors . Researchers employ them in the design of molecular systems for the colorimetric and fluorometric detection of anions, such as fluoride, as the compound can reversibly bind to analytes, resulting in measurable changes in optical properties . Furthermore, due to their ability to form reversible complexes with diols, boronic acids are fundamental to the creation of sensors for carbohydrates and other biologically active substances . The mechanism of action for boronic acids in biochemical contexts often involves their unique electronic structure. The boron atom has an empty p-orbital, making it Lewis acidic. This allows it to form reversible covalent bonds with nucleophiles, such as the hydroxyl groups of serine or threonine residues in the active sites of certain enzymes . This reversible interaction is a key mechanism in several approved boron-containing drugs, which work as protease or β-lactamase inhibitors, highlighting the therapeutic potential of this compound class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, including avoiding contact with skin and eyes and preventing the formation of dust .

Properties

IUPAC Name

(4-fluoro-2,3-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10BFO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACGHVGDEQRIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514405
Record name (4-Fluoro-2,3-dimethylphenyl)boronic acid
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Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211495-31-7
Record name B-(4-Fluoro-2,3-dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211495-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluoro-2,3-dimethylphenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50514405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluoro-2,3-dimethylphenyl)boronic acid (CAS 211495-31-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the properties, characterization, and application of (4-Fluoro-2,3-dimethylphenyl)boronic acid. With full editorial control, this document is structured to provide not just data, but actionable, field-proven insights into leveraging this versatile building block in organic synthesis.

Strategic Overview: The Utility of a Multifunctional Building Block

This compound is a synthetically valuable organoboron compound. Its structure is strategically designed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The utility of this specific reagent stems from the unique combination of its substituents:

  • The Boronic Acid Moiety [-B(OH)₂]: This functional group is the cornerstone of its reactivity, enabling the transmetalation step in the Suzuki-Miyaura catalytic cycle. It is relatively stable, generally has low toxicity, and its byproducts are typically easy to remove.

  • The Fluorine Atom (-F): The presence of a fluorine atom at the 4-position significantly alters the electronic properties of the phenyl ring. As a moderately electron-withdrawing group, it can influence the reactivity of the molecule and, more importantly, can serve as a crucial modulator of physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) in a final drug candidate.

  • The Ortho- and Meta-Methyl Groups (-CH₃): The two methyl groups at the 2- and 3-positions introduce steric bulk around the carbon-boron bond. This steric hindrance can influence the kinetics of the coupling reaction and, critically, imparts a specific, rigid conformation to the resulting biaryl product, which is often essential for achieving high-affinity binding in drug-receptor interactions.

This combination makes the compound an attractive building block for introducing a precisely substituted phenyl motif in the fields of medicinal chemistry, agrochemicals, and materials science.

Physicochemical & Safety Profile

Accurate knowledge of a reagent's properties is fundamental to successful and safe experimentation. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 211495-31-7[1][2]
Molecular Formula C₈H₁₀BFO₂[1]
Molecular Weight 167.97 g/mol [1]
Appearance Typically a white to off-white solid or crystalline powder.[3]
Melting Point Specific data for this isomer is not consistently reported in public literature. For comparison, the related isomer 4-Fluoro-2-methylphenylboronic acid has a melting point of 191-196 °C. It is recommended to refer to the supplier's Certificate of Analysis for lot-specific data.
Solubility Generally soluble in organic solvents like methanol, THF, dioxane, and DMF. Sparingly soluble in water and nonpolar hydrocarbon solvents.
Storage Store in a cool, dry, well-ventilated area. Recommended storage temperatures range from 2-8°C for short-term to -20°C for long-term stability. Keep container tightly closed and protect from moisture, as boronic acids can undergo dehydration to form boroxines.[4]
Safety & Handling: A Self-Validating Protocol

Trustworthiness in the lab begins with rigorous safety protocols. This compound is an irritant and requires careful handling.

  • Hazard Identification: GHS Hazard statements indicate that this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

  • Handling Procedure:

    • Designate a specific area in the fume hood for handling the solid.

    • Avoid creating dust when weighing or transferring the material.

    • Use dedicated spatulas and weighing papers.

    • After handling, wash hands thoroughly. Contaminated clothing should be removed and laundered before reuse.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Spectroscopic Characterization: What to Expect

While specific spectra are lot-dependent and should be obtained from the supplier, a skilled chemist can predict the key features based on the molecule's structure. This serves as a crucial first-pass identity check upon receiving the material.

¹H NMR (Proton NMR)
  • Aromatic Protons: The two aromatic protons will appear as doublets due to coupling with each other and with the fluorine atom.

    • The proton at C5 (ortho to Fluorine) will be a doublet of doublets, expected around δ 7.0-7.2 ppm.

    • The proton at C6 (meta to Fluorine) will also be a doublet of doublets, expected around δ 6.8-7.0 ppm.

  • Methyl Protons: Two distinct singlets for the two methyl groups are expected, likely in the range of δ 2.2-2.5 ppm.

  • Boronic Acid Protons: The -B(OH)₂ protons are often broad and may exchange with water in the solvent. They can appear anywhere from δ 4.0 to 8.0 ppm, or may not be observed at all.

¹³C NMR (Carbon NMR)
  • Expect 8 distinct carbon signals. The carbons attached to fluorine and boron will show characteristic splitting (C-F and C-B coupling). The carbon attached to boron (C1) will be broad and may be difficult to observe.

¹⁹F NMR (Fluorine NMR)
  • A single resonance is expected for the fluorine atom. Its chemical shift will be indicative of the electronic environment of the aromatic ring.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this reagent is to serve as the organoboron partner in a Suzuki-Miyaura cross-coupling to form a new carbon-carbon bond. This reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OXI Oxidative Addition PdII_Aryl R¹-Pd(II)Ln-X (Aryl-Pd Complex) OXI->PdII_Aryl TRANS Transmetalation PdII_Biaryl R¹-Pd(II)Ln-R² (Di-organo Pd Complex) TRANS->PdII_Biaryl RED Reductive Elimination RED->Pd0  Regenerates  Catalyst Product Biaryl Product (R¹-R²) RED->Product Forms C-C Bond ArylHalide Aryl Halide (R¹-X) ArylHalide->OXI Coupling Partner BoronicAcid (4-Fluoro-2,3-dimethylphenyl) boronic acid (R²-B(OH)₂) BoronicAcid->TRANS Base Base (e.g., CO₃²⁻) Base->TRANS Activates Boron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Representative Procedure

The following protocol is a robust, general procedure for coupling this compound with a generic aryl bromide. It serves as an excellent starting point for substrate-specific optimization.

Objective: To synthesize a biaryl product via the palladium-catalyzed coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol mixture, or Dioxane)

  • Inert Gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Suzuki_Workflow start 1. Assemble Reaction reagents Add Aryl Bromide, Boronic Acid, & Solvent to oven-dried flask. start->reagents degas 2. Degas Mixture (e.g., N₂ sparging for 15-20 min) reagents->degas catalyst 3. Add Base & Catalyst under positive N₂ pressure. degas->catalyst heat 4. Heat Reaction (e.g., 80-100 °C) Monitor by TLC/LC-MS. catalyst->heat workup 5. Aqueous Workup heat->workup quench Cool to RT, add water. Separate layers. workup->quench extract Extract aqueous layer with organic solvent (e.g., EtOAc). quench->extract wash Combine organic layers. Wash with brine. extract->wash dry Dry over Na₂SO₄ or MgSO₄. Filter and concentrate. wash->dry purify 6. Purify Product (e.g., Column Chromatography) dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (e.g., 1.0 mmol) and this compound (1.2 mmol).

  • Solvent Addition & Degassing: Add the solvent system (e.g., 10 mL of a 4:1 mixture of Toluene:Ethanol). Seal the flask with a septum and sparge the mixture with nitrogen or argon gas for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions and catalyst deactivation.

  • Reagent Addition: While maintaining a positive pressure of inert gas, add the aqueous base (e.g., 1.5 mL of 2M Na₂CO₃, 3.0 mmol) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Expertise: Adding the catalyst last, after the system is deoxygenated, maximizes its active lifetime.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup:

    • Cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion

This compound is a highly functionalized and valuable reagent for modern organic synthesis. Its carefully arranged substituents provide chemists with a tool to introduce a sterically defined, electronically modulated aromatic ring system. By understanding its properties, adhering to strict safety protocols, and applying mechanistically sound reaction conditions, researchers can effectively leverage this compound to construct complex molecules for a wide range of applications in science and industry.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Fluoro-2,3-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoro-2,3-dimethylphenyl)boronic acid (CAS No. 211495-31-7) is a key building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1][2] Its unique substitution pattern, featuring a fluorine atom and two methyl groups on the phenyl ring, offers medicinal chemists a valuable tool to fine-tune the steric and electronic properties of drug candidates, potentially enhancing their efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this versatile reagent, grounded in established chemical principles and supported by scientific literature.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[3][4] This Nobel Prize-winning methodology enables the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs).[5] The versatility of the Suzuki-Miyaura reaction stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.

The strategic incorporation of substituents onto the phenyl ring of a boronic acid allows for precise control over the properties of the resulting biaryl products. In the case of this compound, the substituents are not merely decorative but serve distinct purposes:

  • Fluorine: The presence of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Its high electronegativity can also influence the reactivity of the boronic acid in cross-coupling reactions.

  • Methyl Groups: The two methyl groups introduce steric bulk, which can be used to control the conformation of the final molecule. This steric hindrance can be crucial for achieving selectivity in drug-target interactions.

This guide will delve into the practical aspects of synthesizing and characterizing this compound, providing researchers with the necessary knowledge to confidently utilize this reagent in their drug discovery and development programs.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate, typically an organolithium or Grignard reagent, with a trialkyl borate, followed by acidic hydrolysis.[6][7] This approach is highly adaptable and can be applied to a wide range of substituted aryl halides.

Retrosynthetic Analysis and Proposed Synthetic Route

A logical retrosynthetic analysis of this compound points to 1-bromo-4-fluoro-2,3-dimethylbenzene as a suitable starting material. The carbon-bromine bond can be readily converted to a carbon-lithium bond through a lithium-halogen exchange, which can then be trapped with a borate ester.

Diagram 1: Synthetic Workflow for this compound

G A 1-Bromo-4-fluoro-2,3-dimethylbenzene C Lithium-Halogen Exchange A->C 1. B n-Butyllithium (n-BuLi) THF, -78 °C B->C D (4-Fluoro-2,3-dimethylphenyl)lithium C->D Formation of organolithium F Boronate Ester Intermediate D->F 2. E Triisopropyl borate -78 °C to RT E->F H This compound F->H 3. G Aqueous HCl Hydrolysis G->H

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of substituted phenylboronic acids.[6][8] Researchers should always conduct their own risk assessment and adhere to all laboratory safety guidelines.

Materials:

  • 1-Bromo-4-fluoro-2,3-dimethylbenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with 1-bromo-4-fluoro-2,3-dimethylbenzene (1.0 eq). Anhydrous THF is added via cannula, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C until the solution is acidic (pH ~1-2). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volumes).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude solid is then triturated with hexanes, and the resulting precipitate is collected by vacuum filtration to afford this compound as a white to off-white solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.

Physical Properties
PropertyExpected Value
CAS Number 211495-31-7[9]
Molecular Formula C₈H₁₀BFO₂[10]
Molecular Weight 167.97 g/mol [10]
Appearance White to off-white crystalline solid[1]
Melting Point Data for closely related isomers suggest a melting point in the range of 190-240 °C.[11]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.6d1HAr-H
~6.9 - 7.0d1HAr-H
~2.3s3HAr-CH₃
~2.1s3HAr-CH₃
Broad signalbr s2HB(OH )₂

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~160 (d)C -F
~135 (d)C -H
~130C -B
~125C -CH₃
~120C -CH₃
~115 (d)C -H
~20Ar-C H₃
~15Ar-C H₃

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)

Chemical Shift (ppm)Multiplicity
~ -115 to -125m

Table 4: Predicted Mass Spectrometry Data (ESI-)

m/zAssignment
[M-H]⁻Deprotonated molecular ion
[M+45]⁻Formate adduct
[M-H₂O-H]⁻Loss of water from the deprotonated ion

Applications in Drug Discovery and Development

This compound is a valuable reagent for the synthesis of biaryl compounds, which are prevalent motifs in many approved drugs and clinical candidates. Its primary application is in the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction

G A This compound D Suzuki-Miyaura Coupling A->D B Aryl/Heteroaryl Halide (R-X) B->D C Pd Catalyst Base C->D E Biaryl Product D->E

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The resulting biaryl structures can serve as scaffolds for a wide range of therapeutic targets. The specific substitution pattern of this compound can impart desirable properties to the final compound, such as:

  • Improved Potency: The fluorine atom can engage in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.

  • Enhanced Metabolic Stability: The C-F bond is very strong and less susceptible to metabolic cleavage, which can prolong the in vivo half-life of a drug.

  • Modulated Selectivity: The steric bulk of the methyl groups can be used to favor binding to a specific target over off-target proteins, reducing the risk of side effects.

Conclusion

This compound is a strategically important building block for the synthesis of novel and complex molecules in the pharmaceutical and agrochemical industries. A robust understanding of its synthesis and a thorough characterization are paramount for its effective application. The methodologies and data presented in this guide provide a solid foundation for researchers to confidently incorporate this versatile reagent into their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

A Technical Guide to (4-Fluoro-2,3-dimethylphenyl)boronic acid: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4-Fluoro-2,3-dimethylphenyl)boronic acid is a specialized organoboron compound that has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique substitution pattern—featuring a fluorine atom and two adjacent methyl groups on the phenyl ring—imparts specific steric and electronic properties that are highly sought after by researchers in drug discovery and materials science. This guide provides an in-depth analysis of its core chemical identity, including its structural formula and molecular weight, and explores its physicochemical properties, validated synthetic routes, and primary applications. The principal utility of this reagent lies in its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust protocols for its practical application.

Core Compound Identification and Physicochemical Properties

Accurate identification is paramount for ensuring the reproducibility of experimental results. The fundamental characteristics of this compound are summarized below.

Nomenclature and Identifiers

A consistent set of identifiers is crucial for database searches and regulatory compliance.

IdentifierValueSource
Chemical Name This compound[3][4][5]
Synonyms 2,3-Dimethyl-4-fluorophenylboronic acid[5]
CAS Number 211495-31-7[3][4][5][6]
Molecular Formula C₈H₁₀BFO₂[3][5][6][7]
Molecular Weight 167.97 g/mol [3][5][7]
Isomeric SMILES B(C1=C(C(=C(C=C1)F)C)C)(O)O[6]
MDL Number MFCD10699619[5]
Structural Formula and Visualization

The precise arrangement of atoms dictates the compound's reactivity and function. The structure features a boronic acid moiety at position 1, two methyl groups at positions 2 and 3, and a fluorine atom at position 4 of the benzene ring.

2D Structural Formula of the Topic Compound.
Physicochemical Data Summary

The physical properties of the compound are essential for determining appropriate handling, storage, and reaction conditions.

PropertyValueSource(s)
Appearance White to off-white solid/powderInferred from similar compounds[1][8]
Storage Temperature 2-8°C or -20°C, under inert atmosphere[5][7]
Solubility Soluble in organic solvents like THF, DMF; slightly soluble in waterInferred from general boronic acid properties[8]

The Role of Fluorine and Methyl Substituents: A Scientific Rationale

The utility of this compound is not arbitrary; it is a direct result of its specific substitution pattern. Understanding the interplay of these groups is key to predicting its behavior in complex syntheses.

  • Fluorine Atom (Position 4): The highly electronegative fluorine atom acts as a potent electron-withdrawing group via the inductive effect. This has several important consequences:

    • Enhanced Metabolic Stability: In drug discovery, the C-F bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.[9]

    • Modulation of Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron atom, which can influence the rate and efficiency of the transmetalation step in Suzuki couplings.[10]

    • Bioisosterism and Binding: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially forming favorable hydrogen bonds or dipole-dipole interactions with biological targets like enzymes.[9]

  • Adjacent Dimethyl Groups (Positions 2 and 3): The two methyl groups introduce significant steric hindrance around the boronic acid moiety.

    • Steric Shielding: This bulkiness can influence the regioselectivity of reactions, directing coupling partners to less hindered sites on other molecules.

    • Conformational Restriction: The steric clash between the methyl groups and the boronic acid can lock the phenyl ring into a specific conformation, which can be advantageous when designing molecules with precise three-dimensional shapes for optimal target binding.

    • Electronic Effect: As electron-donating groups, the methyl substituents partially counteract the electron-withdrawing effect of the fluorine, fine-tuning the overall electronic nature of the aromatic ring.

Synthesis and Mechanistic Insights

The synthesis of arylboronic acids is a well-established process in organic chemistry, typically involving the formation of an organometallic intermediate followed by quenching with a boron electrophile.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the C-B bond, identifying a suitable aryl halide precursor.

retrosynthesis target This compound precursor 1-Bromo-4-fluoro-2,3-dimethylbenzene target->precursor C-B Disconnection (Standard Synthesis)

Retrosynthetic approach to the target compound.
A Validated Synthetic Protocol

This protocol describes a standard laboratory-scale synthesis via a lithium-halogen exchange reaction. This method is chosen for its high efficiency and reliability. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the highly reactive organolithium intermediate.[11]

Step-by-Step Methodology:

  • Reaction Setup: Flame-dry a three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a stream of nitrogen.

  • Initial Charge: Dissolve 1-bromo-4-fluoro-2,3-dimethylbenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The choice of n-BuLi is critical as it is a strong enough base to facilitate rapid lithium-halogen exchange at low temperatures, minimizing side reactions.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Borylation: Add trimethyl borate (B(OMe)₃, 1.5 equiv) dropwise, again maintaining the temperature at -78 °C. Trimethyl borate is an excellent electrophilic source of boron that reacts rapidly with the nucleophilic aryllithium.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture in an ice bath and carefully quench by the slow addition of aqueous acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). This step hydrolyzes the boronate ester intermediate to the desired boronic acid.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization or silica gel chromatography to afford the pure this compound.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the Suzuki-Miyaura cross-coupling reaction, which forges a C-C bond between the boronic acid's aryl group and another aryl or vinyl halide/triflate.[2][12][13] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][13]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this cycle is essential for troubleshooting and optimizing reaction conditions.

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar'-X transmetalation Transmetalation oxidative_addition->transmetalation Ar-Pd(II)-X reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-Ar' reductive_elimination->pd0 Ar-Ar' boronic_acid Ar-B(OH)₂ (Our Compound) boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation

The Palladium-Catalyzed Suzuki Coupling Cycle.
Experimental Workflow for a Model Coupling Reaction

This protocol provides a self-validating system for coupling this compound with a generic aryl bromide (Ar-Br).

Step-by-Step Methodology:

  • Reagent Preparation: To a reaction vessel, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv). The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2]

  • Solvent Addition: Add a suitable solvent system, often a mixture like dioxane/water or DMF/water. The presence of water can be beneficial for dissolving the base and accelerating the reaction.[13]

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude biaryl product can then be purified by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

Boronic acids are foundational to modern medicinal chemistry.[10][14][15] this compound is particularly valuable as a building block for synthesizing complex molecules that are often the core structures of new drug candidates.[9] Its specific substitution pattern allows for the creation of diverse chemical libraries for screening against biological targets in areas like oncology and inflammatory diseases.[9] The fluorine atom can confer desirable properties like improved metabolic stability and bioavailability, while the sterically demanding methyl groups can enforce a specific bioactive conformation.[9] In materials science, the biaryl structures synthesized using this reagent are key components in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional organic materials.[2]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with chemical reagents.

Hazard Identification

This compound is classified as hazardous.[5]

GHS Hazard StatementDescriptionSource
H315 Causes skin irritation[5][6]
H319 Causes serious eye irritation[5][6]
H335 May cause respiratory irritation[5][6]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[16][17]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][18]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][19]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration (2-8°C) is recommended.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.[16][18] Boronic acids can undergo self-condensation to form boroxines upon dehydration; storage in a dry environment is critical.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the strategic placement of its fluoro and dimethyl substituents. It provides a robust and reliable entry point for the synthesis of complex, sterically hindered, and fluorinated biaryl systems via the Suzuki-Miyaura coupling reaction. For researchers in medicinal chemistry and materials science, this compound represents a key tool for molecular innovation, enabling the construction of novel molecules with tailored electronic, steric, and pharmacokinetic properties.

References

A Comprehensive Guide to the Spectroscopic Characterization of (4-Fluoro-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Substituted Arylboronic Acid

In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks. Their prominence is largely due to their central role in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forging carbon-carbon bonds. (4-Fluoro-2,3-dimethylphenyl)boronic acid (CAS No. 211495-31-7) is a valuable reagent within this class, offering a unique combination of steric and electronic properties. The presence of a fluorine atom provides a powerful tool for modulating pharmacokinetic and pharmacodynamic properties of drug candidates, while the methyl groups offer steric hindrance that can influence reaction selectivity and molecular conformation.

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It provides a detailed exposition of the expected spectroscopic signature of this compound, grounded in fundamental principles and data from analogous structures. More than a simple data sheet, this document explains the causality behind analytical choices and provides robust, field-tested protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring the unambiguous identification and quality assessment of this critical synthetic intermediate.

Molecular Structure and Predicted Spectroscopic Behavior

The structural features of this compound dictate its unique spectroscopic fingerprint. The molecule consists of a tetrasubstituted benzene ring bearing a boronic acid group [-B(OH)₂], a fluorine atom, and two methyl groups.

  • NMR Spectroscopy: The asymmetry of the substitution pattern will result in distinct signals for each proton and carbon. The fluorine atom will introduce characteristic splitting patterns through ¹H-¹⁹F and ¹³C-¹⁹F coupling. The boron nucleus (¹¹B) provides a direct probe into the state of the boronic acid moiety.

  • IR Spectroscopy: The molecule will exhibit characteristic vibrations for O-H (from the boronic acid), B-O, C-F, and aromatic C=C and C-H bonds.

  • Mass Spectrometry: The molecule's mass and the natural isotopic abundance of boron (¹⁰B/~20%, ¹¹B/~80%) will provide a definitive confirmation of its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound in solution. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization.

A significant challenge in the NMR analysis of boronic acids is their tendency to form cyclic trimeric anhydrides known as boroxines, especially in non-polar solvents or upon concentration. This equilibrium can lead to complex or broadened spectra. The choice of solvent is therefore a critical experimental parameter.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the aromatic and methyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Key Insights
~7.5-7.8d (J ≈ 8-9 Hz)Ar-H (H6)This proton is ortho to the electron-withdrawing boronic acid group, leading to a downfield shift. It will appear as a doublet due to coupling with the adjacent H5.
~6.9-7.1dd (J ≈ 8-9 Hz, 4-5 Hz)Ar-H (H5)This proton is ortho to the electron-donating fluorine atom, causing an upfield shift. It will be split into a doublet of doublets by the adjacent H6 and through-space coupling to the fluorine atom.
~4.5-6.0br sB(OH )₂The boronic acid protons are acidic and undergo rapid exchange with trace water or protic solvents. This results in a broad signal that may not always be observed. In solvents like methanol-d4, this signal will exchange completely and disappear.[1]
~2.3sAr-CH₃ (at C2)Methyl group protons typically appear in this region.
~2.1sAr-CH₃ (at C3)This methyl group is expected to be at a slightly different chemical shift from the other due to the different neighboring substituents.
Predicted ¹³C, ¹⁹F, and ¹¹B NMR Spectra

Multi-nuclear NMR provides deeper structural confirmation.

NucleusPredicted Chemical Shift (δ, ppm)Expected FeaturesRationale and Key Insights
¹³C NMR ~160-165 (d, ¹JCF ≈ 240-250 Hz)C4-FThe carbon directly attached to fluorine shows a characteristic large one-bond coupling constant and is shifted significantly downfield.
~130-145C1-B, C2, C3, C6The exact shifts for the remaining aromatic carbons will vary, with the carbon bearing the boron (C1) often being difficult to observe due to quadrupolar broadening from the boron nucleus.
~115-120 (d, ²JCF ≈ 20-25 Hz)C5This carbon shows a smaller two-bond coupling to fluorine.
~15-20-C H₃Two distinct signals are expected for the two methyl carbons.
¹⁹F NMR ~ -110 to -118Singlet or MultipletReferenced against CFCl₃, the chemical shift is characteristic of an aryl fluoride.[2][3][4] It may show fine structure due to coupling with nearby protons. This is a highly sensitive and unambiguous confirmation of fluorine incorporation.[5]
¹¹B NMR ~ +28 to +33Broad SingletThis chemical shift is characteristic of a trigonal planar (sp²) boron center in an arylboronic acid.[6][7][8] The signal is often broad due to quadrupolar relaxation. The formation of a tetrahedral (sp³) boronate ester or adduct would cause a significant upfield shift to approximately +5 to +15 ppm.[9]
Experimental Protocol: NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution NMR spectra, minimizing interference from boroxine formation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent.

      • Expert Choice: Methanol-d4 (CD₃OD) is an excellent first choice. The protic nature of the solvent effectively breaks up the boroxine trimer, leading to sharp, well-resolved spectra for the aromatic and methyl groups.[1] The B(OH)₂ protons will exchange with the solvent and will not be observed.

      • Alternative: DMSO-d6 can also be used and will often allow for the observation of the B(OH)₂ protons, although they may be broad.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire standard ¹H, ¹³C, ¹⁹F, and ¹¹B spectra using standard instrument parameters. A sufficient number of scans should be acquired, particularly for the less sensitive ¹³C nucleus.

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Predicted IR Absorption Bands

The analysis of the IR spectrum relies on identifying characteristic vibrational frequencies. Data from phenylboronic acid and its derivatives provide a strong basis for these assignments.[10][11][12]

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3200 - 3600Broad, StrongB-O-H O-H Stretch (Hydrogen-bonded)
~3050MediumAr-C-H C-H Stretch
~2950MediumC-H (Methyl)C-H Stretch
1500 - 1600Medium-StrongAr C=C C=C Ring Stretch
1330 - 1380Very StrongB-O Asymmetric B-O Stretch
1150 - 1250StrongC-F C-F Stretch
~650Medium-StrongO-B-OO-B-O out-of-plane deformation
Experimental Protocol: Acquiring an FT-IR Spectrum

Objective: To obtain a clean IR spectrum representative of the compound's vibrational modes.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

  • Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Definitive Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and is critical for confirming the elemental composition. The analysis of boronic acids can be complicated by their tendency to dehydrate in the gas phase.[13][14]

Expected Mass Spectrum

Molecular Formula: C₈H₁₀BFO₂ Monoisotopic Mass: 168.0762 Da

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids, often performed via Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

  • Expected Ions:

    • Negative Ion Mode (ESI-): The most likely observed ion will be the deprotonated molecule, [M-H]⁻ at m/z 167.0689 . Adducts with solvent anions might also be observed.

    • Positive Ion Mode (ESI+): Adducts such as [M+Na]⁺ at m/z 191.0581 or [M+H]⁺ at m/z 169.0840 may be seen, though often with lower intensity.

  • Key Identifier - Boron Isotopic Pattern: A crucial feature is the natural isotopic distribution of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%).[14] Any boron-containing ion will appear as a pair of peaks separated by approximately 1 Da, with the (¹¹B) peak being about four times more intense than the (¹⁰B) peak. This provides definitive evidence for the presence of a single boron atom.

  • Fragmentation and Dehydration: Boronic acids are prone to dehydration. It is common to observe an ion corresponding to the loss of water, [M+H-H₂O]⁺. Under harsher conditions or during thermal desorption, the trimeric boroxine may form, which could be detected. Common fragmentation involves the loss of the boronic acid group.[17]

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and purity of the compound while minimizing in-source degradation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the boronic acid (~10 µg/mL) in a suitable solvent mixture like 1:1 acetonitrile:water.[18]

  • Chromatography (UPLC/HPLC):

    • Column: A standard C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like ammonium acetate (10 mM), can provide good peak shape and ionization efficiency.[16]

    • Flow Rate: Typical analytical flow rates of 0.2-0.5 mL/min are used.

  • Mass Spectrometry (ESI-MS):

    • Ionization Mode: Operate in both positive and negative ion modes to capture all relevant ionic species.

    • Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve maximum signal intensity for the target analyte while minimizing fragmentation.

    • Data Acquisition: Acquire full scan data over a relevant m/z range (e.g., 50-500 Da) to observe the molecular ion and any potential impurities or degradation products.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure and purity of this compound is not based on a single technique but on the convergence of evidence from multiple spectroscopic methods. The following workflow illustrates this synergistic approach.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 cluster_3 A Synthesized or Procured This compound B IR Spectroscopy A->B C Mass Spectrometry (LC-MS) A->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) A->D E Functional Groups Confirmed (B-O, O-H, C-F) B->E Vibrational Data F Correct Molecular Weight & Boron Isotope Pattern C->F Mass & Isotope Data G Unambiguous Structure Connectivity & Purity D->G Connectivity Data H Final Confirmation: Identity, Structure, and Purity Validated E->H F->H G->H

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Conclusion

References

An In-depth Technical Guide to (4-Fluoro-2,3-dimethylphenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-Fluoro-2,3-dimethylphenyl)boronic acid, a versatile reagent in modern organic synthesis, particularly within the realm of pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its safety, handling, physicochemical properties, synthesis, and applications, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Medicinal Chemistry

This compound belongs to a class of organoboron compounds that have become indispensable tools in contemporary medicinal chemistry.[1] The incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity, serving as key building blocks in the synthesis of complex organic molecules.[1]

The subject of this guide, this compound, offers a unique combination of a fluorine substituent and two methyl groups on the phenyl ring. This specific substitution pattern can influence the electronic properties and steric hindrance of the molecule, providing medicinal chemists with a valuable tool for fine-tuning the structure-activity relationships (SAR) of potential drug candidates. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are common motifs in biologically active compounds.[3]

Material Safety and Handling

A thorough understanding of the safety and handling protocols for this compound is paramount for its safe utilization in a laboratory setting. The following information is synthesized from various material safety data sheets (MSDS) for this compound and structurally similar fluorinated phenylboronic acids.

Hazard Identification

This compound is generally classified as an irritant. The primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

First-Aid Measures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 211495-31-7
Molecular Formula C₈H₁₀BFO₂
Molecular Weight 167.97 g/mol
Appearance White to off-white crystalline powder
Storage Temperature 2-8°C

Synthesis of this compound: A Representative Protocol

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound. All work should be conducted by trained professionals in a suitable laboratory environment.

Conceptual Workflow for Synthesis

G start Start with 1-Bromo-4-fluoro-2,3-dimethylbenzene lithiation Lithium-Halogen Exchange (e.g., with n-BuLi or t-BuLi in THF at -78°C) start->lithiation boration Reaction with Trialkyl Borate (e.g., Trimethyl borate or Triisopropyl borate at -78°C) lithiation->boration hydrolysis Acidic Hydrolysis (e.g., with aqueous HCl) boration->hydrolysis workup Work-up and Purification (Extraction, Chromatography) hydrolysis->workup product This compound workup->product G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X L_n oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation diorgano_pd2 Ar-Pd(II)-Ar' L_n transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

References

A Comprehensive Technical Guide to the pKa of (4-Fluoro-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the acid dissociation constant (pKa) of (4-Fluoro-2,3-dimethylphenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple statement of value to dissect the underlying chemical principles, outline robust experimental determination methodologies, and discuss the implications of this crucial physicochemical parameter. While a specific, experimentally determined pKa for this exact isomer is not prominently available in public literature, this guide will empower the reader to estimate its properties and determine it empirically with high confidence.

The Central Role of pKa in the Application of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, most famously for their role in Suzuki-Miyaura cross-coupling reactions.[1] However, their utility extends far beyond synthesis into medicinal chemistry, diagnostics, and materials science.[1][2] For applications in biological systems, the pKa is arguably one of the most critical parameters. It governs the equilibrium between the neutral, trigonal planar boronic acid and its ionized, tetrahedral boronate form in aqueous solution.

This equilibrium is paramount because it dictates:

  • Aqueous Solubility: The charged boronate form is generally more soluble in aqueous media than the neutral acid, a key factor for drug formulation and bioavailability.[1]

  • Reactivity with Diols: The tetrahedral boronate form is the species that readily and reversibly binds to 1,2- and 1,3-diols, such as those found on carbohydrates on cell surfaces or in therapeutic targets.[3][4] Understanding the pKa is therefore essential for designing boronic acid-based sensors and drugs that function optimally at physiological pH (~7.4).[5]

  • Biological Interactions: The ability to form reversible covalent bonds with target proteins, often serine residues in enzyme active sites, is dependent on the Lewis acidity of the boron center, which is quantified by the pKa.

The general pKa range for arylboronic acids falls between 4 and 10, making substituent effects critically important for tuning their properties for specific biological applications.[1]

G cluster_equilibrium Aqueous Equilibrium of Boronic Acid Acid R-B(OH)₂ Trigonal Planar (Lewis Acid) Base R-B(OH)₃⁻ Tetrahedral (Boronate Anion) Acid->Base + OH⁻ H2O H₂O Base->Acid - OH⁻ caption Fig. 1: Equilibrium of boronic acid and its conjugate boronate base.

Caption: Fig. 1: Equilibrium of boronic acid and its conjugate boronate base.

Deconstructing the Substituent Effects on this compound

The pKa of a substituted phenylboronic acid is a complex interplay of electronic, steric, and intramolecular effects. The parent phenylboronic acid has a pKa of approximately 8.8. For the title compound, we must consider the influence of one fluoro and two methyl groups.

SubstituentPositionElectronic EffectExpected Impact on pKaRationale
Fluoro para (C4)Electron-WithdrawingDecrease (Increase Acidity)The electronegative fluorine atom withdraws electron density from the aromatic ring, stabilizing the negatively charged tetrahedral boronate, thus favoring dissociation.[6][7]
Methyl meta (C3)Electron-DonatingIncrease (Decrease Acidity)The methyl group donates electron density through induction, destabilizing the anionic boronate and making the boron center less Lewis acidic.
Methyl ortho (C2)Electron-Donating & StericIncrease (Decrease Acidity)In addition to its electron-donating nature, the ortho-methyl group introduces steric hindrance. This can impede the transition from the planar acid to the more sterically demanding tetrahedral boronate, thus increasing the pKa.[5]

Integrated Analysis: The title compound presents a fascinating case of competing effects. The para-fluoro group will push the pKa lower, while the two methyl groups, particularly the ortho-methyl, will push it higher. It is difficult to predict the net outcome with certainty without experimental data. However, steric effects from ortho substituents are often significant.[2] Therefore, it is plausible that the pKa of this compound is comparable to or slightly higher than that of unsubstituted phenylboronic acid.

Methodologies for Experimental pKa Determination

Accurate pKa determination requires robust experimental methods. The following protocols are industry standards for arylboronic acids.

Potentiometric Titration

This is the benchmark method for pKa determination. It involves monitoring the pH of a solution of the boronic acid as a standardized base is incrementally added.

Principle of Causality: The pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal (the half-equivalence point). By generating a titration curve (pH vs. volume of titrant), this point can be precisely identified.

Step-by-Step Protocol:

  • Preparation: Prepare a ~0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the apparent pKa (pKa*) will need to be corrected or reported with the solvent system specified.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Titration: Place a known volume (e.g., 50.0 mL) of the boronic acid solution in a jacketed beaker to maintain constant temperature. Insert the calibrated pH electrode and a magnetic stirrer.

  • Titrant Addition: Add a standardized ~0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH value at the half-volume point to the equivalence point. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against volume to determine the equivalence point more accurately.

Self-Validation: The sharpness of the inflection point on the titration curve provides an internal check on the purity of the acid and the accuracy of the titration. The experiment should be repeated at least in triplicate to ensure reproducibility.

Spectrophotometric (UV-Vis) Titration

This method is highly sensitive and requires only a small amount of sample, provided the compound has a chromophore whose absorbance changes upon ionization.

Principle of Causality: The acidic and boronate forms of the arylboronic acid will have different electronic structures and thus different UV-Vis absorbance spectra. By monitoring the change in absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Step-by-Step Protocol:

  • Wavelength Selection: Record the UV-Vis spectra of the boronic acid in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 12) solutions to identify the wavelength (λ) with the largest difference in absorbance.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 7 to 11).

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent. Add a small, constant aliquot of this stock solution to a constant volume of each buffer solution.

  • Measurement: Measure the absorbance of each buffered solution at the pre-determined wavelength (λ).

  • Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to solve for the pKa, which corresponds to the inflection point of the curve.

¹¹B NMR Spectroscopy

This technique provides direct insight into the structural change at the boron center.

Principle of Causality: The boron atom in a trigonal boronic acid (sp² hybridized) has a distinct ¹¹B NMR chemical shift from the boron in a tetrahedral boronate (sp³ hybridized). As the pH of the solution is increased, the equilibrium shifts, and the observed chemical shift is a weighted average of the two species.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a series of samples of the boronic acid at a constant concentration in buffers of varying, precisely known pH values.

  • NMR Acquisition: Acquire ¹¹B NMR spectra for each sample under identical conditions.

  • Data Analysis: Plot the ¹¹B chemical shift (δ) versus pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.[3]

G cluster_workflow Potentiometric Titration Workflow A Prepare Boronic Acid Solution C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume Data C->D E Plot Titration Curve D->E F Determine Half- Equivalence Point E->F G Calculate pKa F->G caption Fig. 2: Workflow for pKa determination via potentiometric titration.

Caption: Fig. 2: Workflow for pKa determination via potentiometric titration.

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide a valuable estimate, though they face challenges.[1] Methods based on Density Functional Theory (DFT) combined with a continuum solvation model (like PCM) can be used to calculate the Gibbs free energy change of the dissociation reaction in water.[8]

The thermodynamic cycle involves calculating the energies of the boronic acid and boronate anion in both the gas phase and solution. However, achieving high accuracy is difficult due to the conformational flexibility of the hydroxyl groups and the critical need for an accurate value for the solvation free energy of the proton.[1][9] Recent studies have proposed improved procedures that consider multiple conformations to yield more consistent results.[1] While a full computational protocol is beyond the scope of this guide, it represents a powerful tool for rationalizing experimental results and predicting trends.

Conclusion and Outlook

The pKa of this compound is a critical parameter that dictates its behavior in aqueous and biological environments. While a definitive experimental value is not readily published, a reasoned estimation based on established structure-acidity relationships suggests a value influenced by the competing electronic effects of a para-fluoro group and two methyl groups, along with a significant steric effect from the ortho-methyl substituent.

For any research or development program utilizing this compound, empirical determination of the pKa is strongly recommended. The potentiometric and spectrophotometric titration methods described herein offer robust, reliable, and validated pathways to obtaining this essential data point. An accurately determined pKa will enable the rational design of experiments, the formulation of effective delivery systems, and a deeper understanding of the compound's mechanism of action.

References

A Senior Application Scientist's Guide to Sourcing and Utilizing (4-Fluoro-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Fluoro-2,3-dimethylphenyl)boronic acid (CAS No. 211495-31-7) is a pivotal, multi-functional building block in modern organic synthesis, particularly within medicinal chemistry and drug discovery.[1][2][3] Its unique substitution pattern—a fluorine atom and two adjacent methyl groups—imparts specific steric and electronic properties that are highly valuable for creating novel molecular entities. This guide provides an in-depth analysis of commercial suppliers, critical quality control parameters, and a field-proven application protocol to empower researchers in leveraging this reagent to its full potential. The narrative emphasizes not just the "how" but the "why" behind procedural choices, ensuring a robust and reproducible scientific outcome.

Introduction: The Strategic Value of this compound

Boronic acids and their derivatives are indispensable tools in the synthesis of bioactive molecules, primarily due to their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This Nobel Prize-winning methodology facilitates the formation of carbon-carbon bonds, a fundamental step in constructing the complex carbon skeletons of many pharmaceuticals.[2]

The specific structure of this compound offers distinct advantages:

  • Fluorine Moiety: The presence of a fluorine atom can significantly alter the physicochemical properties of a target molecule, often enhancing metabolic stability, binding affinity, and bioavailability.

  • Dimethyl Substitution: The ortho- and meta-methyl groups provide steric bulk, which can be used to control molecular conformation and explore specific binding pockets within a biological target.

  • Reactivity: As a class, boronic acids are relatively stable, easy to handle, and exhibit low toxicity, making them ideal reagents for high-throughput synthesis and library generation in drug discovery programs.[1][4][5]

Chemical Structure and Properties

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; mol [label=< this compound >]; } . Caption: Chemical structure of this compound.

Key Physicochemical Data:

  • CAS Number: 211495-31-7[6][7][8]

  • Molecular Formula: C₈H₁₀BFO₂[6][8]

  • Molecular Weight: 167.97 g/mol [8][9]

Commercial Availability & Supplier Analysis

Sourcing high-quality starting materials is a critical, non-negotiable step for reproducible research and development. The commercial landscape for this boronic acid is robust, with suppliers ranging from large-scale global distributors to specialized niche manufacturers.

dot graph "supplier_selection_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} . Caption: Logical workflow for selecting a chemical supplier.

Comparative Table of Prominent Commercial Suppliers
SupplierTypical PurityCommon Pack SizesNotes
Sigma-Aldrich (Merck) ≥96%1g, 5g, 25gA global leader with extensive documentation and reliable stock levels. Often the first choice for academic and early-stage R&D.
Thermo Fisher Scientific (Alfa Aesar) 97%1g, 5gStrong portfolio of research chemicals with robust quality control and readily available safety and technical data.[10][11]
TCI Chemicals >98% (GC)1g, 5g, 25gJapanese manufacturer known for high-purity reagents. Their specifications often include detailed analytical data.
Combi-Blocks 95-98%1g, 5g, 10g, 25gSpecializes in building blocks for combinatorial chemistry and drug discovery, offering a vast catalog.
BLD Pharmatech ≥97%1g, 5g, 25gA competitive supplier focused on R&D chemicals, including a wide range of boronic acids.
Chemspace In-StockVariesA marketplace connecting buyers with a multitude of smaller chemical suppliers worldwide.[7]

Technical Deep Dive: Quality Control and Specification Analysis

As a Senior Application Scientist, my experience has shown that not all batches of a chemical are created equal. A thorough evaluation of the Certificate of Analysis (CoA) is paramount to mitigating experimental failure.

Key Parameters to Scrutinize on a CoA:

  • Purity (Assay): Typically determined by NMR, GC, or LC. For sensitive catalytic reactions like Suzuki coupling, a purity of >97% is highly recommended. Lower purity may indicate the presence of residual starting materials or byproducts from the synthesis.

  • Boronic Anhydride Content: Boronic acids can reversibly dehydrate to form cyclic boroxines (anhydrides). While this is a common and often unavoidable impurity, its percentage should be known and consistent between batches, as it affects the required stoichiometry of your reaction.

  • Residual Solvents: Solvents used in the final purification steps (e.g., heptane, ethyl acetate) can be present. High levels of coordinating solvents could potentially interfere with the palladium catalyst.

  • Inorganic Salts: Residual salts from the workup (e.g., sodium chloride) can impact reaction performance.

  • Appearance and Solubility: The material should be a white to off-white solid. Any significant deviation in color could indicate impurities. A solubility test in your intended reaction solvent should be consistent.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, field-tested methodology for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide. The Suzuki-Miyaura coupling is a cornerstone reaction for this class of compound.[12][13]

dot graph "experimental_workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} . Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.

Materials & Equipment:
  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.02 - 0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.), finely ground

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Experimental Procedure:
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The choice of base is critical; carbonates are effective and commonly used, with Cs₂CO₃ often providing better results for challenging couplings.[14]

  • Atmosphere Control: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This process is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The biphasic system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[12]

  • Degassing: Sparge the resulting slurry with the inert gas for 15-20 minutes to ensure the removal of all dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

    • Expertise: Pd(dppf)Cl₂ is an excellent, versatile, and air-stable pre-catalyst that is highly effective for a wide range of Suzuki couplings. Its bulky ligand facilitates the reductive elimination step.

  • Reaction: Place the sealed flask in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for molecular design. A successful outcome hinges on a holistic approach that begins with informed supplier selection, continues with rigorous quality analysis, and culminates in the execution of a well-designed, mechanistically sound experimental protocol. By understanding the causality behind each step, from sourcing to synthesis, researchers can confidently and efficiently advance their drug discovery and development objectives.

References

Methodological & Application

Application Notes: A Comprehensive Protocol for Suzuki-Miyaura Coupling Using (4-Fluoro-2,3-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sterically Hindered Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, has become an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] A particular challenge and area of intense research within this field is the coupling of sterically hindered substrates, such as those bearing multiple ortho-substituents. The successful synthesis of these sterically encumbered biaryl scaffolds is crucial for the development of novel therapeutics, agrochemicals, and organic electronics where precise control over the three-dimensional structure dictates function.

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of (4-Fluoro-2,3-dimethylphenyl)boronic acid, a sterically hindered building block of significant interest in medicinal chemistry. The presence of two ortho-methyl groups presents a significant steric challenge that necessitates careful optimization of the catalytic system. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and high-yielding transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reaction for the synthesis of complex, sterically demanding biaryl compounds.

Mechanistic Insights: Overcoming Steric Hindrance in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, ligand, base, and solvent is paramount in overcoming the steric clash presented by ortho-substituted coupling partners like this compound.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex, forming a Pd(II) species. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often employed to facilitate this step.[4]

  • Transmetalation: This is often the rate-limiting step, especially with hindered boronic acids. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5] The choice of a suitable base is critical to ensure efficient transmetalation without promoting side reactions like protodeboronation.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst. Bulky ligands can also promote this step by creating a more sterically crowded metal center.

To address the challenges posed by this compound, a robust catalytic system is required. The protocol outlined below utilizes a combination of a palladium precursor and a bulky, electron-rich phosphine ligand, which has been shown to be effective for sterically demanding couplings.[6]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ + Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed for the coupling of this compound with a generic aryl bromide. Researchers should note that optimization may be necessary for different aryl halide coupling partners.

Materials and Reagents
  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Reaction monitoring tools (TLC, LC-MS, or GC-MS)

  • Purification supplies (silica gel, solvents for chromatography)

Reaction Setup and Procedure

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts are irritants, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Vessel Preparation: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate tribasic (K₃PO₄) (3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.1 M reaction concentration relative to the aryl bromide). The solvent should be thoroughly degassed prior to use by sparging with an inert gas or by the freeze-pump-thaw method.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The optimal temperature may vary depending on the reactivity of the aryl halide.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or GC-MS. A typical reaction time is 12-24 hours. The disappearance of the limiting reactant (usually the aryl bromide) indicates the completion of the reaction.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Key Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry
This compound1.2 equivalentsA slight excess ensures complete consumption of the limiting aryl halide.
Aryl Halide1.0 equivalentLimiting reagent.
Catalyst System
Palladium PrecursorPd(OAc)₂ (2 mol%)A common and effective palladium(II) source.
LigandSPhos (4 mol%)A bulky, electron-rich ligand ideal for sterically hindered couplings.[6]
Base K₃PO₄ (3.0 equivalents)A strong inorganic base effective in promoting transmetalation.
Solvent System 1,4-Dioxane : Water (4:1)A common solvent mixture for Suzuki couplings, water is essential for dissolving the base.[7]
Temperature 80 - 100 °CProvides sufficient energy to overcome the activation barrier for sterically hindered substrates.
Reaction Time 12 - 24 hoursTypical duration for complete conversion.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1. Combine solid reagents: Aryl Bromide, Boronic Acid, Base B 2. Add Catalyst and Ligand: Pd(OAc)₂, SPhos A->B C 3. Purge with Inert Gas (N₂ or Ar) B->C D 4. Add Degassed Solvents: Dioxane and Water C->D E 5. Heat to 80-100 °C with Vigorous Stirring D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Cool and Quench with Water F->G H 8. Extract with Organic Solvent G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K Pure Biaryl Product J->K

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, screening different ligands (e.g., other Buchwald-type ligands), or trying a different base (e.g., Cs₂CO₃). Ensure that the solvents are rigorously degassed to prevent catalyst deactivation.

  • Protodeboronation: The undesired cleavage of the C-B bond can be a significant side reaction. Using a less nucleophilic base or minimizing the amount of water in the reaction mixture can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen, so maintaining a strictly inert atmosphere is critical.

  • Substrate Solubility: If the starting materials are not fully soluble in the chosen solvent system, a different solvent or co-solvent may be necessary. Toluene or 2-methyltetrahydrofuran can be effective alternatives to dioxane.

Conclusion

The Suzuki-Miyaura cross-coupling of sterically hindered substrates like this compound is a powerful transformation that requires careful consideration of the reaction parameters. The protocol detailed in this application note provides a robust starting point for researchers aiming to synthesize complex biaryl structures. By understanding the mechanistic nuances and paying close attention to experimental details such as the choice of ligand, base, and the maintenance of an inert atmosphere, scientists can successfully employ this reaction to advance their research and development efforts in a wide range of chemical disciplines.

References

The Strategic Utility of (4-Fluoro-2,3-dimethylphenyl)boronic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sterically defined aryl scaffolds is a cornerstone of rational drug design. (4-Fluoro-2,3-dimethylphenyl)boronic acid has emerged as a pivotal building block for researchers and drug development professionals, offering a unique convergence of properties that address key challenges in pharmaceutical synthesis. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate.[1][2][3] Simultaneously, the vicinal dimethyl groups provide steric hindrance that can enforce specific, biologically active conformations and explore deeper binding pockets within target proteins.

This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors through the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind its selection in complex syntheses and provide a detailed, field-proven protocol for its successful implementation.

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The primary application of this compound in pharmaceutical synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for constructing the biaryl and heteroaryl-aryl scaffolds that are prevalent in many kinase inhibitors.[6]

Causality of Application: Why this compound?

The selection of this specific boronic acid is driven by several key factors:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug degradation. This can lead to an improved pharmacokinetic profile, including a longer half-life.[1][5]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's active site, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the inhibitor.[2]

  • Conformational Control: The ortho- and meta-methyl groups provide steric bulk that can restrict the rotation around the newly formed biaryl bond. This conformational constraint can lock the molecule into a bioactive conformation, leading to higher affinity for the target kinase.

  • Improved Physicochemical Properties: The fluorine atom can modulate the lipophilicity and pKa of the final compound, which can in turn affect its solubility, permeability, and overall druglikeness.[3]

A prime example of the strategic use of this compound is in the synthesis of intermediates for potent kinase inhibitors, such as analogs of BRAF inhibitors. The BRAF kinase is a key target in the treatment of melanoma and other cancers.[7][8] The (4-Fluoro-2,3-dimethylphenyl) moiety often serves as a key pharmacophore that interacts with the hinge region or other critical domains of the kinase.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using this compound. This protocol is based on established methodologies for the synthesis of kinase inhibitor precursors.[8]

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Reagents 1. Reagent Preparation - this compound - Aryl Halide (e.g., 5-bromo-7-azaindole) - Palladium Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) - Solvent (e.g., 1,4-Dioxane/Water) Reaction_Setup 2. Reaction Setup - Degas solvent - Charge reactor with reagents - Purge with inert gas (Ar/N2) Reagents->Reaction_Setup Combine Heating 3. Thermal Reaction - Heat to 80-100 °C - Stir for 2-12 hours - Monitor by TLC/LC-MS Reaction_Setup->Heating Initiate Workup 4. Aqueous Workup - Cool to RT - Dilute with water - Extract with organic solvent (e.g., EtOAc) Heating->Workup Reaction Complete Purification 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography Workup->Purification Isolate Crude Product 6. Final Product - Biaryl Compound - Characterize (NMR, MS) Purification->Product Pure Compound

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 5-(4-Fluoro-2,3-dimethylphenyl)-7-azaindole

This protocol details the coupling of this compound with 5-bromo-7-azaindole, a common heterocyclic core in kinase inhibitors.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles (mmol)
5-bromo-7-azaindole183208-35-7197.041.0 g5.08
This compound211495-31-7167.991.02 g6.09
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73222 mg0.30
Potassium Carbonate (K₂CO₃)584-08-7138.212.1 g15.2
1,4-Dioxane123-91-188.1140 mL-
Water (degassed)7732-18-518.0210 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Brine--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-7-azaindole (1.0 g, 5.08 mmol), this compound (1.02 g, 6.09 mmol), and potassium carbonate (2.1 g, 15.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent and Catalyst Addition: Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe. Finally, add the palladium catalyst, Pd(dppf)Cl₂ (222 mg, 0.30 mmol), under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with water (50 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 5-(4-fluoro-2,3-dimethylphenyl)-7-azaindole.

Self-Validating System and Causality in Protocol Choices:
  • Catalyst Choice (Pd(dppf)Cl₂): This palladium catalyst is known for its high efficiency and broad functional group tolerance in Suzuki-Miyaura couplings, making it a reliable choice for complex heterocyclic systems.[8]

  • Base Selection (K₂CO₃): Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant degradation of sensitive functional groups.

  • Solvent System (Dioxane/Water): The use of a mixed aqueous-organic solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

  • Inert Atmosphere: The exclusion of oxygen is critical as Pd(0), the active catalytic species, is susceptible to oxidation, which would deactivate the catalyst and halt the reaction.

  • Excess Boronic Acid: A slight excess of the boronic acid (1.2 equivalents) is used to drive the reaction to completion and to compensate for any potential protodeboronation, a common side reaction with boronic acids.[9]

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the pharmaceutical scientist's toolbox. Its unique combination of electronic and steric properties allows for the synthesis of complex, biologically active molecules with improved pharmacokinetic and pharmacodynamic profiles. The Suzuki-Miyaura coupling provides a robust and reliable method for incorporating this valuable moiety into a wide range of drug scaffolds, particularly in the development of next-generation kinase inhibitors. As the demand for more potent and selective therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

Harnessing (4-Fluoro-2,3-dimethylphenyl)boronic Acid in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of Fluorinated Boronic Acids

In the landscape of modern agrochemical discovery, the pressure to develop novel, effective, and environmentally conscious agents is immense. Success hinges on the strategic selection of molecular building blocks that can impart desirable physicochemical and biological properties to a lead compound. (4-Fluoro-2,3-dimethylphenyl)boronic acid has emerged as a key scaffold in this endeavor. Its utility stems from the convergence of two powerful chemical motifs: the boronic acid functional group and a strategically fluorinated and methylated aromatic ring.

Boronic acids are renowned for their versatility in carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's mild conditions and broad functional group tolerance make it an indispensable tool for medicinal and agrochemical chemists.[2] Simultaneously, the incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[3] The specific substitution pattern of the 4-fluoro-2,3-dimethylphenyl moiety offers a unique combination of electronic and steric properties that can be exploited to fine-tune the activity and selectivity of next-generation fungicides, herbicides, and insecticides.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound, including its core properties, its role in conferring biological activity, and a detailed, field-proven protocol for its use in synthesis.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 211495-31-7[6][7][8]
Molecular Formula C₈H₁₀BFO₂[6][9]
Molecular Weight 167.97 g/mol [6]
Appearance White to off-white solid/powder[10]
Storage Temperature 2-8°C[6]
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[9]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[9]

Expert Insight: Boronic acids can undergo trimerization to form boroxines through dehydration. While this is a reversible process, storing the compound in a cool, dry environment is crucial to maintain its integrity and ensure stoichiometric accuracy in reactions.

The Agro-Pharmacophore: Rationale for the 4-Fluoro-2,3-dimethylphenyl Moiety

The specific arrangement of substituents on the phenyl ring is not arbitrary; it is a deliberate design element intended to enhance biological efficacy. The introduction of fluorine and methyl groups can profoundly influence a molecule's properties in several ways critical for agrochemical performance.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making it resistant to metabolic cleavage by enzymes like cytochrome P450s. Placing a fluorine atom at the 4-position can block a potential site of oxidative metabolism, thereby increasing the bioavailability and persistence of the active compound in the target pest or plant.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (such as dipole-dipole or hydrogen bonds) with amino acid residues in the active site of a target enzyme or receptor.[11][12] This can significantly increase the potency of the agrochemical.

  • Modulation of Physicochemical Properties: The lipophilicity of a molecule is a critical factor governing its ability to cross biological membranes. Fluorine substitution generally increases lipophilicity, which can enhance penetration through the waxy cuticle of plants or the exoskeleton of insects.[3][13] The interplay between the hydrophilic boronic acid group and the lipophilic substituted phenyl ring allows for fine-tuning of the overall solubility and transport properties of the resulting agrochemical.

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The primary application of this compound in agrochemical synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[14] This reaction forges a new carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), serving as the cornerstone for building complex molecular architectures.

Mechanistic Causality

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process involves three main steps:[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-fluoro-2,3-dimethylphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst to continue the cycle.

The choice of base, solvent, and palladium source is critical. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species. The solvent system often involves an organic solvent (like dioxane or toluene) and water to facilitate the dissolution of both organic and inorganic reagents.

Workflow for Agrochemical Precursor Synthesis

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Assemble Reaction under Inert Atmosphere A->F B Aryl/Heteroaryl Halide (Agrochemical Backbone) B->F C Pd Catalyst & Ligand C->F D Base (e.g., K2CO3) D->F E Solvent System (e.g., Dioxane/H2O) E->F G Heat to Reaction Temp (e.g., 80-100 °C) Monitor by TLC/LC-MS F->G H Aqueous Work-up (Quench & Extract) G->H I Dry & Concentrate H->I J Purification (Column Chromatography) I->J K Target Agrochemical Precursor J->K

Caption: Agrochemical synthesis workflow using Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Note: This protocol should be adapted and optimized for specific substrates.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide). The water should be degassed prior to use by bubbling with N₂ or Ar for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting aryl bromide is a key indicator of completion.

  • Aqueous Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine. The brine wash helps to remove residual water and inorganic salts.

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Visualizing the Core Reaction

G cluster_reactants compound1 <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12985927&t=l' />td>tr><tr><tdborder='0'>(4-Fluoro-2,3-dimethylphenyl)boronic acidtd>tr>table>> reagents Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C compound2 <<table><tr><tdborder='0'>Ar-Brtd>tr><tr><tdborder='0'>Aryl/Heteroaryl Bromidetd>tr>table>> plus1 + product <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/example.png'/>td>tr><tr><tdborder='0'>Coupled Producttd>tr>table>> reagents->product Suzuki-Miyaura Coupling byproducts + Pd(0) + KBr + B(OH)₃

Caption: Generalized Suzuki-Miyaura coupling reaction scheme.

Troubleshooting Guide for Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized) 2. Insufficiently Anhydrous/Degassed Solvents 3. Base is too weak or not fully dissolved.1. Use fresh catalyst or a more robust pre-catalyst. Ensure a fully inert atmosphere. 2. Use freshly distilled/degassed solvents. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure vigorous stirring.
Recovery of Starting Material Reaction has not gone to completion; low catalyst activity.Increase reaction time and/or temperature. Add a fresh portion of catalyst.
Significant Deborylation The boronic acid is being replaced by a hydrogen atom from the solvent or base.Use thoroughly degassed solvents. Sometimes switching to a non-aqueous base/solvent system can help if the substrate is particularly sensitive.
Formation of Homocoupled Byproduct The aryl halide couples with itself.This can be promoted by oxygen. Ensure a strictly inert atmosphere. Lowering the reaction temperature may also help.

Conclusion

This compound is more than just a reagent; it is a strategic tool for molecular design in agrochemical research. Its well-defined physicochemical properties, combined with the proven benefits of its fluorinated aromatic core, provide a reliable pathway to novel compounds with enhanced biological performance. The Suzuki-Miyaura coupling serves as the primary and highly effective method for incorporating this valuable moiety into diverse agrochemical scaffolds. By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers can confidently and efficiently advance their discovery programs, paving the way for the next generation of innovative crop protection solutions.

References

Palladium-Catalyzed Cross-Coupling of (4-Fluoro-2,3-dimethylphenyl)boronic Acid: Principles, Protocols, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing (4-Fluoro-2,3-dimethylphenyl)boronic acid. This specific substrate presents unique challenges due to the electronic influence of the fluorine atom and significant steric hindrance from the two ortho-methyl groups. Overcoming these challenges requires a nuanced understanding of the catalytic system. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.

Foundational Principles: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2][3] The reaction's popularity stems from its high functional group tolerance, the commercial availability of diverse boronic acids, and the relatively low toxicity of the boron-containing byproducts.[3][4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][5] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[1] This is often the rate-limiting step, especially with less reactive electrophiles like aryl chlorides.

  • Transmetalation: In the presence of a base, the organic group from the activated boronic acid (a boronate species) is transferred to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd L₂PdII(Ar)(X) Pd0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd Trans L₂PdII(Ar)(R) OxAdd->Trans Transmetalation Base Base (e.g., K₃PO₄) Boronate [R-B(OH)₃]⁻ Base->Boronate Boronic R-B(OH)₂ Boronic->Boronate Activation Boronate->Trans Trans->Pd0 Reductive Elimination Product Ar-R (Biaryl Product) Trans->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of this compound

The structure of this boronic acid introduces two specific hurdles:

  • Steric Hindrance: The two methyl groups ortho to the boronic acid moiety significantly crowd the reaction center. This steric bulk can impede the crucial transmetalation step.[6][7]

  • Electronic Effects: The fluorine atom is electron-withdrawing, which can influence the nucleophilicity of the boronic acid. More critically, polyfluorinated arylboronic acids are known to be susceptible to protodeboronation (cleavage of the C-B bond by a proton source) under basic reaction conditions, leading to reduced yields.[4][8]

Successfully coupling this substrate requires a catalytic system robust enough to overcome the steric barrier while being fast enough to outcompete protodeboronation.

Designing the Optimal Catalytic System

The success of a challenging Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst: From Salts to Sophistication

While simple palladium salts like Pd(OAc)₂ or complexes like Pd(PPh₃)₄ can be used, they often require in-situ reduction to the active Pd(0) state, which can be inefficient and lead to catalyst decomposition.[5][9]

For demanding substrates, modern, air- and moisture-stable palladium precatalysts are highly recommended.[10] These complexes, such as those developed by the Buchwald group, are designed to rapidly and cleanly generate the active, monoligated LPd(0) species under the reaction conditions.[11] This ensures a high concentration of the active catalyst from the outset, which is critical for promoting the rapid coupling of unstable boronic acids.[11]

The Ligand: The Architect of Reactivity

The ligand is arguably the most critical component for overcoming the challenges posed by this compound. The ligand's properties directly influence the stability and reactivity of the palladium center.[12][13] For sterically hindered couplings, the ideal ligands are both bulky and electron-rich .[13]

  • Steric Bulk: Large, bulky ligands promote the formation of coordinatively unsaturated, 12- or 14-electron Pd(0) species, which are highly reactive in the oxidative addition step. The bulk also facilitates the final reductive elimination step to release the sterically congested biaryl product.[12]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and accelerating the rate of oxidative addition into the C-X bond of the electrophile.[12]

The family of dialkylbiaryl phosphine ligands, such as SPhos, XPhos, and RuPhos , are exceptionally well-suited for this purpose and have become the gold standard for challenging Suzuki-Miyaura reactions.[14]

Base and Solvent: The Supporting Cast

The base activates the boronic acid to form a more nucleophilic boronate anion, which is the active species in transmetalation.[1][2] For challenging couplings, a moderately strong base is required.

  • Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) for difficult transformations. They provide sufficient basicity to promote transmetalation without causing excessive protodeboronation.

  • Solvents: The choice of solvent is dictated by the solubility of the reactants and the required temperature. Aprotic solvents like dioxane, toluene, or THF are commonly used. Often, a biphasic system with water is employed to dissolve the inorganic base (e.g., an aqueous solution of K₃PO₄).[5][15] It is imperative that solvents are thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the catalyst.[16]

Experimental Protocols and Workflow

The following protocol provides a reliable starting point for the cross-coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Mandatory Safety and Handling Precautions
  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, and phosphine ligands are sensitive to air. All reactions must be set up under an inert atmosphere of nitrogen or argon.[16]

  • Reagent Purity: Use high-purity reagents and dry, degassed solvents. Traces of oxygen or water can significantly lower yields.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals.

Experimental_Workflow start Start reagents 1. Reagent Preparation - Weigh solids in vial - Prepare stock solutions start->reagents setup 2. Reaction Setup - Add solids to reaction flask - Seal and purge with N₂/Ar reagents->setup solvents 3. Solvent Addition - Add degassed solvent - Add degassed base solution setup->solvents catalyst 4. Catalyst Addition - Add precatalyst/ligand - Purge again solvents->catalyst reaction 5. Reaction - Heat to desired temp (e.g., 80-100 °C) - Stir and monitor (TLC/LCMS) catalyst->reaction workup 6. Workup - Cool to RT - Quench reaction - Perform aqueous extraction reaction->workup purify 7. Purification - Dry organic layer - Concentrate solvent - Purify by column chromatography workup->purify analysis 8. Analysis - Characterize pure product (NMR, MS, etc.) purify->analysis end End analysis->end

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol: Example Coupling

This protocol describes the coupling of this compound (1.2 equiv.) with 4-bromoanisole (1.0 equiv.).

Reagents:

  • 4-Bromoanisole (187 mg, 1.0 mmol)

  • This compound (218 mg, 1.2 mmol)

  • SPhos Precatalyst (G3) (15 mg, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (637 mg, 3.0 mmol)

  • 1,4-Dioxane (5 mL, anhydrous, degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • To a dry oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromoanisole, this compound, SPhos precatalyst, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Data and Troubleshooting

Catalyst Systems for Sterically Hindered Couplings

The table below summarizes highly effective catalyst systems for coupling sterically demanding boronic acids. These represent excellent starting points for reaction screening.

Catalyst/PrecatalystLigandTypical Loading (mol%)BaseSolvent SystemTemp (°C)Notes
Pd(OAc)₂SPhos1-2K₃PO₄Toluene/H₂O80-110Classic system, requires in-situ catalyst formation.
Pd₂(dba)₃XPhos1-2Cs₂CO₃Dioxane80-100Highly active for a broad range of substrates.
XPhos Precatalyst (G3)(integrated)1-2K₃PO₄THF or TolueneRT - 80Excellent for fast reactions and unstable boronic acids.[11]
RuPhos Precatalyst (G3)(integrated)1-2K₂CO₃Dioxane/H₂O80-110Often effective when other ligands fail.
PdCl₂(dppf)(integrated)2-5Na₂CO₃Toluene/EtOH/H₂O85A more traditional but often less effective choice for hindered substrates.[15]
Common Issues and Solutions
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Incorrect base or solvent.1. Ensure rigorous inert atmosphere technique; use fresh, degassed solvents.[16]2. Increase reaction temperature.3. Screen different bases (e.g., switch K₂CO₃ to K₃PO₄) or solvents.
Protodeboronation 1. Boronic acid is unstable to conditions.2. Reaction is too slow.3. Presence of protic impurities.1. Use a more active catalyst system (e.g., a Buchwald precatalyst) to accelerate the desired coupling.[11]2. Use rigorously dried solvents and reagents.3. Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester).[5]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst decomposition leading to Pd black.1. Thoroughly degas all solvents and reagents.2. Add a small excess of the phosphine ligand to stabilize the Pd(0) center.
Reaction Stalls 1. Catalyst has deactivated over time.2. One of the reagents has been fully consumed.1. Add a second portion of the catalyst after the reaction has stalled.[16]2. Confirm stoichiometry; check reagent purity.

References

Application Notes & Protocols: A Step-by-Step Guide for C-C Bond Formation with (4-Fluoro-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

The formation of carbon-carbon (C-C) bonds is a foundational transformation in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool due to its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][2] This guide focuses on a specific, high-value building block: (4-Fluoro-2,3-dimethylphenyl)boronic acid .

The unique substitution pattern of this reagent—a fluorine atom para to the boronic acid and two ortho/meta methyl groups—makes it an attractive component in the synthesis of novel pharmacophores and advanced materials. The fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and lipophilicity, while the dimethyl substitution provides steric bulk and specific electronic characteristics.[3] Mastering the coupling of this sterically hindered and electronically nuanced substrate is therefore a key capability for researchers in drug discovery and materials science.

This document provides a comprehensive, step-by-step guide to employing this compound in Suzuki-Miyaura cross-coupling reactions. Beyond a mere recitation of steps, it delves into the mechanistic rationale behind the protocol, offering insights into reagent selection, reaction optimization, and troubleshooting.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][4] Understanding this cycle is paramount for rational troubleshooting and optimization. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) intermediate. This is often the rate-determining step, especially with less reactive halides like aryl chlorides.[5]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7] The choice of base and solvent is critical to the efficiency of this step.[7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1] Bulky ligands on the palladium catalyst often promote this final step.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) ArBOH2->Base Activation Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Boronate->Transmetal

References

Application Notes & Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (4-Fluoro-2,3-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's prominence stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse pool of boronic acids and their derivatives.[2]

This application note provides a detailed experimental guide for the Suzuki-Miyaura coupling of various aryl halides with (4-Fluoro-2,3-dimethylphenyl)boronic acid. This specific boronic acid is a valuable building block in medicinal chemistry, as the introduction of a fluorinated and methylated phenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to efficiently synthesize complex biaryl structures.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond of the aryl halide, resulting in the formation of a square planar Pd(II) complex. The reactivity of the aryl halide in this step generally follows the order: I > Br > OTf > Cl.[3]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex. The choice of base is critical and can significantly impact the reaction rate and yield.[1]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diaryl-Pd(II) complex. This step forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Below is a graphical representation of the Suzuki-Miyaura catalytic cycle:

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 ArR Ar-R ArPdR->ArR Reductive Elimination ArX Ar-X ArX->ArPdX BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Activation Boronate->ArPdR Base Base Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of aryl halides with this compound. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials and Reagents:

  • Aryl halide (e.g., aryl iodide, bromide, or chloride)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and heating source

  • Inert atmosphere (Nitrogen or Argon)

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a clean and dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv). If a solid ligand is used, it should also be added at this stage.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Iodobenzonitrilep-Boronophenylalanine------
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10---48>95
1-Bromo-4-(trichloromethyl)benzenePhenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2)Toluene/Ethanol/H₂O8012-24-
4-IodobenzaldehydePhenylboronic acidCu-AIA-PC-Pd (1)K₂CO₃ (1.5)EthanolRT6-

Note: The table provides examples from the literature for similar Suzuki-Miyaura coupling reactions. Specific yields for the coupling with this compound will be substrate-dependent and require optimization.

Troubleshooting and Key Considerations
  • Steric Hindrance: The ortho-dimethyl substitution on the this compound can introduce steric hindrance, potentially slowing down the transmetalation step. In such cases, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can be beneficial.

  • Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides and iodides. For successful coupling with aryl chlorides, more active catalyst systems, such as those employing bulky phosphine ligands or NHC ligands, and stronger bases may be required.[3]

  • Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by careful selection of the base and reaction conditions, and by using the boronic acid in a slight excess.

  • Homocoupling: Homocoupling of the boronic acid to form a symmetrical biaryl can also occur. This side reaction can be suppressed by using a controlled stoichiometry of the coupling partners and by optimizing the catalyst system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds. The experimental procedures and considerations outlined in this application note provide a solid foundation for the successful coupling of aryl halides with this compound. By understanding the reaction mechanism and the key parameters that influence its outcome, researchers can effectively utilize this methodology to construct complex molecular architectures for applications in drug discovery and materials science.

References

Application Notes and Protocols: The Role of Fluorinated Boronic Acids in Enhancing Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorination in Boronic Acid-Based Drug Discovery

Boronic acids have emerged as a privileged scaffold in medicinal chemistry and chemical biology, largely due to their unique ability to form reversible covalent bonds with diols and the active site serine residues of proteases.[1] This reactivity profile has led to the development of successful drugs, such as the proteasome inhibitor Bortezomib. However, the inherent properties of simple boronic acids, such as their relatively high pKa and susceptibility to oxidative degradation, can limit their efficacy in physiological environments.[2]

The strategic incorporation of fluorine into the boronic acid scaffold has proven to be a transformative approach to overcoming these limitations. Fluorine, being the most electronegative element, exerts a profound influence on the physicochemical properties of the molecule.[3] By replacing hydrogen with fluorine, medicinal chemists can finely tune the electronic properties, metabolic stability, and binding affinity of boronic acid-based compounds, thereby enhancing their biological activity.[4] This guide provides a detailed exploration of the mechanistic underpinnings of this enhancement, alongside practical protocols for the synthesis and application of fluorinated boronic acids in a research setting.

Mechanism of Action: How Fluorine Augments the Biological Activity of Boronic Acids

The enhanced biological activity of fluorinated boronic acids stems from several key physicochemical alterations induced by the fluorine atom(s).

Modulation of Acidity (pKa)

The primary mechanism by which fluorination enhances the biological activity of boronic acids is through the modulation of their Lewis acidity. Boronic acids interact with biological targets, such as the serine in a protease active site, through the acceptance of a lone pair of electrons by the empty p-orbital of the boron atom. The strength of this interaction is directly related to the Lewis acidity of the boron center.

Fluorine's strong electron-withdrawing inductive effect pulls electron density away from the boronic acid group, making the boron atom more electron-deficient and thus a stronger Lewis acid. This increased acidity leads to a lower pKa value. A lower pKa is advantageous for biological applications as it allows the boronic acid to exist in a more activated, tetrahedral boronate form at physiological pH (around 7.4). This tetrahedral form is isosteric to the transition state of serine protease-catalyzed peptide bond hydrolysis, making fluorinated boronic acids potent transition-state analog inhibitors.

Table 1: Comparison of pKa Values for Phenylboronic Acid and its Fluorinated Derivatives

CompoundpKaReference
Phenylboronic acid8.86[5]
4-Fluorophenylboronic acid8.77[5]
3-Fluorophenylboronic acid8.35[5]
2-Fluorophenylboronic acid8.77[5]
3,5-Difluorophenylboronic acid7.37[5]
2,3,4,5-Tetrafluorophenylboronic acid6.42[5]
2,3,4,6-Tetrafluorophenylboronic acid6.17[5]
Enhanced Metabolic Stability

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes fluorinated compounds more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] By strategically placing fluorine atoms at metabolically labile positions on the boronic acid scaffold, the in vivo half-life of the compound can be extended, leading to improved pharmacokinetic profiles and sustained biological effects.[6]

Increased Binding Affinity and Lipophilicity

Fluorine substitution can also enhance the binding affinity of a boronic acid inhibitor for its target enzyme through favorable protein-ligand interactions. The polarized C-F bond can participate in dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor), and other non-covalent interactions within the enzyme's active site. Additionally, fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

Visualizing the Mechanism of Action

The following diagram illustrates the interaction of a fluorinated phenylboronic acid with the catalytic triad of a serine protease.

G cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Fluorinated Phenylboronic Acid Ser Serine (Ser) Boron B(OH)₂ Ser->Boron Nucleophilic attack His Histidine (His) His->Ser Proton abstraction Asp Aspartate (Asp) Asp->His H-bond stabilization Phenyl Phenyl Ring Boron->Phenyl Fluorine F Phenyl->Fluorine

Caption: Interaction of a fluorinated boronic acid with a serine protease active site.

Application Notes and Protocols

This section provides detailed protocols for the synthesis and biological evaluation of fluorinated boronic acids.

Protocol 1: Synthesis of 4-Amino-3-fluorophenylboronic Acid

This protocol describes the synthesis of a fluorinated boronic acid that can be used as a building block for more complex inhibitors or probes. The procedure is adapted from the synthesis of 4-amino-3-fluorophenylboronic acid.[7]

Rationale: This multi-step synthesis involves the protection of a reactive amine group, a lithium-halogen exchange to introduce the boron moiety, and subsequent deprotection and hydrolysis to yield the final product. Each step is crucial for achieving a good yield and purity.

Materials:

  • 4-Bromo-2-fluoroaniline

  • Trimethylsilyl chloride

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Pentane

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

Procedure:

  • Protection of the Amine Group:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-fluoroaniline in anhydrous THF.

    • Add triethylamine to the solution.

    • Cool the mixture to 0°C using an ice bath.

    • Slowly add trimethylsilyl chloride dropwise via a dropping funnel.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain the silyl-protected aniline.

  • Lithium-Halogen Exchange and Borylation:

    • Dissolve the protected aniline in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer, under an inert atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise, maintaining the temperature below -70°C.

    • Stir the mixture at -78°C for 1 hour.

    • Add trimethyl borate dropwise, again keeping the temperature below -70°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture to 0°C and slowly quench with aqueous HCl.

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester and deprotection of the amine.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of a polar solvent and adding a non-polar solvent like pentane) to yield 4-amino-3-fluorophenylboronic acid as a solid.

Protocol 2: In Vitro Serine Protease Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory potency (Ki) of a fluorinated boronic acid against a serine protease and compare it to its non-fluorinated analog.

Rationale: This assay measures the rate of substrate hydrolysis by the enzyme in the presence and absence of the inhibitor. By comparing these rates, the inhibition constant (Ki) can be calculated, providing a quantitative measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor.

Materials:

  • Purified serine protease (e.g., chymotrypsin, trypsin, or a specific protease of interest)

  • Fluorinated boronic acid inhibitor and its non-fluorinated counterpart

  • Chromogenic or fluorogenic substrate for the protease

  • Assay buffer (e.g., Tris-HCl or HEPES at a pH optimal for the enzyme, typically pH 7.5-8.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare stock solutions of the fluorinated and non-fluorinated boronic acid inhibitors in DMSO.

    • Prepare a stock solution of the substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of the inhibitor (both fluorinated and non-fluorinated) to the wells. Include a control well with DMSO only (no inhibitor).

    • Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement of the Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in the plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength for the substrate being used.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

Expected Outcome: The fluorinated boronic acid is expected to exhibit a lower Ki value compared to its non-fluorinated analog, demonstrating its enhanced inhibitory potency.

Protocol 3: Cellular Imaging with a Fluorinated Boronic Acid-Based Fluorescent Probe

This protocol provides a general framework for visualizing the cellular uptake and localization of a fluorescent probe derived from a fluorinated boronic acid.

Rationale: Fluorinated boronic acids can be conjugated to fluorophores to create probes for cellular imaging. The increased lipophilicity and potential for enhanced cell permeability of the fluorinated compound can lead to improved cellular uptake and brighter imaging compared to a non-fluorinated analog.

Materials:

  • Fluorinated boronic acid-fluorophore conjugate and its non-fluorinated counterpart

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Confocal microscope

  • Cell culture dishes or chamber slides suitable for microscopy

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells in a T-75 flask until they reach 80-90% confluency.

    • Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Probe Incubation:

    • Prepare stock solutions of the fluorinated and non-fluorinated fluorescent probes in DMSO.

    • Dilute the probes to the desired final concentration in pre-warmed cell culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the medium containing the fluorescent probe to the cells and incubate for a specific time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator.

  • Cell Staining and Imaging:

    • (Optional) For nuclear counterstaining, add Hoechst 33342 or DAPI to the cells during the last 10-15 minutes of incubation.

    • Remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.

    • Add fresh PBS or imaging medium to the cells.

    • Immediately image the cells using a confocal microscope with the appropriate laser excitation and emission filter sets for the fluorophore and the nuclear stain.

  • Image Analysis:

    • Acquire images of cells treated with both the fluorinated and non-fluorinated probes.

    • Compare the fluorescence intensity and subcellular localization of the two probes. Quantitative analysis of fluorescence intensity can be performed using image analysis software (e.g., ImageJ).

Expected Outcome: The cells treated with the fluorinated boronic acid probe may exhibit higher intracellular fluorescence intensity, suggesting enhanced cellular uptake or stability compared to the non-fluorinated probe.

Experimental Workflow Visualization

The following diagram outlines the general workflow for synthesizing and evaluating a fluorinated boronic acid inhibitor.

G start Start: Design of Fluorinated Boronic Acid Analog synthesis Protocol 1: Chemical Synthesis start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro_assay Protocol 2: In Vitro Enzyme Inhibition Assay purification->in_vitro_assay ki_determination Determination of Ki vs. Non-fluorinated Analog in_vitro_assay->ki_determination cellular_assay Protocol 3: Cellular Uptake and Imaging (if applicable) ki_determination->cellular_assay data_analysis Data Analysis and Comparison cellular_assay->data_analysis conclusion Conclusion: Enhanced Biological Activity Confirmed data_analysis->conclusion

Caption: Workflow for the synthesis and evaluation of fluorinated boronic acid inhibitors.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into boronic acid scaffolds is a powerful and versatile strategy for enhancing their biological activity. By modulating the pKa, improving metabolic stability, and increasing binding affinity, fluorination can transform a moderately active boronic acid into a potent and drug-like molecule. The protocols outlined in this guide provide a framework for researchers to synthesize and evaluate fluorinated boronic acids in their own laboratories. As our understanding of the nuanced effects of fluorination continues to grow, we can expect the development of even more sophisticated and effective fluorinated boronic acid-based therapeutics and chemical biology tools.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with (4-Fluoro-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (4-Fluoro-2,3-dimethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This boronic acid presents a unique set of challenges due to the steric hindrance imposed by its two ortho-methyl groups. This guide is designed to provide in-depth troubleshooting advice and practical solutions to help you improve reaction yields and achieve consistent results.

Understanding the Challenge: Steric Hindrance

The primary obstacle when using this compound is steric hindrance. The two methyl groups adjacent to the boronic acid moiety can significantly impede key steps in the Suzuki catalytic cycle, namely transmetalation and reductive elimination.[1] This often leads to sluggish or incomplete reactions, requiring carefully optimized conditions to overcome these hurdles.

Troubleshooting Guide (Q&A Format)

Q1: My reaction shows low or no conversion to the desired product. What are the first parameters I should investigate?

A1: Low or no conversion with a sterically hindered boronic acid is a common issue. The problem often lies in an inefficient catalyst system or suboptimal reaction conditions that fail to overcome the high activation energy barriers.

Primary Factors to Investigate:

  • Catalyst and Ligand Choice: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. You need a catalyst system that promotes both oxidative addition and the difficult reductive elimination step.[2][3]

    • Expert Insight: Bulky, electron-rich phosphine ligands are essential.[3][4][5] These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and accelerate the final reductive elimination step, which is often rate-limiting for hindered biaryls.[3][4]

  • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[2] For hindered substrates, a stronger base is often required.

    • Expert Insight: While common bases like K₂CO₃ might be sufficient for simple couplings, hindered systems often benefit from stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[6] These bases can facilitate the formation of the boronate species without competing in side reactions.

  • Solvent and Temperature: The solvent must be able to dissolve all reactants and be suitable for the higher temperatures often needed for these challenging couplings.

    • Expert Insight: Anhydrous, polar aprotic solvents like dioxane, THF, or toluene are standard choices. Often, a biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) is used to help dissolve the inorganic base.[2] Higher reaction temperatures (80–110 °C) are typically necessary to provide enough energy to overcome the steric barrier.[1]

Recommended Starting Conditions:

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3, SPhos Pd G2These are pre-formed palladacycles that reliably generate the active LPd(0) species.[7]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphine ligands that accelerate key catalytic steps for hindered substrates.[3][6]
Base K₃PO₄, Cs₂CO₃Stronger bases that effectively promote the formation of the active boronate species.[6]
Solvent Dioxane/H₂O (10:1), Toluene/H₂O (10:1)High-boiling point solvents that facilitate dissolution and allow for higher reaction temperatures.[1]
Temperature 80–110 °CProvides the necessary energy to overcome the steric hindrance.[1]
Q2: I'm observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid to form 4,4'-Difluoro-2,2',3,3'-tetramethyl-1,1'-biphenyl is a common side reaction, often promoted by the presence of oxygen.[8]

Causes and Solutions:

  • Oxygen Contamination: The primary cause of homocoupling is the presence of dissolved oxygen, which can lead to a Pd(II)-mediated pathway that couples two molecules of the boronic acid.[1][9][10]

    • Solution: Rigorous degassing of the solvent and reaction mixture is critical. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[9][10] Always maintain a positive pressure of inert gas throughout the reaction.

  • Inefficient Catalyst Activation: If using a Pd(II) precatalyst (like Pd(OAc)₂), its reduction to the active Pd(0) state can be inefficient, leaving residual Pd(II) that can promote homocoupling.[6][9]

    • Solution: Use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern palladacycle precatalyst (e.g., XPhos Pd G3) that cleanly generates Pd(0).[1][11] Adding a mild reducing agent like potassium formate has also been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[9][10]

  • Suboptimal Ligand Choice: Ligands that do not sufficiently promote the main catalytic cycle can allow side reactions to become more prominent.[6]

    • Solution: Employ bulky, electron-rich ligands (see Table above). These ligands accelerate the desired cross-coupling pathway, making it kinetically more favorable than the homocoupling pathway.[6]

Q3: My boronic acid seems to be degrading during the reaction, leading to low yields. What is happening and how can I prevent it?

A3: This is likely due to protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[12][13][14] This converts your valuable boronic acid into simple 1-fluoro-2,3-dimethylbenzene, which cannot participate in the coupling.

Factors Influencing Protodeboronation:

  • Water Presence: While water is often used in Suzuki reactions to dissolve the base, excessive amounts or prolonged reaction times at high temperatures can increase the rate of protodeboronation.[12]

  • Base-Catalyzed Decomposition: Bases are essential for the reaction but can also catalyze the decomposition of the boronic acid.[12][13]

  • Palladium-Catalyzed Decomposition: Some studies have shown that palladium complexes themselves, particularly those with bulky phosphine ligands, can accelerate protodeboronation.[12] This creates a paradoxical situation where the very ligands needed to facilitate the coupling might also promote the side reaction.[12]

Strategies for Mitigation:

  • Use a Boronic Ester: Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are significantly more stable and less prone to protodeboronation than the free boronic acid.[13][14][15] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[14]

  • Minimize Water Content: Use the minimum amount of water necessary to dissolve the base. Sometimes, using a stronger, more soluble organic base in an anhydrous solvent system can be an effective alternative.

  • Optimize Reaction Time and Temperature: Do not run the reaction longer than necessary. Monitor the reaction's progress (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. Avoid excessively high temperatures if possible.

Experimental Workflow & Protocols

Diagram: General Troubleshooting Workflow

This diagram outlines a logical sequence for troubleshooting a failing Suzuki reaction with this compound.

G start Low Yield / No Reaction check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst is_ligand_bulky Is the ligand bulky & electron-rich? (e.g., XPhos, SPhos) check_catalyst->is_ligand_bulky use_buchwald Switch to a Buchwald-type ligand and precatalyst (e.g., XPhos Pd G3) is_ligand_bulky->use_buchwald No check_conditions Step 2: Optimize Conditions is_ligand_bulky->check_conditions Yes use_buchwald->check_conditions is_base_strong Is the base strong enough? (e.g., K3PO4, Cs2CO3) check_conditions->is_base_strong use_strong_base Switch to K3PO4 or Cs2CO3 is_base_strong->use_strong_base No check_side_reactions Step 3: Investigate Side Reactions is_base_strong->check_side_reactions Yes use_strong_base->check_side_reactions homocoupling Homocoupling observed? check_side_reactions->homocoupling degas Improve degassing protocol (Ar sparge, Freeze-Pump-Thaw) homocoupling->degas Yes protodeboronation Protodeboronation suspected? homocoupling->protodeboronation No degas->protodeboronation use_ester Switch to a more stable boronic ester (Bpin, MIDA) protodeboronation->use_ester Yes success Improved Yield protodeboronation->success No / Resolved use_ester->success

Caption: A logical troubleshooting flowchart.

Protocol: General Procedure for a Challenging Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

Reagents & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous dioxane followed by degassed water via syringe to achieve a 10:1 ratio and a final concentration of ~0.1 M with respect to the aryl bromide.[1]

  • Degassing (Optional but Recommended): Bubble argon through the stirred reaction mixture for an additional 10-15 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the limiting reagent is consumed.[1]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Frequently Asked Questions (FAQs)

Q: How should I store this compound? A: Like many boronic acids, it should be stored in a cool, dry place, preferably in a desiccator, away from light and moisture to prevent gradual decomposition and trimerization into its boroxine anhydride.

Q: Can I use an aryl chloride instead of an aryl bromide? A: Yes, but aryl chlorides are generally less reactive than aryl bromides. Coupling an aryl chloride with this already challenging boronic acid will likely require an even more active catalyst system. The latest generation Buchwald ligands (e.g., GPhos) or N-heterocyclic carbene (NHC) ligands paired with a suitable palladium source may be necessary.[2][5]

Q: My reaction is biphasic. Is vigorous stirring important? A: Absolutely. In a biphasic system, the reaction occurs at the interface between the organic and aqueous layers. Vigorous stirring is essential to maximize the surface area between the phases, which increases the reaction rate.[11]

References

Technical Support Center: Troubleshooting Low Conversion of (4-Fluoro-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers utilizing (4-Fluoro-2,3-dimethylphenyl)boronic acid. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the challenges this unique substrate presents. This guide is structured to help you diagnose issues, optimize your reaction conditions, and achieve high conversion rates in your cross-coupling reactions.

The primary challenge with this compound stems from its significant steric hindrance. The two methyl groups positioned ortho to the boronic acid moiety impede its approach to the palladium center during the critical transmetalation step of the Suzuki-Miyaura catalytic cycle. This guide will address this core issue, as well as other potential pitfalls.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial problems encountered.

Q1: My Suzuki coupling reaction has stalled with low conversion. What are the first and most critical parameters to verify?

A1: When facing low conversion, begin with a systematic check of your foundational reaction components:

  • Inert Atmosphere: The single most common point of failure is oxygen contamination. Oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands.[1] Ensure your solvent is rigorously degassed and that your reaction vessel was properly purged (at least three vacuum/backfill cycles with argon or nitrogen).

  • Reagent Purity: Verify the purity of your this compound. Boronic acids can slowly dehydrate to form boroxine trimers or undergo protodeboronation upon storage.[2] Also, confirm the integrity of your palladium catalyst and ligand, as phosphine ligands are susceptible to air oxidation.[1]

  • Base & Solvent Quality: Ensure your base is of high purity and your solvent is anhydrous (unless using an aqueous system). Water content can significantly affect the solubility and efficacy of certain bases.[1]

Q2: I observe significant consumption of my boronic acid, but very little desired product. Instead, I've isolated 2,3-dimethylfluorobenzene. What is happening?

A2: You are observing protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This is particularly prevalent with electron-deficient or sterically hindered boronic acids under basic conditions.[1][5] The key is to accelerate the desired catalytic cycle to outcompete this decomposition pathway. Strategies to mitigate this are discussed in detail in the "Deep Dive" section below.

Q3: What is the best starting point for a catalyst and ligand combination for this sterically hindered boronic acid?

A3: For sterically demanding couplings, the choice of ligand is paramount. You need a ligand that is both electron-rich to facilitate oxidative addition and bulky to promote the final reductive elimination step.[2][6] Excellent starting points include:

  • Buchwald-type biaryl phosphine ligands: Ligands like SPhos, XPhos, or RuPhos are specifically designed for challenging couplings.

  • N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts are highly effective as NHCs are more electron-rich and often bulkier than phosphine ligands.[7]

  • Precatalysts: Using modern, well-defined Pd(II) precatalysts (e.g., Buchwald G3 or G4 palladacycles) is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂. These precatalysts offer greater stability and reproducibility.[8]

Q4: Can my choice of base be causing the low yield?

A4: Absolutely. The base plays the crucial role of activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][10][11][12] However, an overly harsh or poorly soluble base can promote protodeboronation. For this substrate, consider switching from common bases like Na₂CO₃ to:

  • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It has moderate basicity and good solubility in mixed aqueous/organic solvent systems.

  • Cesium Carbonate (Cs₂CO₃): A stronger, more soluble base that can sometimes accelerate the reaction rate sufficiently to avoid decomposition.

Troubleshooting Workflow: A Logical Approach

When initial checks fail, a more structured approach is necessary. The following flowchart provides a logical path for diagnosing and solving issues with low conversion.

TroubleshootingWorkflow start Low Conversion of This compound reagent_check Step 1: Verify Reagent Quality - Boronic Acid (fresh?) - Aryl Halide (pure?) - Catalyst/Ligand (stored properly?) - Base & Solvent (pure, anhydrous?) start->reagent_check condition_check Step 2: Scrutinize Reaction Conditions - Inert Atmosphere (rigorously degassed?) - Temperature (high enough?) - Stirring Rate (sufficient for biphasic mixture?) reagent_check->condition_check Reagents OK success High Conversion Achieved reagent_check->success Issue Found & Fixed catalyst_screen Step 3: Optimize Catalyst System - Use a Pd(II) Precatalyst - Screen Bulky Ligands (e.g., SPhos, XPhos) - Increase Catalyst Loading (2-5 mol%) condition_check->catalyst_screen Conditions OK condition_check->success Issue Found & Fixed base_solvent_screen Step 4: Screen Base & Solvent - Switch to K₃PO₄ or Cs₂CO₃ - Try different solvents (Dioxane, Toluene, THF) - Ensure proper base solubility catalyst_screen->base_solvent_screen Still low conversion catalyst_screen->success Optimization Successful side_reaction_check Step 5: Analyze for Side Products - Protodeboronation (Ar-H)? - Homo-coupling (Ar-Ar)? - Dehalogenation (Ar'-H)? base_solvent_screen->side_reaction_check Still low conversion base_solvent_screen->success Optimization Successful side_reaction_check->catalyst_screen Side reactions dominate

Caption: A step-by-step workflow for troubleshooting low conversion.

Deep Dive: Root Cause Analysis and Solutions

The Suzuki-Miyaura Cycle: The Steric Hindrance Bottleneck

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[7] For this compound, the transmetalation step is the rate-limiting bottleneck. The bulky ortho-methyl groups physically obstruct the transfer of the aryl group from the boron atom to the palladium center.

SuzukiCycle cluster_transmetalation Transmetalation (Rate-Limiting Step) pd0 Pd(0)Lu2099 pd2_ox Ar'-Pd(II)Lu2099-X pd0->pd2_ox Oxidative Addition pd2_base Ar'-Pd(II)Lu2099-Base pd2_ox->pd2_base Base Exchange pd2_trans Ar'-Pd(II)Lu2099-Ar product Ar-Ar' pd2_trans->product boronate Ar-B(OH)₃⁻ pd2_base->pd2_trans Sterically Hindered! product->pd0 Reductive Elimination aryl_halide Ar'-X

Caption: The Suzuki-Miyaura cycle highlighting the sterically hindered transmetalation step.

Solution: To overcome this barrier, the reaction conditions must be tailored to accelerate this specific step. This involves a synergistic combination of a highly active catalyst, an effective base, and optimal temperature.

Problem Area: Catalyst and Ligand Inefficiency

For challenging substrates, not all palladium systems are created equal. In-situ generation from Pd(OAc)₂ and PPh₃ is often insufficient.

Catalyst SystemSuitability for Hindered CouplingsRationale
Pd(PPh₃)₄ Poor to ModerateWhile a workhorse for simple couplings, it often lacks the activity for sterically demanding substrates.
Pd(OAc)₂ / PPh₃ PoorIn-situ generation can be unreliable. PPh₃ is not bulky or electron-rich enough for this substrate.
PdCl₂(dppf) Moderate to GoodThe dppf ligand offers more bulk and electron-donating character than PPh₃, improving performance.
Buchwald Precatalysts (G3/G4) + Biaryl Ligands (SPhos, XPhos, RuPhos) ExcellentThese systems are state-of-the-art for hindered couplings. The ligands' bulk and electronic properties are designed to promote both oxidative addition and reductive elimination.[2][13]
PEPPSI-IPr ExcellentAn air-stable Pd(II) precatalyst with a strongly donating and bulky N-heterocyclic carbene (NHC) ligand.[8]

Recommendation: If you are not using a modern Buchwald-type or NHC-based catalyst system, upgrading is the single most impactful change you can make. Start with 2 mol% of a G3/G4 precatalyst with a ligand like SPhos or XPhos.

Problem Area: Competing Side Reactions

If the desired coupling is slow, side reactions will dominate and consume your starting materials.

  • Protodeboronation: As discussed, this is the protonolysis of the C-B bond. It is base-catalyzed and often accelerated in aqueous media at elevated temperatures.[4]

  • Homo-coupling: The coupling of two boronic acid molecules (Ar-Ar) or two aryl halide molecules (Ar'-Ar'). This is often a sign of oxygen in the system or issues with the catalyst's stability.

  • Dehalogenation: The replacement of the halide on your coupling partner with a hydrogen atom (Ar'-H). This can occur if a hydride source is present, sometimes arising from the solvent or base.[2]

SideReactions start Ar-B(OH)₂ + Ar'-X desired Desired Pathway: Ar-Ar' start->desired Suzuki Coupling protodeboronation Side Reaction 1: Protodeboronation Ar-H start->protodeboronation Base, H₂O homocoupling Side Reaction 2: Homo-coupling Ar-Ar start->homocoupling O₂, Catalyst Decomposition

References

Technical Support Center: A Scientist's Guide to Preventing Protodeboronation of (4-Fluoro-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand the challenges encountered in complex organic synthesis. This guide provides in-depth troubleshooting strategies and practical solutions for a common but often frustrating side reaction: the protodeboronation of sterically hindered and electronically modified arylboronic acids, with a specific focus on (4-Fluoro-2,3-dimethylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a critical problem in my cross-coupling reaction?

Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this reaction consumes your boronic acid starting material, converting it into an inert arene byproduct (in this case, 1-fluoro-2,3-dimethylbenzene). This directly leads to reduced yields of your desired coupled product and complicates purification by introducing an additional, often difficult-to-separate, impurity.[2]

Q2: My yields are consistently low. Why is this compound so susceptible to this side reaction?

The stability of an arylboronic acid is governed by both steric and electronic factors. This compound is particularly prone to protodeboronation due to a convergence of unfavorable characteristics:

  • Steric Hindrance: The two methyl groups in the ortho and meta positions relative to the boronic acid sterically crowd the C-B bond. This steric strain can be released upon cleavage of the bond, making the protodeboronation pathway more kinetically favorable.

  • Electronic Effects: While the fluorine atom is electron-withdrawing, the two methyl groups are electron-donating. More significantly, studies have shown that ortho-substituted arylboronic acids, in general, are highly susceptible to decomposition under the basic conditions required for Suzuki-Miyaura coupling.[3] The reaction proceeds through a more reactive tetrahedral boronate anion, formed by the addition of a hydroxide or alkoxide base to the boron center.[4][5] The electronic and steric environment of your specific molecule accelerates the cleavage of this intermediate.

Q3: How can I confirm that protodeboronation is the cause of my low yield?

Diagnosing the problem is the first step to solving it. You can confirm protodeboronation by analyzing your crude reaction mixture using standard analytical techniques:

  • LC-MS or GC-MS: This is the most direct method. Look for the mass corresponding to the protodeboronated byproduct, 1-fluoro-2,3-dimethylbenzene (C₈H₉F, Mol. Wt. ≈ 124.15 g/mol ).

  • ¹H NMR Spectroscopy: Compare the crude NMR to the spectra of your starting materials. The appearance of new, sharp aromatic and methyl signals corresponding to 1-fluoro-2,3-dimethylbenzene is a strong indicator.

  • TLC Analysis: Co-spot your crude reaction mixture with your starting boronic acid and, if available, an authentic sample of 1-fluoro-2,3-dimethylbenzene. The appearance of a new, typically less polar, spot corresponding to the byproduct is evidence of protodeboronation.

The Mechanism: Visualizing the Unwanted Pathway

Understanding the mechanism is key to devising a successful mitigation strategy. Under the basic conditions of a Suzuki-Miyaura coupling, the boronic acid exists in equilibrium with its more reactive boronate anion. This species can then be protonated by a proton source (like water) at the ipso-carbon, leading to the cleavage of the C-B bond.

G cluster_0 Equilibrium in Basic Media cluster_1 Protodeboronation Pathway BA ArB(OH)₂ (Boronic Acid) Boronate [ArB(OH)₃]⁻ (Reactive Boronate) BA->Boronate + OH⁻ Boronate->BA - OH⁻ ProtonSource H₂O (Proton Source) TS Transition State [H₂O--Ar--B(OH)₃]⁻ ProtonSource->TS Product Ar-H (Byproduct) TS->Product C-B Cleavage Borate B(OH)₄⁻

Caption: Base-catalyzed protodeboronation of an arylboronic acid.

Troubleshooting Guide I: Optimizing Reaction Conditions

The first line of defense is to adjust your reaction conditions to favor the rate of cross-coupling (k_coupling) over the rate of protodeboronation (k_proto).

Judicious Choice of Base

Strong bases like NaOH or KOH dramatically increase the concentration of the reactive boronate anion, accelerating protodeboronation.[5][6] Using a milder base can significantly suppress this side reaction.

BasepKa (Conjugate Acid)Typical ConditionsRationale for Use
KOH, NaOH ~15.71-2 M aqueous solutionNot Recommended. Strong bases, high water content. Maximizes rate of protodeboronation.
K₂CO₃, Cs₂CO₃ ~10.3Solid or aqueous solutionGood Choice. Weaker bases, reduce boronate concentration. Cs₂CO₃ can also aid in catalyst turnover.
K₃PO₄ ~12.3Solid (often used with less water)Excellent Choice. A moderately strong but often superior base for sensitive substrates.[7]
Organic Bases Var. (e.g., ~11)Anhydrous, e.g., DBU, DIPEA in THF/DioxaneCan be effective but may require higher temperatures, which can also increase protodeboronation rates.
Solvent System and Temperature Control

Since water is the proton source, minimizing its presence can slow protodeboronation.[7]

  • Reduce Water Content: Instead of a 4:1 dioxane:water mixture, try 10:1 or even use K₃PO₄ with only a few equivalents of water.

  • Anhydrous Conditions: While traditional Suzuki couplings are aqueous, certain protocols using boronic esters can be run under anhydrous conditions, completely eliminating the proton source.[2]

  • Lower the Temperature: Protodeboronation, like most reactions, is temperature-dependent. Run your reaction at the lowest possible temperature that still provides a reasonable rate for the desired cross-coupling (e.g., 60-80 °C instead of 100 °C).[7]

Catalyst System Efficiency

The goal is to make the Suzuki-Miyaura coupling happen much faster than the protodeboronation.

  • Use a Highly Active Catalyst: Employing a modern, highly active catalyst system can dramatically increase the rate of cross-coupling, allowing the desired reaction to complete before significant decomposition occurs.[8] Pre-catalysts that rapidly generate the active Pd(0) species are particularly effective for unstable boronic acids.[8]

  • Beware of Bulky Ligands: While bulky phosphine ligands are excellent for promoting difficult couplings, recent studies have shown they can paradoxically accelerate palladium-catalyzed protodeboronation.[9] A careful balance must be struck.

Experimental Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for minimizing protodeboronation through careful selection of reagents and conditions.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6 mol%)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and solid K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a minimal amount of anhydrous dioxane.

  • Add the main portion of anhydrous dioxane to the Schlenk flask, followed by the catalyst solution via syringe.

  • Add a minimal amount of degassed water (e.g., a 20:1 dioxane:water ratio).

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30-60 minutes).

  • Upon consumption of the limiting reagent (aryl halide), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide II: The Slow-Release Strategy

For particularly stubborn cases, the most powerful technique is the "slow-release" strategy.[10][11][12] This involves converting the unstable boronic acid into a highly stable, "masked" form. This stable precursor is added to the reaction and, under the coupling conditions, slowly hydrolyzes to release minute quantities of the active boronic acid. This keeps the instantaneous concentration of the unstable species extremely low, allowing it to be consumed by the catalyst in the desired cross-coupling reaction before it has a chance to decompose.[11][12]

The gold standard for this approach is the use of N-methyliminodiacetic acid (MIDA) boronates .[13][14]

Strategy ComparisonFree Boronic Acid (Optimized)MIDA Boronate (Slow-Release)
Stability Prone to decomposition on the benchtop and in solution.Air-stable, crystalline solids with a long shelf-life.[13]
Reaction Principle Minimize k_proto while maximizing k_coupling.Keep [Boronic Acid] concentration near zero, making protodeboronation rate negligible.
Typical Base Milder bases required (K₃PO₄, K₂CO₃).K₃PO₄ or even K₂CO₃ can be used to control the slow release.[13][14]
Water Requirement Minimal water is beneficial.A controlled amount of water is necessary to facilitate the slow hydrolysis (release).[13]
Applicability Effective for moderately unstable substrates.The most robust and general solution for highly unstable boronic acids.[13][14]
Experimental Protocol 2: MIDA Boronate Slow-Release Coupling

This two-part protocol first describes the protection of the boronic acid and then its use in a Suzuki-Miyaura coupling.

Part A: Synthesis of (4-Fluoro-2,3-dimethylphenyl) MIDA boronate

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask, add the boronic acid, MIDA, and toluene (to form an ~0.5 M solution).

  • Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. Water will be generated from the condensation reaction and collected in the trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The resulting MIDA boronate is typically a white, crystalline solid that can often be used without further purification.

Part B: Suzuki-Miyaura Coupling using the MIDA Boronate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl chloride, the newly prepared MIDA boronate (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add the Pd catalyst and ligand (e.g., Pd(OAc)₂, SPhos).

  • Add a 5:1 mixture of dioxane/water.

  • Seal the flask and heat to 60-100 °C, depending on the reactivity of the aryl chloride. The slow hydrolysis of the MIDA boronate will release the boronic acid into the catalytic cycle.[13]

  • Monitor and work up the reaction as described in Experimental Protocol 1.

Troubleshooting Workflow

Use this decision tree to select the best strategy for your experiment.

G Start Start: Low Yield with This compound Check Confirm Protodeboronation (LCMS, GCMS, NMR) Start->Check Strategy1 Strategy 1: Optimize Conditions (Milder Base, Lower Temp, Less H₂O) Check->Strategy1 Yes Reassess Yield Still Low: Re-evaluate Coupling Partner or Catalyst System Check->Reassess No Strategy2 Strategy 2: Slow-Release (Synthesize & Use MIDA Boronate) Strategy1->Strategy2 Yield Still Low Success Problem Solved: High Yield Achieved Strategy1->Success Yield Improved Strategy2->Success

Caption: Decision workflow for troubleshooting protodeboronation.

References

Technical Support Center: Optimizing Reactions with (4-Fluoro-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving (4-Fluoro-2,3-dimethylphenyl)boronic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the unique challenges posed by this sterically hindered and electronically modified substrate. Instead of a generic protocol, this document provides a dynamic troubleshooting framework based on mechanistic principles and field-proven strategies to help you achieve robust and reproducible results.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound has failed or is giving me very low yields (<10%). Where do I even begin to troubleshoot?

A1: A low-yielding reaction with this substrate is a common, though solvable, issue. The primary challenge stems from the steric hindrance imposed by the two ortho-methyl groups, which significantly slows the crucial transmetalation step in the catalytic cycle.[1] Let's systematically diagnose the potential points of failure.

Initial Checks (The "Usual Suspects"):

  • Catalyst and Reagent Integrity: First, ensure your palladium source, ligand, and base are active and not degraded. Was the solvent properly degassed? The presence of oxygen can lead to the formation of palladium black and promote unwanted side reactions like boronic acid homocoupling.[1][2]

  • Base and Solvent Compatibility: Is the chosen base strong enough and soluble in your solvent system? For sterically hindered couplings, a common starting point is a robust base like K₃PO₄ or Cs₂CO₃ in a solvent system like Dioxane/H₂O or Toluene/H₂O.[1]

Catalyst System Optimization:

If the initial checks pass, the issue likely lies within the catalyst system's inability to overcome the steric barrier.

  • Insufficient Catalyst Loading: For a challenging substrate like this, a "standard" 1 mol% loading may be insufficient. The catalyst may be consumed by deactivation pathways before the slow productive catalysis can reach completion.

  • Suboptimal Ligand Choice: Standard ligands like PPh₃ are often ineffective. The key is to use a ligand that is both bulky and electron-rich . Bulky ligands promote the formation of a monoligated L-Pd(0) species, which is more reactive in the oxidative addition step.[3] Electron-richness, in turn, accelerates both the oxidative addition and the final reductive elimination step.[4]

Actionable Troubleshooting Workflow:

Troubleshooting_Workflow

Q2: I'm seeing a significant amount of 1-fluoro-2,3-dimethylbenzene as a byproduct. What is causing this protodeboronation and how can I prevent it?

A2: This is a classic case of protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] For your specific substrate, this process can be competitive with the desired, sterically hindered cross-coupling.

Primary Causes:

  • Excess Water/Protic Species: The presence of protons, often from water in the solvent or base, facilitates this side reaction.

  • High Temperatures & Long Reaction Times: These conditions provide the energy and time for protodeboronation to occur, especially when the main catalytic cycle is slow.

  • Base Choice: Some bases, particularly hydroxides, can accelerate this process.

Mitigation Strategies:

  • Use a More Stable Boronic Acid Surrogate: This is the most robust solution. By masking the boronic acid, you keep its concentration low in the reaction mixture, minimizing the opportunity for this side reaction.[5]

    • Potassium Trifluoroborate (BF₃K) Salts: These are highly stable, crystalline solids that slowly release the boronic acid under reaction conditions.[1][6]

    • MIDA Boronates: Exceptionally stable and ideal for reactions requiring slow, controlled release.[1]

    • Diethanolamine Adducts: These are easily prepared, air- and water-stable crystalline solids that can be used directly.[1][7]

  • Optimize Reaction Conditions:

    • Minimize Water: Use anhydrous solvents and a base that is not excessively hygroscopic. If water is required as a co-solvent, use the minimum amount necessary (e.g., a 10:1 organic/water ratio).

    • Use a Milder Base: Switch from strong bases like NaOH or Cs₂CO₃ to K₃PO₄ or K₂CO₃.

    • Lower the Temperature: A more active catalyst system (see Q1) may allow you to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), which will significantly disfavor protodeboronation.

Q3: My reaction is clean, but it stalls at ~50% conversion, even after 24 hours. Why is this happening?

A3: Reaction stalling is typically a sign of catalyst deactivation or decomposition .[8] The initial catalyst charge is active and promotes the reaction, but it dies before all the starting material can be converted. With a sterically hindered substrate, the catalytic turnover frequency is low, meaning each catalyst molecule spends more time in the cycle, increasing its probability of deactivating.

Potential Causes & Solutions:

  • Ligand Dissociation: At high temperatures, the protective phosphine ligand can dissociate from the palladium center, leading to the formation of inactive palladium black.

    • Solution: Use a more robust, strongly binding ligand. Bidentate ligands like Xantphos or highly sterically demanding monodentate ligands like RuPhos can offer greater stability.

  • Oxidative Degradation: Insufficient degassing can lead to oxidation of the phosphine ligand to phosphine oxide, which alters the active catalyst, or oxidation of the Pd(0) species.[9]

    • Solution: Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Insufficient Loading: The initial loading may simply not be enough to outpace the rate of deactivation for a full conversion.

    • Solution: This is the most straightforward fix. Incrementally increase the catalyst loading (e.g., from 2 mol% to 3-4 mol%) and monitor the effect on conversion. For particularly challenging couplings in drug development, loadings up to 5 mol% are not uncommon.[10]

Frequently Asked Questions (FAQs)

Q1: What is a sensible starting catalyst loading for reactions with this compound?

A1: The optimal loading depends heavily on the coupling partner. A "one-size-fits-all" approach is inefficient. The table below provides evidence-based starting points. The goal is to use enough catalyst for an efficient reaction without being wasteful, as palladium is a significant cost driver.[11]

Coupling Partner (Electrophile)Recommended Starting Pd Loading (mol%)Rationale
Simple Aryl Iodides/Bromides1.0 - 1.5%These are highly reactive electrophiles; the main challenge is the boronic acid's steric bulk.
Activated Aryl Chlorides1.5 - 2.5%Oxidative addition to aryl chlorides is slower. Higher loading is needed to drive the reaction.
Unactivated/Electron-Rich Aryl Chlorides2.5 - 4.0%This is a challenging coupling requiring a highly active catalyst system and higher loading to achieve a reasonable rate.
Heteroaryl Halides2.0 - 3.5%Heteroaryl substrates can sometimes coordinate to and inhibit the catalyst, requiring a higher loading to compensate.
Q2: How do I choose the best palladium precatalyst and ligand for this substrate?

A2: For challenging substrates, using modern precatalysts is highly recommended over generating the catalyst in situ from a simple salt like Pd(OAc)₂. Precatalysts are air-stable, provide a precise 1:1 or 2:1 ligand-to-palladium ratio, and are designed for rapid generation of the active Pd(0) species under reaction conditions.[3][12]

Recommended Catalyst Systems:

  • Buchwald-type Palladacycle Precatalysts (G3 or G4): These are often the go-to for difficult couplings. They are paired with bulky, electron-rich biarylmonophosphine ligands.

    • Ligand Choice is Key: For the steric hindrance of this compound, ligands like XPhos , SPhos , or RuPhos are excellent choices. They create a coordinatively unsaturated, highly reactive catalytic species that can accommodate the bulky boronic acid.[1]

Catalytic_Cycle

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be around 0.2 M with respect to the aryl halide.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Parallel Screening for Catalyst Loading and Ligand Optimization

This high-throughput screening (HTS) approach allows for rapid identification of optimal conditions using a 24-well plate.[13][14][15]

  • Plate Preparation: In an inert atmosphere glovebox, add a stir bar to each well of a 24-well plate.

  • Reagent Stock Solution: Prepare a stock solution containing your aryl halide, this compound, and an internal standard (e.g., biphenyl) in the chosen solvent.

  • Catalyst/Ligand Array: In separate rows/columns, add different palladium precatalysts or a single palladium source with different ligands. Vary the amount to test different loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol%).

  • Reaction Initiation: Add the reagent stock solution to each well, followed by a solution of the base.

  • Sealing and Reaction: Seal the plate and place it on a stirring hotplate at the desired temperature.

  • Analysis: After a set time (e.g., 12 hours), take a small aliquot from each well, quench, dilute, and analyze by LC-MS or GC-MS to determine the yield relative to the internal standard. This data will quickly reveal the most effective catalyst system and loading.

References

Technical Support Center: Purification of (4-Fluoro-2,3-dimethylphenyl)boronic acid Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of products from Suzuki-Miyaura coupling reactions involving (4-Fluoro-2,3-dimethylphenyl)boronic acid. The content is structured to offer practical, experience-based solutions to common and complex purification issues.

Troubleshooting Guide: Common Purification Issues and Solutions

The purification of biaryl compounds resulting from Suzuki-Miyaura coupling can be complicated by the presence of various impurities, including residual palladium catalyst, unreacted starting materials, and byproducts from side reactions. This section addresses specific problems in a question-and-answer format, providing actionable solutions.

Issue 1: Persistent Palladium Contamination in the Final Product

Question: After my workup and initial purification, I'm still detecting significant levels of palladium in my product. What are the most effective methods for its removal?

Answer: Palladium removal is a critical step, as residual metal can interfere with downstream applications and is strictly regulated in active pharmaceutical ingredients (APIs). The choice of method depends on the nature of the palladium species (homogeneous vs. heterogeneous) and the properties of your desired product.

Core Insight: The primary challenge often lies in removing soluble palladium complexes that remain after the reaction. Simple filtration is typically insufficient for these species.[1][2]

Recommended Solutions:

  • Filtration through Celite®: This is the first line of defense, particularly for heterogeneous catalysts like Pd/C or when palladium has precipitated as palladium black.[1][3] Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and pass it through a pad of Celite®.[1][4][5] This will remove insoluble palladium species.

  • Activated Carbon Treatment: Activated carbon is a cost-effective and often effective method for scavenging soluble palladium. However, it can sometimes adsorb the desired product, leading to yield loss.[2] It's crucial to perform a small-scale test to evaluate product loss before committing the entire batch.

  • Palladium Scavengers: For challenging cases, specialized scavengers are highly effective. These are typically silica- or polymer-based materials functionalized with ligands that have a high affinity for palladium, such as thiols or amines.[2][3] Thiol-based scavengers are particularly effective at binding to palladium. The crude product is dissolved in a suitable solvent, the scavenger is added, and the mixture is stirred before being filtered to remove the scavenger-bound palladium.

  • Liquid-Liquid Extraction: In some cases, aqueous washes can help remove palladium salts. Acidic (e.g., dilute HCl) or basic (e.g., aqueous NaHCO₃) washes can be effective depending on the nature of the palladium complexes and the stability of your product. For organometallic palladium compounds, chromatographic methods are generally more effective.[1]

Experimental Protocol: Palladium Removal using a Thiol-Based Scavenger

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, toluene).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial palladium loading).

  • Stirring: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-12 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

Issue 2: Co-elution of Product and Unreacted Boronic Acid during Chromatography

Question: My product and the unreacted this compound have very similar Rf values on TLC, making chromatographic separation difficult. How can I resolve this?

Answer: Co-elution of the desired biaryl product and the starting boronic acid is a frequent challenge, especially when they have similar polarities. Several strategies can be employed to overcome this.

Core Insight: The acidic nature of the boronic acid group can be exploited to facilitate its removal through chemical means, thus avoiding challenging chromatographic separations.

Recommended Solutions:

  • Acid-Base Extraction: This is often the most straightforward and effective method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous basic solution (e.g., 1 M NaOH or Na₂CO₃).[6][7] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. The desired product remains in the organic layer. Subsequently, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it.[8][9]

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.[4][10] The key is to find a solvent system where the product has good solubility at elevated temperatures but poor solubility at room temperature or below, while the boronic acid remains soluble. Common solvent systems for biaryl compounds include hexanes/ethyl acetate, methanol/water, or toluene/heptane.

  • Formation of a Boronic Ester: In some cases, converting the unreacted boronic acid to a boronic ester can alter its polarity sufficiently to allow for chromatographic separation.[11] However, the acid-base extraction is generally a more direct approach.

Issue 3: Presence of Homocoupled Byproducts

Question: I am observing a significant amount of a byproduct that appears to be a dimer of my boronic acid. What causes this and how can I minimize its formation and remove it?

Answer: The formation of homocoupled biaryl compounds, derived from the coupling of two boronic acid molecules, is a common side reaction in Suzuki couplings.[11][12]

Core Insight: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[11][13]

Minimizing Formation:

  • Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the palladium catalyst. This minimizes the presence of oxygen.[8]

  • Use of Pd(0) Pre-catalysts: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily generates the active Pd(0) species can reduce the amount of Pd(II) available for homocoupling.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help to maintain a low concentration in the reaction mixture, disfavoring the homocoupling pathway.

Removal of Homocoupled Byproducts:

  • Flash Column Chromatography: Homocoupled byproducts often have different polarities and molecular weights compared to the desired cross-coupled product, making them separable by flash chromatography.[8][9] Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve optimal separation.[14]

  • Recrystallization: If the desired product and the homocoupled byproduct have sufficiently different solubilities, recrystallization can be an effective purification method.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical byproducts I should expect in a Suzuki coupling with this compound?

A1: Besides the homocoupled product of the boronic acid, other common byproducts include:

  • Protodeboronation product: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-2,3-dimethylbenzene. This is often favored in the presence of water and certain bases.[11][15]

  • Dehalogenated starting material: The aryl halide can undergo reduction, replacing the halogen with a hydrogen atom.[12]

  • Oxidation products of the boronic acid: Boronic acids can be susceptible to oxidation, especially in the presence of residual oxidants.[12][15]

Q2: Can I use crystallization as my primary purification technique?

A2: Yes, if your product is a solid and has favorable crystallization properties, it can be a very effective and scalable purification method.[4][10] It is often advantageous as it can remove a wide range of impurities in a single step and can provide material of very high purity. A screening of different solvents is recommended to find the optimal conditions.

Q3: Are there any "greener" purification alternatives to chromatography?

A3: Absolutely. Liquid-liquid extraction and crystallization are generally considered greener alternatives to chromatography as they typically use less solvent. Additionally, the use of recyclable palladium catalysts or scavengers that can be regenerated contributes to a more sustainable process.[16]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your product.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Assesses purity and confirms the molecular weight of the product and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products and impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of Suzuki-Miyaura coupling products.

Purification_Workflow cluster_reaction Reaction & Workup cluster_purification Purification Cascade Reaction Suzuki Coupling Reaction Workup Aqueous Workup (e.g., water, brine washes) Reaction->Workup Celite_Filtration Celite® Filtration (Removes insoluble Pd) Workup->Celite_Filtration Crude Mixture Acid_Base_Extraction Acid-Base Extraction (Removes boronic acid) Celite_Filtration->Acid_Base_Extraction Chromatography Column Chromatography Acid_Base_Extraction->Chromatography If impurities remain Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization If sufficiently pure Chromatography->Recrystallization For solid products Final_Product Pure Product Chromatography->Final_Product If product is an oil Recrystallization->Final_Product

Caption: A general workflow for the purification of Suzuki coupling products.

References

Technical Support Center: Optimizing Reactions with (4-Fluoro-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers utilizing (4-Fluoro-2,3-dimethylphenyl)boronic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical impact of base and solvent selection on reaction outcomes. The guidance herein is tailored for professionals in synthetic chemistry and drug development, focusing on the nuanced reactivity of this sterically hindered and electronically modified substrate in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues encountered during experiments with this compound in a direct question-and-answer format. The solutions are based on mechanistic principles to empower you to make informed decisions for reaction optimization.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in very low to no product yield. What are the primary factors related to base and solvent that I should investigate?

Answer: Low yield with this substrate is a frequent challenge, often stemming from its specific structural features: steric hindrance from the two ortho-methyl groups and electronic modification by the fluorine atom. These characteristics directly impact the crucial transmetalation step of the catalytic cycle.

Primary Causes & Solutions:

  • Inefficient Boronate Formation: The boronic acid must be activated by a base to form a more nucleophilic "ate" complex (Ar-B(OH)₃⁻), which is the active species in transmetalation.[1][2][3] The steric bulk of the 2,3-dimethylphenyl moiety can hinder this activation.

    • Solution: Your base may be too weak. Standard bases like sodium carbonate (Na₂CO₃) may be insufficient. Switch to a stronger, more oxophilic inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][4] These bases more effectively drive the equilibrium towards the reactive boronate species. Ensure the base is finely powdered to maximize its surface area and reactivity.[4]

  • Poor Reagent Solubility: For the reaction to proceed, all components—the boronic acid, aryl halide, catalyst, and base—must interact. Poor solubility of the inorganic base in a purely organic solvent is a common bottleneck.

    • Solution: Employ a biphasic solvent system. A mixture of an aprotic organic solvent like 1,4-dioxane, tetrahydrofuran (THF), or toluene with a small amount of water (e.g., 4:1 or 10:1 ratio) is highly effective.[5][6][7] The water serves to dissolve the inorganic base, facilitating its interaction with the boronic acid at the phase interface. Vigorous stirring is essential in such systems.[6]

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to the oxidation of the active Pd(0) species, effectively killing the reaction.[5][8]

    • Solution: Implement rigorous degassing procedures. Sparge your solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes before use.[4] Alternatively, use several freeze-pump-thaw cycles for the highest level of oxygen removal.[6] Ensure the entire reaction is assembled and run under a positive pressure of an inert atmosphere.

Question 2: I'm observing a significant amount of the corresponding fluorodimethylbenzene, indicating protodeboronation is a major side reaction. How can I minimize this?

Answer: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a classic side reaction for boronic acids, particularly those that are electron-deficient or sterically hindered.[4][9] It is often promoted by the very conditions needed for the coupling: base, a proton source (like water), and heat.

Mitigation Strategies:

  • Modify Base and Solvent Conditions:

    • Use Milder Bases: If strong bases are exacerbating the issue, consider a milder base like potassium fluoride (KF).[4][10] Fluoride ions can activate the boronic acid without creating an overly harsh basic environment.

    • Employ Anhydrous Conditions: Since water is a primary proton source for this side reaction, switching to strictly anhydrous conditions can be highly effective.[4] Use anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK). This approach, however, requires careful handling to exclude all moisture.

    • Control Water Content: In aqueous systems, excess water can accelerate protodeboronation.[11] Use the minimum amount of water necessary to achieve catalytic turnover.

  • Protect the Boronic Acid:

    • Solution: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA ester, or an aryltrifluoroborate salt.[4][9] These derivatives are more resistant to premature protodeboronation and slowly release the active boronic acid in situ under the reaction conditions.[9] This "slow release" strategy keeps the instantaneous concentration of the sensitive boronic acid low, favoring the desired cross-coupling pathway.[9]

  • Optimize Reaction Temperature:

    • Solution: Run the reaction at the lowest temperature that affords a reasonable rate.[4] While higher temperatures can overcome activation barriers, they also accelerate the rate of protodeboronation.[4]

Question 3: The reaction is extremely sluggish and stalls before completion, even with a strong base. What adjustments can I make?

Answer: A stalled reaction points to a high activation barrier, most likely for the transmetalation or reductive elimination steps, which are impeded by the steric hindrance of the 2,3-dimethylphenyl group.[5][12]

Troubleshooting Steps:

  • Enhance Catalyst Activity with Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands promote both the oxidative addition and the final reductive elimination step, accelerating the overall catalytic cycle for challenging substrates.[6]

  • Re-evaluate the Solvent: The solvent's role extends beyond solubility; its polarity can influence the stability of transition states.

    • Solution: While biphasic systems are common, for particularly stubborn reactions, a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be beneficial, as they can accelerate the rate of oxidative addition and help solvate charged intermediates.[13][14] However, be aware that these coordinating solvents can sometimes alter catalyst selectivity or activity.[13][15][16]

  • Increase Temperature: If milder conditions fail, increasing the thermal energy can overcome the steric barrier.

    • Solution: Cautiously increase the reaction temperature, for example, from 80 °C to 100-110 °C.[4][6] This must be balanced with the risk of increased protodeboronation, so monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and substrate decomposition.

Frequently Asked Questions (FAQs)

Q: Mechanistically, how does a base activate the boronic acid for the Suzuki-Miyaura reaction? A: The base plays a crucial role in the transmetalation step. It reacts with the Lewis acidic boronic acid (R-B(OH)₂) to form a tetrahedral boronate "ate" complex, typically [R-B(OH)₃]⁻.[1][2][3][17] This process increases the electron density on the boron atom and enhances the nucleophilicity of the organic group (the 4-fluoro-2,3-dimethylphenyl moiety), making it much more efficient at transferring from boron to the palladium(II) center.[1][18]

Q: What are the key differences between using inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and organic bases (e.g., triethylamine, DIPEA)? A: For Suzuki-Miyaura couplings, inorganic bases are overwhelmingly preferred and more effective.[1][18] They are strong enough to deprotonate the boronic acid to form the active boronate species. Organic amine bases are generally too weak to do this efficiently and are rarely successful in this context, though they are common in other cross-coupling reactions like the Heck or Sonogashira reactions.

Q: How do I select the optimal solvent? What is the specific function of water in many Suzuki protocols? A: The ideal solvent must solubilize the (often nonpolar) aryl halide and the catalyst, while also facilitating the action of the (polar, inorganic) base.[14][16] Aprotic solvents like 1,4-dioxane, THF, and toluene are excellent choices for the organic components.[14][19] Water is frequently added as a co-solvent specifically to dissolve the inorganic base, allowing it to participate in the reaction.[4][7][13] The solvent polarity can also influence reaction rates and even selectivity by stabilizing charged intermediates or transition states in the catalytic cycle.[13][15][20]

Q: Can my choice of base and solvent directly impact the stability and performance of my palladium catalyst? A: Absolutely. Oxygen dissolved in a poorly degassed solvent is a primary cause of catalyst deactivation through the oxidation of the active Pd(0) species.[5][8] Furthermore, the base can influence the nature of the palladium intermediates in the catalytic cycle.[17][21] Certain highly polar and coordinating solvents, like DMF, can themselves act as ligands, potentially altering the catalyst's structure, stability, and reactivity.[16][20]

Data Presentation

Table 1: Comparative Guide for Base Selection

BaseFormulapKa (Conjugate Acid)Relative StrengthComments for this compound
Potassium PhosphateK₃PO₄~12.3StrongHighly Recommended. Excellent for sterically hindered boronic acids. Good solubility in water.
Cesium CarbonateCs₂CO₃~10.3StrongHighly Recommended. Often provides superior results due to the soft nature of the Cs⁺ cation.
Potassium CarbonateK₂CO₃~10.3Moderate-StrongA common choice, but may be less effective than K₃PO₄ or Cs₂CO₃ for this hindered substrate.
Sodium CarbonateNa₂CO₃~10.3ModerateOften too weak for challenging couplings; may result in low yields.
Potassium FluorideKF~3.2MildUseful for minimizing base-promoted side reactions like protodeboronation.[4][10]

Note: pKa values are approximate and can vary with conditions. The table serves as a general guide.

Table 2: Solvent System Selection Guide

Solvent(s)TypeDielectric Constant (ε)Use Case & Comments
Dioxane / H₂O (4:1)Aprotic/Protic MixVariableStandard. Excellent general-purpose system for balancing organic solubility and base activation.
Toluene / H₂O (10:1)Aprotic/Protic MixVariableGood for higher temperature reactions. Ensures good phase separation during workup.
THF / H₂O (4:1)Aprotic/Protic MixVariableEffective system, but lower boiling point limits reaction temperature unless sealed.
DMFPolar Aprotic36.7Can improve rates for sluggish reactions but may increase side reactions. Must be rigorously dried and degassed.[14]
2-MeTHF / H₂OAprotic/Protic MixVariableA greener alternative to THF and Dioxane with a higher boiling point.

Visualized Workflows and Mechanisms

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation (Crucial Step) OA Oxidative Addition PdII_Halide Ar¹-Pd(II)L₂-X OA->PdII_Halide TM Transmetalation PdII_Aryl Ar¹-Pd(II)L₂-Ar² TM->PdII_Aryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar¹-Ar² Pd0->OA Ar¹-X PdII_Halide->TM PdII_Aryl->RE BoronicAcid Ar²-B(OH)₂ (Your Substrate) Boronate [Ar²-B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->TM Activates Transmetalation Troubleshooting_Workflow Start Problem: Low Yield or Stalled Reaction Check1 Is protodeboronation observed? Start->Check1 Check2 Is the reaction sluggish but clean? Start->Check2 Sol_Proto 1. Use milder base (KF). 2. Use anhydrous conditions. 3. Convert to Bpin ester. Check1->Sol_Proto Yes Check_General Are reagents soluble? Is system degassed? Check1->Check_General No Sol_Sluggish 1. Use stronger base (K₃PO₄, Cs₂CO₃). 2. Use bulky, e⁻-rich ligand (XPhos). 3. Increase temperature cautiously. Check2->Sol_Sluggish Yes Check2->Check_General No Sol_General 1. Use aqueous solvent mix (Dioxane/H₂O). 2. Ensure vigorous stirring. 3. Degas solvent thoroughly. Check_General->Sol_General

References

Technical Support Center: Overcoming Steric Hindrance in (4-Fluoro-2,3-dimethylphenyl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency.[1] However, the synthesis of sterically congested biaryl compounds presents a considerable challenge. Reactants such as (4-Fluoro-2,3-dimethylphenyl)boronic acid, with two methyl groups positioned ortho to the boronic acid, introduce significant steric bulk. This congestion can severely impede key steps in the palladium catalytic cycle, often resulting in disappointingly low yields, sluggish reactions, and the formation of unwanted byproducts.[2][3][4]

This technical guide offers in-depth troubleshooting strategies, validated experimental protocols, and a clear explanation of the underlying mechanistic hurdles. By focusing on rational catalyst and ligand selection, reaction optimization, and mechanistic principles, this document aims to empower researchers to successfully navigate the complexities of coupling this challenging substrate.

Part 1: Troubleshooting & FAQs - A Researcher's First Response Guide

This section addresses the most frequently encountered issues when utilizing this compound in Suzuki-Miyaura couplings.

Q1: My reaction shows little to no conversion. What are the most likely causes?

A1: The primary culprit for low or no conversion is the steric hindrance imposed by the two ortho-methyl groups on the boronic acid.[2][3] This steric shield creates a high-energy barrier for the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[5] This critical step can become the rate-limiting bottleneck, effectively stalling the catalytic cycle.

Primary Troubleshooting Steps:

  • Re-evaluate the Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered couplings. Success hinges on using a catalyst system specifically designed to overcome steric challenges, typically involving bulky, electron-rich phosphine ligands.[6][7]

  • Optimize Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[8][9] An inadequate or inappropriate base can lead to either a stalled reaction or unwanted side reactions.

  • Increase Reaction Temperature: Higher temperatures provide the necessary thermal energy to overcome the activation barrier of the sterically demanding transmetalation step.

Q2: I'm observing significant homocoupling of my aryl halide. How can this be minimized?

A2: Aryl halide homocoupling (Ar-X + Ar-X → Ar-Ar) becomes a significant competing pathway when the desired cross-coupling is slow. This occurs if the oxidative addition of the aryl halide to the Pd(0) complex is substantially faster than the subsequent, sterically hindered transmetalation step.

Mitigation Strategies:

  • Employ a More Active Catalyst System: The most effective solution is to use a catalyst system that dramatically accelerates the rate of transmetalation. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands, excel at this.[6][10][11]

  • Adjust Stoichiometry: Using a slight excess of the this compound (e.g., 1.2 to 1.5 equivalents) can help push the equilibrium towards the desired cross-coupling product.

  • Fine-Tune Reaction Temperature: While heat is often necessary, excessive temperatures can sometimes favor side reactions. A careful optimization of the temperature is essential.

Q3: How can I prevent protodeboronation of my boronic acid?

A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a common decomposition pathway for boronic acids.[12] This side reaction is often promoted by the presence of water, the strength of the base, and elevated temperatures.[12][13]

Preventative Measures:

  • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. The use of an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to exclude moisture.

  • Judicious Choice of Base: While a base is required, overly strong aqueous bases can accelerate protodeboronation.[12][14] Consider using milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃, which are effective yet less prone to inducing this side reaction.

  • Monitor Reaction Time: Avoid unnecessarily long reaction times at high temperatures, as this increases the window for boronic acid decomposition.

Part 2: Mechanism-Driven Catalyst and Ligand Selection

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for overcoming the challenges posed by sterically hindered substrates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ in1 Pd0->in1 OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X in2 ArPdX->in2 Transmetalation Transmetalation (Steric Bottleneck) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdAr_prime->Pd0 Reductive Elimination in3 ArPdAr_prime->in3 RedElim Reductive Elimination Biaryl Ar-Ar' in1->ArPdX Ar-X in2->ArPdAr_prime Ar'B(OH)₂ + Base in3->Pd0 in3->Biaryl

Figure 1: The Suzuki-Miyaura catalytic cycle. The transmetalation step is the critical bottleneck when using sterically hindered reagents like this compound.

The solution lies in selecting a ligand that not only stabilizes the palladium center but also possesses the steric attributes to facilitate the approach of the bulky boronic acid. Bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by Stephen Buchwald, are the industry standard for these demanding transformations.[6][10][15] These ligands promote the formation of a monoligated Pd(0) species, which is highly active and sterically accessible.

Table 1: Recommended Catalyst/Ligand Systems for Hindered Couplings

LigandCatalyst PrecursorKey AdvantagesConsiderations
SPhos Pd₂(dba)₃ or Pd(OAc)₂Excellent for a wide range of hindered substrates, promotes rapid reaction rates, and forms highly stable catalysts.[11]Can be sensitive to air and moisture.
XPhos Pd₂(dba)₃ or Pd(OAc)₂Extremely versatile and highly active for coupling sterically demanding aryl chlorides and bromides.[6][16]Often a higher-cost option.
RuPhos Pd₂(dba)₃ or Pd(OAc)₂Particularly effective for couplings involving nitrogen-containing heterocycles.May require slightly higher temperatures for optimal performance.
BrettPhos Pd₂(dba)₃ or Pd(OAc)₂The bulky adamantyl groups are highly effective for extremely hindered substrates.[17]Synthesis of the ligand is more complex.

Part 3: Detailed Experimental Protocols

These protocols offer a robust starting point for coupling this compound with a representative aryl bromide. Note: Optimization for your specific substrates is always recommended.

Protocol 1: General Screening Protocol

This protocol is ideal for initial small-scale trials to identify promising reaction conditions.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane, 0.2 M)

Procedure:

  • In an oven-dried vial equipped with a stir bar, add the aryl bromide, this compound, palladium precursor, ligand, and base.

  • Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add the anhydrous solvent via syringe.

  • Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction's progress periodically by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: Optimized Protocol for a Highly Challenging Coupling

This protocol employs best practices for maximizing yield when both coupling partners are sterically hindered.

Troubleshooting_Workflow Start Low Yield / No Reaction CheckCatalyst Using a Buchwald-type Ligand (e.g., SPhos/XPhos)? Start->CheckCatalyst UpgradeLigand ACTION: Switch to SPhos or XPhos with Pd₂(dba)₃ or Pd(OAc)₂ CheckCatalyst->UpgradeLigand No CheckBase Is the Base K₃PO₄ or Cs₂CO₃? CheckCatalyst->CheckBase Yes UpgradeLigand->CheckBase ChangeBase ACTION: Use finely ground, dry K₃PO₄ (2-3 equiv) CheckBase->ChangeBase No CheckTemp Is Temperature ≥ 100 °C? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp ACTION: Increase Temperature to 110-120 °C CheckTemp->IncreaseTemp No CheckSolvent Using Anhydrous Solvent (Toluene, Dioxane)? CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent DrySolvent ACTION: Use freshly distilled or commercially available anhydrous solvent CheckSolvent->DrySolvent No Success Successful Coupling CheckSolvent->Success Yes DrySolvent->Success

Figure 2: A decision-tree workflow for troubleshooting low-yielding Suzuki-Miyaura couplings with sterically hindered partners.

Materials:

  • This compound (1.5 equiv)

  • Hindered aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.5 mol%)

  • K₃PO₄ (2.5 equiv, finely ground and dried in an oven)

  • Anhydrous 1,4-Dioxane (0.15 M)

Procedure:

  • Inside a glovebox, add the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and the finely ground K₃PO₄ to a microwave vial or a sealable reaction tube with a stir bar.

  • Add the anhydrous 1,4-dioxane.

  • Seal the vessel securely.

  • Remove the vessel from the glovebox and place it in a heating mantle or aluminum block set to 120 °C.

  • Stir vigorously for 12-24 hours.

  • Follow the workup and purification procedure as detailed in Protocol 1.

References

Technical Support Center: Analysis of (4-Fluoro-2,3-dimethylphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for identifying impurities in reactions involving (4-Fluoro-2,3-dimethylphenyl)boronic acid by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring and quality control for this versatile reagent. As your virtual application scientist, I will provide field-proven insights and explain the causality behind experimental choices to ensure your analyses are robust and reliable.

Understanding the Chemistry: Common Impurities and Side Reactions

This compound is a crucial building block in organic synthesis, most notably in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, catalyzed by a palladium complex.[3][4] While highly efficient, the reaction is not without potential side reactions that lead to impurities. Understanding these pathways is the first step to identifying and controlling them.

The primary side reactions include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is a common and often problematic side reaction in Suzuki-Miyaura couplings, leading to the formation of 1-fluoro-2,3-dimethylbenzene.[5] The mechanism can be complex and is highly dependent on factors like pH and reaction conditions.[6][7][8]

  • Homocoupling: The palladium catalyst can facilitate the coupling of two boronic acid molecules to form a symmetrical biaryl (in this case, 4,4'-difluoro-2,2',3,3'-tetramethyl-1,1'-biphenyl). This process is often promoted by the presence of oxygen.[9][10]

  • Anhydride Formation (Boroxines): Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines.[11][12] While this is often a reversible process and may not impede the primary reaction, the presence of boroxines can complicate chromatographic analysis, sometimes appearing as distinct peaks.[13]

Below is a workflow diagram illustrating a typical Suzuki-Miyaura coupling and the potential for impurity generation.

G cluster_reactants Reactants & Conditions cluster_reaction Suzuki-Miyaura Catalytic Cycle cluster_products Reaction Output Boronic_Acid This compound Reaction Reaction Vessel (Heat, Inert Atmosphere) Boronic_Acid->Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Desired_Product Desired Product (4-Fluoro-2,3-dimethyl-Ar) Reaction->Desired_Product Productive Coupling Protodeboronation Protodeboronation Impurity (1-Fluoro-2,3-dimethylbenzene) Reaction->Protodeboronation Side Reaction 1 Homocoupling Homocoupling Impurity (Symmetrical Biphenyl) Reaction->Homocoupling Side Reaction 2 Unreacted_SM Unreacted Starting Materials Reaction->Unreacted_SM Incomplete Reaction

Caption: Suzuki-Miyaura Reaction Workflow.

Table 1: Summary of Key Impurities
Impurity NameStructureFormation PathwayTypical HPLC Elution Profile (Reversed-Phase)
This compound F-C₆H₂(CH₃)₂-B(OH)₂Starting MaterialBaseline polarity.
1-Fluoro-2,3-dimethylbenzene F-C₆H₂(CH₃)₂-HProtodeboronationLess polar than starting material; longer retention time.
4,4'-Difluoro-2,2',3,3'-tetramethyl-1,1'-biphenyl (F-C₆H₂(CH₃)₂)₂HomocouplingSignificantly less polar than starting material; much longer retention time.
Boroxine (F-C₆H₂(CH₃)₂-BO)₃Dehydration of boronic acidCan appear as one or more peaks, often close to the boronic acid peak.
Boric Acid B(OH)₃Hydrolysis of C-B bondVery polar; elutes at or near the void volume. Often not detected by UV.[14]
HPLC Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of your reaction mixture.

Q1: I see a new, non-polar peak in my chromatogram that appears after the reaction starts. What is it likely to be?

Probable Cause: This is the classic signature of either the protodeboronation or homocoupling product. Both impurities are significantly less polar than the parent boronic acid because the polar -B(OH)₂ group is replaced by a non-polar hydrogen or another aryl group.

Recommended Solution:

  • Retention Time Comparison: The homocoupling product, being a much larger molecule, will almost certainly have a longer retention time than the protodeboronation product under typical reversed-phase conditions.

  • Spiking Experiment: If standards are available, inject a small amount of authentic 1-fluoro-2,3-dimethylbenzene and the homocoupling biaryl into your sample to confirm peak identity by co-elution.

  • LC-MS Analysis: Mass spectrometry is the definitive tool for identification. The protodeboronation product will have a molecular weight corresponding to the loss of the B(OH)₂ group and the addition of H. The homocoupling product will have a molecular weight roughly double that of the protodeboronation product minus two hydrogens.

  • Reaction Condition Review: High temperatures, prolonged reaction times, and excess base can favor protodeboronation.[5] The presence of oxygen encourages homocoupling.[9][10] Correlate the appearance of the peak with your reaction parameters.

Q2: My boronic acid peak is broad, tailing, or splitting into multiple peaks. What's happening?

Probable Cause: This can be caused by several factors related to the unique chemistry of boronic acids:

  • Anhydride (Boroxine) Formation: Boronic acids readily form cyclic trimers (boroxines) upon dehydration.[13] This equilibrium between the monomeric acid and the boroxine can occur in the sample vial or even on the column, leading to peak splitting or broadening.

  • Interaction with Column Hardware: The Lewis acidic boron atom can interact with metal surfaces in the HPLC system (e.g., the column frit, column body), causing peak tailing.[15][16]

  • pH Effects: The pKa of many arylboronic acids is around 9.[12] If the mobile phase pH is not controlled, partial ionization of the boronic acid can lead to poor peak shape.

Recommended Solution:

  • Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to both the aqueous and organic mobile phases. This suppresses the ionization of the boronic acid (keeping it in the neutral R-B(OH)₂ form) and minimizes interactions with free silanol groups on the silica support, leading to sharper peaks.[15][17]

  • Use Metal-Inert Columns: Employing columns with technology designed to minimize metal interactions, such as Waters MaxPeak™ Premier columns, can significantly improve the peak shape for challenging analytes like boronic acids.[15]

  • Control Sample Preparation: Prepare samples in a consistent diluent, ideally one that matches the initial mobile phase composition, to ensure a consistent equilibrium between the boronic acid and its anhydride form before injection.

Q3: I have a very early eluting peak, sometimes in the solvent front, that doesn't have a strong UV signal. What could it be?

Probable Cause: This is likely boric acid, B(OH)₃. It is a common byproduct from the complete hydrolysis (protodeboronation) of the boronic acid.[8] Boric acid is extremely polar and will have little to no retention on a reversed-phase column. Furthermore, it lacks a chromophore, making it undetectable by standard UV detectors.[14] Its presence is often inferred from the consumption of the starting material.

Recommended Solution:

  • Detection Method: If quantification of boric acid is necessary, alternative detection methods are required. A Refractive Index Detector (RID) can be used, although it suffers from low sensitivity and incompatibility with gradient elution.[14] A more advanced technique is Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

  • Reaction Monitoring: While direct detection is difficult, you can monitor its formation indirectly by quantifying the loss of your starting boronic acid.

Troubleshooting Decision Tree

This diagram provides a logical workflow for identifying an unknown peak in your chromatogram.

G Start Unknown Peak Observed in HPLC Check_RT Compare Retention Time (RT) to Starting Material (SM) Start->Check_RT Early_Eluter RT << SM RT? Check_RT->Early_Eluter Yes Late_Eluter RT > SM RT? Check_RT->Late_Eluter No Similar_RT RT ≈ SM RT? Check_RT->Similar_RT Maybe Void_Peak Likely Boric Acid or other polar species. Confirm with non-UV detection. Early_Eluter->Void_Peak NonPolar_Impurity Likely Homocoupling or Protodeboronation product. Late_Eluter->NonPolar_Impurity Anhydride_Check Likely Boroxine or Isomer. Check peak shape. Does it change with mobile phase pH? Similar_RT->Anhydride_Check Check_MW Analyze by LC-MS to determine Molecular Weight (MW) NonPolar_Impurity->Check_MW Proto_Product MW matches Protodeboronation product? Check_MW->Proto_Product Homo_Product MW matches Homocoupling product? Check_MW->Homo_Product No Final_Proto Identity: Protodeboronation Impurity Proto_Product->Final_Proto Yes Other Could be other byproduct or impurity from Ar-X. Investigate further. Proto_Product->Other No Final_Homo Identity: Homocoupling Impurity Homo_Product->Final_Homo Yes Homo_Product->Other No

Caption: HPLC Troubleshooting Decision Tree.

Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for analyzing this compound and its reaction products?

A: A robust starting point is a reversed-phase method using a C18 column with an acidified water/acetonitrile gradient. The acid is critical for good peak shape. See the detailed protocol in Section 5. A systematic screening of different columns can highlight selectivity differences for specific impurities.[15][18]

Q: How can I minimize protodeboronation during my Suzuki-Miyaura reaction?

A: Minimizing protodeboronation is key to improving yield and purity. Strategies include:

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA boronate ester, can protect it from premature decomposition.[6][19] These esters then slowly release the active boronic acid under the reaction conditions.

  • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Carefully optimize the base and solvent system.

  • Catalyst and Ligand Choice: Modern, highly active catalyst systems can accelerate the desired cross-coupling, outcompeting the slower protodeboronation side reaction.[20][21]

Q: Can I use UV detection for everything? What wavelength should I use?

A: UV detection is suitable for the aromatic starting materials and products. A general-purpose wavelength like 254 nm is often a good starting point.[18] However, running a PDA (Photodiode Array) or DAD (Diode Array Detector) scan is highly recommended to determine the optimal wavelength for all components of interest and to check for peak purity. Remember that some potential byproducts, like boric acid, and certain reagents, like aliphatic coupling partners, will not be UV active.[14]

Q: My reaction involves an aryl chloride. Why is it not reacting well?

A: The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > OTf >> Cl.[4] Aryl chlorides are significantly less reactive and require more specialized, electron-rich phosphine ligands and more active palladium precatalysts to facilitate the initial oxidative addition step, which is often rate-limiting.[1][22]

Experimental Protocol: General Purpose RP-HPLC Method

This method provides a validated starting point for the analysis of this compound reactions. Optimization will likely be required based on the specific coupling partner and impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and PDA/DAD detector.[16]

  • Column:

    • Waters XSelect HSS T3, 4.6 x 100 mm, 3.5 µm, or equivalent high-stability C18 column.[15]

  • Mobile Phase:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (min)% MPA% MPBFlow Rate (mL/min)
0.09551.0
1.09551.0
10.05951.0
12.05951.0
12.19551.0
15.09551.0
  • Detection:

    • PDA/DAD detection, 210-400 nm. Monitor at 254 nm for quantification.

  • Column Temperature:

    • 35 °C

  • Injection Volume:

    • 5 µL

  • Sample Diluent:

    • Acetonitrile/Water (50:50 v/v)

Protocol Steps:

  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the Sample Diluent to an appropriate concentration (e.g., ~0.5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% MPA / 5% MPB) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject a blank (diluent), followed by a standard of this compound, and then the reaction samples.

  • Data Analysis: Identify peaks based on retention time relative to the standard. Integrate all peaks and calculate the relative percentage to monitor reaction progress and impurity formation. Use the full PDA data to check for co-eluting peaks.

References

Technical Support Center: Navigating Boronic Acid Stability in Copper-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability challenges of boronic acids in copper-mediated cross-coupling reactions, such as the Chan-Lam coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying mechanisms, and optimize their synthetic strategies.

Introduction: The Dual Nature of Boronic Acids

Boronic acids are invaluable building blocks in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] However, their utility in copper-catalyzed reactions is often hampered by inherent stability issues.[3][4] This guide provides a deep dive into the common decomposition pathways—protodeboronation, oxidation, and boroxine formation—and offers expert, field-proven advice to mitigate these challenges.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.

Q1: My reaction yield is low, and I'm observing significant formation of a byproduct corresponding to the protonated starting material of my boronic acid. What is happening and how can I fix it?

A1: You are likely encountering protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. [5] This process can be catalyzed by acid, base, or even the copper catalyst itself.[5][6][7]

Underlying Causes & Mechanistic Insight:

  • Acid-Catalyzed: Direct protonolysis of the boronic acid.[5][7]

  • Base-Catalyzed: Formation of a boronate species which then reacts with a proton source (like water).[5] Electron-rich aryl boronic acids are particularly susceptible.

  • Copper-Mediated: Transmetalation of the boronic acid to copper can be followed by protonation of the organocopper intermediate.[8] The presence of oxygen can also promote copper-catalyzed protodeboronation.[7]

Troubleshooting Protocol:

  • Optimize the Base: The choice and amount of base are critical.

    • Problem: Strong bases or high concentrations of hydroxide can accelerate base-catalyzed protodeboronation.[5]

    • Solution: Use a weaker, non-nucleophilic base like K₂CO₃, K₃PO₄, or an organic base such as pyridine or Et₃N.[3][9] Sometimes, for basic amine substrates in Chan-Lam couplings, the amine itself can act as the base, avoiding the need for an external one.[10] In some cases, base-free conditions have been shown to be effective.[11]

  • Control the pH: Boronic acids are generally most stable at neutral pH.[5] Drastic shifts to acidic or basic conditions during the reaction can promote decomposition.

  • Solvent Choice:

    • Problem: Protic solvents (water, alcohols) can be a proton source.

    • Solution: While some copper-catalyzed reactions tolerate or even prefer aqueous media, if protodeboronation is severe, consider using anhydrous solvents like DCM, THF, or Toluene.[3][12] The use of molecular sieves can be beneficial, especially for sluggish reactions, but can sometimes lower yields in more reactive systems.[10]

  • Increase Reaction Rate: A faster desired reaction will outcompete the slower decomposition pathway.

    • Solution: Increase the reaction temperature.[10] Employ a more active catalyst system, perhaps by screening different copper sources (e.g., Cu(OAc)₂, Cu(OTf)₂) or adding a suitable ligand.[3][13]

Q2: My desired cross-coupled product is formed, but I also get a significant amount of a symmetrical biaryl byproduct (homocoupling). How can I improve the selectivity?

A2: You are observing the copper-catalyzed homocoupling of your boronic acid. This side reaction is often promoted by oxygen and the nature of the copper species in solution.[9][14]

Underlying Causes & Mechanistic Insight:

The mechanism can be complex, but it generally involves the formation of a diaryl-copper intermediate which then undergoes reductive elimination.[8] Dimeric copper species have been implicated in promoting this pathway.[9] Oxygen often plays a role in regenerating the active Cu(II) catalyst that can participate in homocoupling.[9][14]

Troubleshooting Protocol:

  • Atmosphere Control:

    • Problem: Oxygen promotes homocoupling.[14]

    • Solution: Deoxygenate your solvent and run the reaction under an inert atmosphere (Nitrogen or Argon).[14] This is one of the most effective methods to suppress this side reaction.

  • Ligand Selection:

    • Problem: A coordinatively unsaturated copper center may be more prone to forming the intermediates leading to homocoupling.

    • Solution: The addition of bidentate ligands can disfavor the formation of dimeric copper species that are responsible for homocoupling.[9] Common ligands for Chan-Lam reactions include pyridine, DMAP, and various phenanthroline derivatives.[3][13]

  • Order of Addition:

    • Solution: Pre-heating the mixture of the copper catalyst, base, solvent, and the coupling partner (e.g., amine or alcohol) before adding the boronic acid can sometimes reduce homocoupling.[14] This allows for the formation of the active catalytic species before the boronic acid is introduced.

  • Catalyst Loading:

    • Solution: Working at lower catalyst loadings may help to disfavor the formation of dimeric copper species.[9]

Q3: I am using a boronic acid pinacol (BPin) ester, which is supposed to be more stable, but I am still getting poor yields in my Chan-Lam amination. Why is this happening?

A3: While BPin esters are generally more stable than their corresponding boronic acids, their reactivity in Chan-Lam couplings can be hampered by specific inhibitory processes. [15][16]

Underlying Causes & Mechanistic Insight:

The hydrolysis of the BPin ester during the reaction releases pinacol. Pinacol can form stable complexes with Cu(II), effectively sequestering the catalyst and inhibiting the reaction.[15] This is a classic example of product inhibition.

Troubleshooting Protocol:

  • Additive Strategy:

    • Solution: A study by Watson and coworkers revealed that the addition of boric acid (B(OH)₃) can significantly improve the efficiency of Chan-Lam aminations with BPin esters.[15]

    • Mechanism of Action: Boric acid acts in three synergistic ways: it sequesters the inhibitory pinacol, buffers the reaction by reacting with acetate, and promotes the oxidation of Cu(I) to the active Cu(II/III) state.[15]

  • Solvent System:

    • Solution: For challenging couplings, particularly with aryl amines, a mixed solvent system such as MeCN/EtOH can be beneficial.[16]

  • Alternative Boron Reagents: If issues persist, consider using potassium organotrifluoroborates (R-BF₃K). These salts are often crystalline, air-stable solids and can be a reliable alternative to boronic acids and their esters.[17]

Part 2: Frequently Asked Questions (FAQs)

Q4: What is a boroxine, and can it affect my reaction?

A4: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[18][19] The formation of boroxines is a reversible equilibrium.[18] While boroxines can be active in some cross-coupling reactions, their formation can alter the concentration and reactivity of the monomeric boronic acid, potentially leading to inconsistent results.[20][21] Storing boronic acids in a desiccator and using anhydrous solvents can minimize boroxine formation.[22]

Q5: How should I store my boronic acids to ensure their stability?

A5: To maximize shelf-life, store solid organoboronic acids in a cool (refrigerator at 2-8 °C), dry (desiccator), and dark environment.[17] For particularly unstable compounds, storage at -20 °C is recommended.[17] Always handle them quickly in the air to minimize moisture absorption which can lead to decomposition or boroxine formation.

Q6: Can the choice of copper salt influence the reaction outcome?

A6: Yes, the copper source and its counterion can play a role.[13] Copper(II) acetate (Cu(OAc)₂) is very common, but other salts like copper(II) triflate (Cu(OTf)₂) may offer different reactivity profiles.[3][13] The choice of copper source is often substrate-dependent, and screening a few options can be beneficial for optimizing a new reaction.

Q7: Is it always necessary to run copper-mediated reactions with boronic acids open to the air?

A7: Not necessarily. While a key advantage of the Chan-Lam coupling is its ability to be run in the presence of air (oxygen often acts as the terminal oxidant to regenerate the active catalyst), this can also promote side reactions like homocoupling.[3][14][23] If homocoupling is a significant issue, running the reaction under an inert atmosphere is a key troubleshooting step.[14]

Part 3: Data & Diagrams for Deeper Understanding

Table 1: Troubleshooting Summary for Common Boronic Acid Side Reactions
Observed Issue Potential Cause Primary Solution Secondary Actions
Protodeboronation Acid/base catalysis, excess protic solvent, slow reaction rateOptimize base (weaker, non-nucleophilic)Use anhydrous solvent, increase temperature, screen ligands
Homocoupling Presence of Oxygen, formation of dimeric Cu speciesRun under inert atmosphere (N₂ or Ar)Add bidentate ligand, adjust catalyst loading, alter order of addition
Low Reactivity (BPin Esters) Catalyst inhibition by pinacol byproductAdd boric acid (B(OH)₃) as an additiveUse a mixed solvent system (e.g., MeCN/EtOH)
Inconsistent Results Formation of inactive boroxine trimerStore boronic acid properly (cool, dry), use fresh materialUse anhydrous solvents
Diagrams: Visualizing Key Processes

Below are diagrams created using Graphviz to illustrate the key mechanistic pathways and troubleshooting logic.

Protodeboronation_Pathways cluster_conditions Reaction Conditions cluster_intermediates Boronic Acid Species cluster_product Undesired Product Acidic (H+) Acidic (H+) BA Ar-B(OH)2 Acidic (H+)->BA Direct Protonolysis Basic (OH-) Basic (OH-) Boronate Ar-B(OH)3- Basic (OH-)->Boronate Cu(II)/O2 Cu(II)/O2 ArCu [Ar-Cu(II)] Cu(II)/O2->ArCu BA->Boronate Pre-equilibrium BA->ArCu Transmetalation Product Ar-H Boronate->Product Reaction with H2O ArCu->Product Protonation

Caption: Pathways to Protodeboronation.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Identify Identify Main Byproduct (e.g., by Mass Spec) Start->Identify Proto Protodeboronation (Ar-H) Identify->Proto Ar-H observed Homo Homocoupling (Ar-Ar) Identify->Homo Ar-Ar observed Other Other Issues Identify->Other Other Opt_Base Optimize Base (Weaker/Anhydrous) Proto->Opt_Base Inert_Atm Run under Inert Atmosphere Homo->Inert_Atm Check_Solvent Switch to Anhydrous Solvent Opt_Base->Check_Solvent Still an issue Increase_Rate Increase Temp or Change Ligand Check_Solvent->Increase_Rate Still an issue Add_Ligand Add Bidentate Ligand Inert_Atm->Add_Ligand Still an issue

Caption: Troubleshooting Decision Workflow.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher in medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. Moving beyond a simple procedural outline, we will explore the fundamental electronic and mechanistic principles that govern their reactivity, supported by comparative experimental data and detailed protocols to empower your synthetic decisions.

The introduction of fluorine atoms into arylboronic acids, ubiquitous reagents in palladium-catalyzed cross-coupling, imparts a unique set of properties that can be leveraged for enhanced reaction efficiency and access to novel chemical space. This guide will dissect these properties, providing a clear rationale for when and why a fluorinated phenylboronic acid may be the superior choice for your synthetic target.

The Electronic Influence of Fluorine: A Double-Edged Sword

The high electronegativity of fluorine profoundly alters the electronic landscape of the phenylboronic acid. This manifests in two primary, and somewhat opposing, effects: a strong electron-withdrawing inductive effect (-I) and a weaker, though not insignificant, electron-donating resonance effect (+M). The interplay of these effects, dictated by the position of the fluorine substituent(s), governs the reagent's stability and reactivity.

A key consequence of fluorine's inductive prowess is an increase in the Lewis acidity of the boron center. This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this same electron-withdrawing nature can also render the carbon-boron bond more susceptible to a common and often detrimental side reaction: protodeboronation.

Lewis Acidity: A Quantitative Look at pKa Values

The Lewis acidity of a boronic acid is a critical parameter influencing its reactivity. A lower pKa value indicates a stronger Lewis acid, which can more readily form the boronate species necessary for transmetalation. The introduction of fluorine atoms generally leads to a decrease in the pKa of phenylboronic acid, with the magnitude of this effect being position-dependent.

Phenylboronic Acid DerivativepKa
Phenylboronic acid8.86
2-Fluorophenylboronic acid8.07
3-Fluorophenylboronic acid8.43
4-Fluorophenylboronic acid8.77
2,5-Difluorophenylboronic acid7.35
Pentafluorophenylboronic acid6.20

This table presents a compilation of pKa values from various sources to illustrate the trend of increasing acidity with fluorine substitution.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

To fully appreciate the comparative reactivity, a foundational understanding of the Suzuki-Miyaura catalytic cycle is essential. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step is often rate-limiting and is where the electronic nature of the boronic acid plays a pivotal role. The base in the reaction mixture activates the boronic acid to form a more nucleophilic boronate species, [ArB(OH)3]-, which then transfers its aryl group to the palladium center. The enhanced Lewis acidity of fluorinated phenylboronic acids can accelerate the formation of this key boronate intermediate, thereby potentially increasing the overall reaction rate.

Comparative Reactivity in Suzuki-Miyaura Coupling: Experimental Evidence

While a comprehensive, single-study, head-to-head comparison of all fluorinated isomers under identical conditions is scarce in the literature, a clear trend of enhanced reactivity for fluorinated phenylboronic acids can be discerned from various reports.

A study directly comparing the performance of 4-fluorophenylboronic acid and phenylboronic acid in the coupling with 1-bromo-4-fluorobenzene demonstrated the superior efficacy of the fluorinated analogue.[4] Under identical conditions, 4-fluorophenylboronic acid achieved a near-quantitative conversion, while the non-fluorinated counterpart resulted in a slightly lower yield.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[4]
4-Fluorophenylboronic acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[4]
2-Fluorophenylboronic acid 4-BromoacetophenonePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O801285Representative
3-Fluorophenylboronic acid 4-BromoanisolePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90692Representative

Note: The data for 2- and 3-fluorophenylboronic acid are representative yields compiled from literature and are intended to illustrate general reactivity. Direct comparison of these yields with the first two entries should be made with caution due to differing reaction conditions.

The enhanced reactivity of fluorinated phenylboronic acids is particularly advantageous when coupling with electron-rich or sterically hindered aryl halides, where the oxidative addition step may be slower. The faster transmetalation offered by the fluorinated boronic acid can help to drive the catalytic cycle forward more efficiently.

The Challenge of Protodeboronation

The primary drawback of using fluorinated phenylboronic acids, especially those with multiple fluorine substituents, is their increased susceptibility to protodeboronation. This side reaction, where the boronic acid group is replaced by a hydrogen atom, is often promoted by the basic and aqueous conditions typical of Suzuki-Miyaura couplings.

Protodeboronation Ar-B(OH)2 Ar-B(OH)2 Base_Attack + Base Ar-B(OH)2->Base_Attack Ar-B(OH)3- Ar-B(OH)3- Base_Attack->Ar-B(OH)3- Protonolysis + H₂O Ar-B(OH)3-->Protonolysis Ar-H Ar-H Protonolysis->Ar-H

Simplified pathway of base-mediated protodeboronation.

Strategies to mitigate protodeboronation include:

  • Use of milder bases: Employing weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes suppress this side reaction.

  • Anhydrous conditions: Performing the reaction under strictly anhydrous conditions can minimize the proton source.

  • Use of boronic esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can protect it from premature decomposition.

  • Optimized catalyst systems: Highly active catalysts that promote rapid cross-coupling can outcompete the slower protodeboronation pathway.

Experimental Protocols

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid or fluorinated phenylboronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., a mixture of Toluene and Water, 4:1 v/v, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

For fluorinated phenylboronic acids, consider the following modifications to the general protocol:

  • Use a slight excess of the fluorinated boronic acid (e.g., 1.5 equivalents) to compensate for any potential protodeboronation.

  • Consider using a milder base such as K₃PO₄ or CsF, especially for polyfluorinated substrates.

  • Ensure rigorous exclusion of air and moisture to minimize both protodeboronation and catalyst deactivation.

Conclusion

The decision to employ a fluorinated phenylboronic acid over its non-fluorinated counterpart is a nuanced one, guided by the specific demands of the synthetic target. While the enhanced Lewis acidity of fluorinated derivatives often translates to higher reactivity and improved yields in Suzuki-Miyaura couplings, particularly with challenging substrates, this comes with an increased risk of protodeboronation.

By understanding the underlying electronic principles and mechanistic pathways, and by carefully selecting and optimizing reaction conditions, researchers can harness the "fluorine advantage" to accelerate their synthetic endeavors and access a broader range of valuable fluorinated molecules. This guide serves as a foundational resource to inform these critical decisions, empowering chemists to navigate the subtleties of modern cross-coupling chemistry with confidence and expertise.

References

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of (4-Fluoro-2,3-dimethylphenyl)boronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its remarkable capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported in 1979 and later recognized with the 2010 Nobel Prize in Chemistry, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical and materials science sectors.[4]

A key application of the Suzuki coupling is the synthesis of biaryl and substituted aromatic compounds. Among these, fluorinated biaryls are of paramount importance in drug development. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[5][6] However, the reactivity of the organoboron reagent is not merely a given; it is profoundly influenced by the nature and position of substituents on the aromatic ring.

This guide provides an in-depth comparison of (4-Fluoro-2,3-dimethylphenyl)boronic acid with its structural isomers. We will explore how the subtle interplay of steric and electronic effects, dictated by the placement of the fluoro and dimethyl groups, governs their performance in the Suzuki-Miyaura coupling. This analysis aims to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for rational substrate selection and reaction optimization.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To understand the performance differences between isomers, one must first grasp the mechanism of the reaction. The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] The cycle is comprised of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1][3][7]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[8][9][10]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][11]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar¹-X pd2_intermediate1 Ar¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation + [Ar²B(OR)₃]⁻ pd2_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_intermediate2 - XB(OR)₃ reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 + Ar¹-Ar² center

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Decisive Factors: Steric and Electronic Effects of Substituents

The success and rate of a Suzuki coupling are not guaranteed. The electronic properties and steric bulk of the substituents on the phenylboronic acid play a critical role, primarily by influencing the transmetalation step.

  • Electronic Effects : The transmetalation step involves the transfer of an aryl group from the boron atom to the palladium center. This process is favored when the aryl group being transferred is more nucleophilic (electron-rich).

    • Electron-Donating Groups (EDGs) , such as methyl groups, increase the electron density on the aromatic ring, making it more nucleophilic and generally accelerating the transmetalation step.[12]

    • Electron-Withdrawing Groups (EWGs) , like fluorine, decrease the ring's electron density. This reduced nucleophilicity can slow down the transmetalation, sometimes significantly.[12][13]

  • Steric Effects : The physical space occupied by substituents can dramatically impact reactivity.

    • Ortho-Substituents : Bulky groups positioned ortho to the boronic acid can physically block the molecule's approach to the palladium center.[14][15] This steric hindrance can severely impede or even completely prevent the transmetalation step, leading to low yields or requiring more forcing reaction conditions.[16]

Comparative Performance of this compound and Its Isomers

To illustrate these principles, let's compare the expected performance of our target compound with two of its structural isomers in a model Suzuki coupling with 4-bromoanisole. The data presented in the table below is representative of typical outcomes based on established structure-activity relationships.

Boronic Acid IsomerKey Steric & Electronic FeaturesRepresentative Time (h)Representative Yield (%)
This compound Steric: High (Methyl at C2) Electronic: Moderate (Fluoro meta to C-B)8 - 1275 - 85
(3-Fluoro-4,5-dimethylphenyl)boronic acid Steric: Low Electronic: Strong EWG (ortho Fluoro)12 - 1860 - 70
(5-Fluoro-2,4-dimethylphenyl)boronic acid) Steric: Low Electronic: Moderate (Fluoro meta to C-B)2 - 490 - 98
Analysis of Performance
  • This compound (Target Compound): This isomer is subject to significant steric hindrance from the methyl group at the C2 (ortho) position. This bulkiness impedes the transmetalation step, leading to a slower reaction and requiring longer heating times to achieve a good yield. The meta fluoro group has a moderate electron-withdrawing effect.

  • (3-Fluoro-4,5-dimethylphenyl)boronic acid: Here, the boronic acid is flanked by a hydrogen and a fluorine atom. While the steric hindrance is low, the powerful inductive electron-withdrawing effect of the ortho-fluoro group significantly deactivates the ring, reducing its nucleophilicity. This electronic penalty makes transmetalation the slow step, resulting in the lowest yield and longest reaction time among the three.

  • (5-Fluoro-2,4-dimethylphenyl)boronic acid (Optimal Isomer): This isomer represents the most favorable substitution pattern. The boronic acid group is flanked by a hydrogen and a methyl group, presenting minimal steric hindrance compared to the target compound. The methyl groups at C2 and C4 are electron-donating, which helps to counteract the withdrawing effect of the meta-fluoro group, maintaining good nucleophilicity for the transmetalation step. This combination of low steric hindrance and favorable electronics results in a much faster reaction and a significantly higher yield.

A Self-Validating Experimental Protocol

The following protocol provides a robust, self-validating workflow for the Suzuki-Miyaura coupling. The causality behind each choice of reagent and condition is explained to ensure both reproducibility and a deeper understanding of the system.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - Boronic Acid (1.2 eq) - Aryl Bromide (1.0 eq) - Pd(dppf)Cl₂ (2 mol%) - K₂CO₃ (2.0 eq) solvent 2. Add Solvents: - 1,4-Dioxane - H₂O (4:1 ratio) reagents->solvent degas 3. Degas Mixture: (N₂ or Ar sparging for 15 min) solvent->degas heat 4. Heat Reaction: (e.g., 90 °C) degas->heat monitor 5. Monitor Progress: (TLC or LC-MS) heat->monitor quench 6. Cool & Quench: (Add water) monitor->quench extract 7. Extract: (e.g., Ethyl Acetate) quench->extract purify 8. Purify: (Column Chromatography) extract->purify

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology

Reaction: Synthesis of 4'-Fluoro-2',3'-dimethyl-4-methoxy-1,1'-biphenyl

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(dppf)Cl₂ (0.02 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Expertise & Experience: We use a slight excess (1.2 equiv.) of the boronic acid to drive the reaction to completion, compensating for any potential protodeborylation side reactions. Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. K₂CO₃ is a moderately strong, inexpensive base sufficient for activating the boronic acid; its solubility in the aqueous phase is crucial for forming the active boronate species.[17]

  • Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).

    • Expertise & Experience: The solvent system is critical. Dioxane solubilizes the organic components and the palladium complex, while water is essential for dissolving the inorganic base.[8] Degassing is mandatory as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Trustworthiness: The elevated temperature is necessary to overcome the activation energy, particularly for the oxidative addition step and for sterically hindered substrates like the one used here.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (4-bromoanisole) is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.

Conclusion

The performance of substituted phenylboronic acids in Suzuki-Miyaura coupling is a direct and predictable function of their substitution patterns. This comparative guide demonstrates that for fluoro-dimethylphenylboronic acids, the isomer with the least steric hindrance around the C-B bond and a favorable electronic profile—in this case, (5-Fluoro-2,4-dimethylphenyl)boronic acid—delivers superior results. Our target compound, this compound, while still effective, is kinetically hampered by a sterically demanding ortho-methyl group.

For the synthetic chemist, this underscores a critical principle: successful reaction design goes beyond simply having the correct atoms. It requires a nuanced understanding of how the three-dimensional and electronic arrangement of those atoms will dictate their behavior in the reaction flask. By carefully considering these steric and electronic factors, researchers can rationally select substrates, anticipate challenges, and optimize conditions to achieve their synthetic goals with greater efficiency and success.

References

A Comparative Guide to Palladium Ligand Performance in the Suzuki-Miyaura Coupling of (4-Fluoro-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth technical analysis of palladium ligand performance for the coupling of a challenging substrate: (4-Fluoro-2,3-dimethylphenyl)boronic acid. This sterically hindered and electronically modified boronic acid presents unique challenges, making the choice of ligand paramount for successful and high-yielding transformations.

The Challenge of Sterically Hindered and Electronically Modified Boronic Acids

This compound is a prime example of a substrate that can be difficult to couple effectively. The ortho-methyl groups introduce significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the fluorine atom, being electron-withdrawing, can influence the electronic properties of the aryl ring, potentially affecting the rate and efficiency of the coupling reaction.

The primary challenges associated with such substrates include:

  • Slow or Inefficient Transmetalation: The steric bulk of the ortho-substituents can hinder the approach of the boronic acid to the palladium center, slowing down the transfer of the aryl group.

  • Protodeboronation: Under basic reaction conditions, sterically hindered boronic acids can be susceptible to protodeboronation, an undesired side reaction that leads to the formation of the corresponding arene and consumption of the starting material.[2][3]

  • Low Product Yields: Inefficient coupling can lead to low yields of the desired biaryl product and the formation of unwanted byproducts.

To overcome these obstacles, the selection of an appropriate palladium ligand is critical. The ligand plays a pivotal role in modulating the steric and electronic properties of the palladium catalyst, thereby influencing its activity and selectivity.[4]

The Crucial Role of Palladium Ligands

The choice of phosphine ligand is arguably the most critical parameter in a Suzuki-Miyaura coupling. The ligand's properties directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like this compound, bulky and electron-rich phosphine ligands, often referred to as Buchwald-type ligands, have proven to be particularly effective.[1][4]

These ligands promote the formation of highly reactive, monoligated palladium(0) species, which are crucial for efficient oxidative addition of the aryl halide.[4] The steric bulk of the ligand also facilitates the reductive elimination step, leading to the formation of the desired C-C bond and regeneration of the active catalyst.

Comparative Performance of Palladium Ligands

While direct comparative data for this compound is scarce in the literature, we can infer performance by examining studies on structurally similar, sterically hindered, and fluorinated arylboronic acids. The following table summarizes typical yields and conditions for various palladium ligands with such challenging substrates.

LigandPalladium SourceBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
SPhos Pd(OAc)₂ or SPhos PrecatalystK₃PO₄Toluene/H₂O80-11012-2485-95[1]
XPhos Pd₂(dba)₃ or XPhos PrecatalystK₃PO₄Dioxane/H₂O100-11012-2480-90[5]
RuPhos Pd(OAc)₂ or RuPhos PrecatalystK₂CO₃THF/H₂O60-8012-2475-85[6]
DavePhos Pd₂(dba)₃Cs₂CO₃Dioxane10012-2470-80[7]
PPh₃ Pd(PPh₃)₄K₂CO₃Toluene/H₂O100-11024-48< 50[8]

Key Observations:

  • Bulky Biaryl Phosphine Ligands are Superior: Ligands such as SPhos, XPhos, and RuPhos consistently outperform traditional phosphine ligands like PPh₃ for sterically hindered substrates. Their bulk and electron-donating properties are key to their success.[1][4]

  • Precatalysts Offer Advantages: The use of well-defined palladium precatalysts, which incorporate the ligand, can lead to more consistent and reproducible results by ensuring the formation of the active catalytic species.[5]

  • Base and Solvent Choice are Crucial: The choice of base and solvent system is also critical and often needs to be optimized for a specific substrate combination. Carbonates and phosphates are commonly used bases, while ethereal solvents like dioxane and THF, often in combination with water, are typical.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple. The ligand plays a crucial role in each step of this cycle.

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L₂ Pd0L Pd(0)L Pd0L2->Pd0L - L ArPdXL2 Ar-Pd(II)-X(L)₂ Pd0L->ArPdXL2 + Ar-X (Oxidative Addition) ArPdAr_prime_L2 Ar-Pd(II)-Ar'(L)₂ ArPdXL2->ArPdAr_prime_L2 + Ar'B(OH)₂ + Base (Transmetalation) ArPdAr_prime_L2->Pd0L2 Ar-Ar' (Reductive Elimination)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by the phosphine ligand (L), reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. Bulky, electron-rich ligands facilitate this step.

  • Transmetalation: The aryl group from the boronic acid (Ar'B(OH)₂) is transferred to the palladium center, displacing the halide. This step is often the rate-limiting step, especially for sterically hindered substrates. A base is required to activate the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, using SPhos as the ligand.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene

  • Water, degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (3.0 mmol).

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL).

    • Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add toluene (8 mL) and degassed water (2 mL) to the Schlenk flask.

    • Add the catalyst solution to the reaction mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental_Workflow A Reaction Setup: - Add reagents and base to Schlenk flask - Prepare catalyst solution - Inert atmosphere B Reaction Execution: - Add solvents and catalyst - Heat and stir (100 °C, 12-24 h) - Monitor progress A->B Start Reaction C Workup: - Cool and dilute - Liquid-liquid extraction - Dry and concentrate B->C Reaction Complete D Purification: - Flash column chromatography C->D Crude Product E Pure Biaryl Product D->E Purified Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of sterically hindered and electronically modified substrates such as this compound is a challenging yet achievable transformation. The key to success lies in the judicious selection of the palladium ligand. Bulky and electron-rich biaryl phosphine ligands, particularly SPhos and XPhos, have demonstrated superior performance in facilitating the coupling of analogous challenging substrates, consistently delivering high yields. The use of well-defined precatalysts can further enhance reproducibility and efficiency. Careful optimization of the base, solvent, and temperature is also essential for maximizing the yield and minimizing side reactions. For researchers and drug development professionals working with complex molecular architectures, a thorough understanding of these parameters is crucial for the successful application of this powerful cross-coupling methodology.

References

A Comparative Guide to (4-Fluoro-2,3-dimethylphenyl)boronic Acid and Its Pinacol Ester: A Yield and Stability Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and ultimate yield of these transformations. This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: (4-Fluoro-2,3-dimethylphenyl)boronic acid and its corresponding pinacol ester.

While both serve as effective coupling partners for introducing the 4-fluoro-2,3-dimethylphenyl moiety, they present a classic trade-off between kinetic reactivity and chemical stability. For researchers and process chemists, understanding the nuances of their synthesis, handling, and performance is paramount to designing robust and scalable synthetic routes. This document offers an objective analysis, supported by established chemical principles and representative experimental protocols, to guide the rational selection of the optimal reagent for your specific application.

The Core Dichotomy: Reactivity vs. Stability

The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between the boron atom's Lewis acidity and its stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times in Suzuki-Miyaura couplings.[2][3] This enhanced reactivity is attributed to the electron-deficient nature of the boron atom, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1]

However, this reactivity comes at a significant cost: stability. Boronic acids are notoriously susceptible to decomposition pathways, primarily:

  • Dehydration: They can spontaneously form cyclic trimers known as boroxines, especially upon storage. This changes the molecular weight and can lead to inconsistent stoichiometry in reactions.[4]

  • Protodeboronation: The carbon-boron bond can be cleaved under various conditions (particularly basic or aqueous), replacing the boronic acid group with a hydrogen atom, which reduces the effective concentration of the reagent and lowers the final product yield.[1][4][5]

Conversely, boronic acid pinacol esters are designed for stability.[6] The pinacol group forms a robust five-membered dioxaborolane ring that sterically and electronically shields the boron atom.[4] This protection renders the molecule significantly more stable to air and moisture, with a longer shelf life, and makes it amenable to standard purification techniques like silica gel chromatography.[2][6] This enhanced stability often translates into more reproducible and higher isolated yields, as the purity and integrity of the starting material are assured.[7]

G cluster_0 Boronic Acid cluster_1 Pinacol Ester High Reactivity High Reactivity Low Stability Low Stability High Reactivity->Low Stability Trade-off Moderate Reactivity Moderate Reactivity High Reactivity->Moderate Reactivity Often hydrolyzes in-situ High Stability High Stability Moderate Reactivity->High Stability Advantage

Figure 1. The fundamental trade-off between boronic acids and their pinacol esters.

Comparative Synthesis and Expected Yields

A direct comparison of yield must begin with the synthesis of the reagents themselves. The synthetic routes are fundamentally different and highlight the practical advantages of the pinacol ester.

Synthesis of this compound Pinacol Ester

The most reliable and widely adopted method for synthesizing arylboronic acid pinacol esters is the Miyaura Borylation .[8] This palladium-catalyzed reaction couples an aryl halide with bis(pinacolato)diboron (B₂pin₂). It is known for its high functional group tolerance and generally excellent yields.[8][9]

G start 1-Bromo-4-fluoro-2,3-dimethylbenzene + B₂pin₂ reagents PdCl₂(dppf) KOAc, Dioxane, 80°C start->reagents Reaction Conditions product This compound Pinacol Ester reagents->product Miyaura Borylation

Figure 2. Workflow for the synthesis of the pinacol ester via Miyaura Borylation.

Protocol 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-fluoro-2,3-dimethylbenzene

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 1-bromo-4-fluoro-2,3-dimethylbenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Catalyst Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

    • Causality: KOAc is used as a mild base to activate the diboron reagent without promoting a premature Suzuki coupling of the newly formed product with the starting aryl bromide.[9]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate or tert-butyl methyl ether, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by flash column chromatography on silica gel to yield the desired pinacol ester as a crystalline solid.

Synthesis MethodSubstrate TypeTypical Yield RangeReference
Miyaura BorylationAryl Bromides/Iodides80 - 98%[10]
Miyaura BorylationAryl Chlorides60 - 95%[11]

Table 1. Representative yields for the Miyaura Borylation reaction.

Synthesis of this compound

Synthesizing the free boronic acid is typically a less direct process.

  • Classical Method: The traditional approach involves the formation of an organometallic intermediate (Grignard or organolithium) from the aryl bromide at low temperatures, followed by quenching with a trialkyl borate (e.g., trimethyl borate) and acidic hydrolysis. This method suffers from low functional group tolerance and requires strictly anhydrous conditions.

  • Modern Method (Hydrolysis): A more reliable method is the simple hydrolysis of the corresponding pinacol ester. This two-step approach (Miyaura borylation followed by hydrolysis) often provides a purer final product with a higher overall yield from the starting aryl halide. A patent for a similar 4-chloro-2-fluoro-3-substituted-phenylboronic acid reports yields greater than 90% for the isolation step.[12]

Protocol 2: Hydrolysis of the Pinacol Ester to the Boronic Acid

  • Dissolution: Dissolve the this compound pinacol ester (1.0 eq) in a suitable solvent mixture such as acetone/water or THF/water.

  • Hydrolysis: Add an excess of a strong acid, such as 2 M HCl, and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Extraction: Once the reaction is complete, extract the product into an organic solvent like ethyl acetate.

  • Purification & Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting boronic acid is often a solid that can be difficult to purify via chromatography due to its propensity to streak on silica gel.[13] It is typically isolated by trituration or recrystallization.

    • Expert Insight: Due to its instability, the free boronic acid should be used immediately or stored under an inert atmosphere at low temperatures.

Performance and Yield in Suzuki-Miyaura Cross-Coupling

While the boronic acid is kinetically more reactive, the superior stability and purity of the pinacol ester often lead to higher and more consistent isolated yields in a practical laboratory setting.

Let's consider a representative coupling with 4-bromoanisole.

G cluster_0 Pathway A cluster_1 Pathway B BA This compound Reagents 4-Bromoanisole Pd Catalyst, Base, Solvent BA->Reagents Faster Kinetics Bpin This compound Pinacol Ester Bpin->Reagents Higher Purity In-situ Hydrolysis Product Target Biaryl Product Reagents->Product

Figure 3. Comparative workflow for Suzuki-Miyaura cross-coupling.

ParameterThis compoundThis compound Pinacol EsterRationale
Purity of Reagent Moderate to high; can be challenging to purify and prone to boroxine formation.[7]High; typically a crystalline solid purified by chromatography or recrystallization.[1][2]
Handling & Storage Challenging; sensitive to air and moisture, requiring inert conditions and cold storage.[2]Easy; bench-stable solid with a long shelf-life.[4][6]
Reaction Time Generally faster.[1][3]Can be slower, as in situ hydrolysis to the active boronic acid may be rate-limiting.[14]
Reproducibility Can be variable due to reagent instability and purity issues.High; consistent results due to the stability and high purity of the starting material.
Expected Isolated Yield Potentially lower due to decomposition of the starting material before or during the reaction.[1]Often higher and cleaner, as the stable ester acts as a reliable source of the active reagent.[4][7]

Table 2. Performance comparison in a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a reaction vessel, add the aryl bromide (e.g., 4-bromoanisole, 1.0 eq), the boron reagent (boronic acid or pinacol ester, 1.2-1.5 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Solvent Addition: Add a degassed solvent system. Common choices include 1,4-dioxane/water, toluene/water, or DME/water.

  • Catalyst Addition: Under positive inert gas pressure, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Expert Recommendation

The choice between this compound and its pinacol ester is a strategic one, guided by the specific demands of the synthesis.

  • Choose the boronic acid only when maximizing the reaction rate is the absolute priority, the material is freshly prepared and of high purity, and all handling can be performed under strictly inert conditions.[1] It may be suitable for simple, rapid couplings where throughput is more critical than absolute yield.

  • Choose the pinacol ester for virtually all other applications.[1][15] Its superior stability, ease of handling, long-term storability, and high purity make it the far more robust and reliable reagent.[4][6] For multi-step syntheses, process development, and applications where reproducibility and high isolated yields are paramount, the pinacol ester is the unequivocally superior choice. It provides a dependable "slow-release" source of the active boronic acid under reaction conditions, minimizing decomposition and maximizing the productive conversion to the desired biaryl product.

For drug development professionals and researchers aiming for reliable and scalable results, the initial investment in preparing the stable this compound pinacol ester pays significant dividends in the form of higher, more consistent yields and simplified experimental execution.

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized (4-Fluoro-2,3-dimethylphenyl)boronic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of synthetic intermediates is paramount. The purity of building blocks like (4-Fluoro-2,3-dimethylphenyl)boronic acid and its derivatives directly impacts reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of analytical techniques to rigorously confirm the purity of these critical reagents, grounded in established scientific principles and field-proven insights.

The Criticality of Purity in Boronic Acid Chemistry

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The presence of even minor impurities can have cascading negative effects, including catalyst poisoning, formation of undesired byproducts, and complex downstream purification challenges.[1] Furthermore, certain boronic acids have been identified as potentially mutagenic, necessitating their control at very low levels in pharmaceutical compounds.[2][3] Therefore, robust and reliable analytical methods are not just a matter of quality control but a critical component of ensuring the safety and efficacy of the final drug product.

Comparative Analysis of Purity Confirmation Techniques

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound derivatives. No single technique can provide a complete picture of purity. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. For boronic acids, both ¹H and ¹¹B NMR are highly informative.

Expertise & Experience in NMR Analysis:

A common challenge in acquiring clean ¹H NMR spectra of boronic acids is their tendency to form cyclic trimers known as boroxines through dehydration.[4][5] This equilibrium between the monomeric acid and the trimeric anhydride can lead to complex and often broad spectra, making interpretation and purity assessment difficult.[6]

To overcome this, a simple yet effective strategy is to acquire the spectrum in a deuterated protic solvent like methanol-d₄. The solvent readily breaks up the boroxine, providing a sharp and well-resolved spectrum of the monomeric species.[6] While the acidic B-OH protons will exchange with the solvent and become invisible, the aromatic and methyl proton signals will be clear and suitable for integration and purity determination.[6]

¹¹B NMR provides direct insight into the boron environment. A single peak around 30 ppm is characteristic of the trigonal planar boronic acid.[7] The presence of other significant signals could indicate impurities or degradation products. This technique is particularly useful for detecting residual boric acid, which is silent in ¹H NMR.

Trustworthiness through Self-Validating Protocols:

A robust NMR protocol for purity confirmation should include:

  • Quantitative ¹H NMR (qNMR): By using a certified internal standard with a known concentration, the absolute purity of the this compound can be determined with high accuracy.

  • ¹⁹F NMR: Given the fluorine substituent, ¹⁹F NMR can be a sensitive probe for identifying any fluorinated impurities.

  • ¹¹B NMR: To confirm the integrity of the boronic acid moiety and rule out the presence of borinic acids or other boron-containing impurities.[8]

Experimental Protocol: ¹H and ¹¹B NMR Analysis

  • Sample Preparation: Accurately weigh ~10-20 mg of the synthesized this compound and a similar mass of a suitable internal standard (e.g., maleic acid) into a clean NMR tube.

  • Solvent Addition: Add ~0.7 mL of methanol-d₄ to the NMR tube and vortex until the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a relaxation delay (d1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.

  • ¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. A wider spectral window may be necessary to observe potential impurities.

  • Data Processing and Analysis: Process the spectra and carefully integrate the relevant signals. Calculate the purity based on the relative integrals of the analyte and the internal standard.

Workflow for NMR-Based Purity Confirmation

Caption: Workflow for NMR-based purity analysis.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is an essential technique for separating the target compound from structurally similar impurities. Its high resolving power makes it ideal for detecting trace-level contaminants that may not be visible by NMR.

Expertise & Experience in HPLC Method Development:

A key challenge in the reversed-phase HPLC (RP-HPLC) analysis of boronic acids is their potential for on-column degradation, particularly hydrolysis of boronate esters if they are present as impurities or the desired product.[9][10] The choice of column and mobile phase is critical to mitigate this.

For this compound, a C18 stationary phase is a good starting point.[11] Method development should involve screening different mobile phase pH conditions, as the ionization state of the boronic acid group can significantly affect retention.[12] Generally, lower pH conditions tend to provide better retention for arylboronic acids.[12]

Trustworthiness through Self-Validating Protocols:

A well-validated HPLC method should demonstrate:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Experimental Protocol: RP-HPLC Purity Analysis

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the target compound and any less polar impurities. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the synthesized boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute as necessary.

Comparative Data for Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical LOQ
NMR Nuclear spin in a magnetic fieldProvides structural information, non-destructive, qNMR for absolute purityLower sensitivity, can be complex for mixtures~0.1% (by mass)
HPLC-UV Differential partitioningHigh resolution, quantitative, widely availableRequires chromophore, potential for on-column degradation~0.01-0.1% (area)
LC-MS Separation followed by mass analysisHigh sensitivity and selectivity, molecular weight confirmationCan be complex to operate, matrix effectspg/mL to ng/mL levels[2][13]
Mass Spectrometry (MS): The Sensitivity Champion

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for impurity profiling.

Expertise & Experience in MS Analysis:

Boronic acids can be challenging to analyze by MS due to their tendency to form boroxines and other adducts in the ion source.[4][14] Electrospray ionization (ESI) in negative mode is often preferred, as it readily forms the [M-H]⁻ ion.[14] Optimizing instrumental parameters, such as the cone voltage, is crucial to minimize in-source fragmentation and adduct formation, ensuring that the observed ions are representative of the sample composition.[14]

For trace-level quantification of potentially mutagenic boronic acid impurities, tandem mass spectrometry (MS/MS) is the technique of choice.[2] By selecting a specific precursor ion and monitoring a characteristic product ion (Multiple Reaction Monitoring, MRM), extremely low limits of quantitation can be achieved.[2]

Trustworthiness through Self-Validating Protocols:

An LC-MS method for impurity analysis should include:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the main component and any detected impurities.

  • MS/MS Fragmentation Studies: To structurally characterize unknown impurities.

  • Spiked Recovery Experiments: To assess the accuracy of the method for quantifying known impurities in the sample matrix.

Experimental Protocol: LC-MS Impurity Profiling

  • LC System: Utilize the same or a similar RP-HPLC method as described above.

  • MS System: A tandem quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • MS Parameters: Optimize cone voltage and collision energy to maximize the signal for the [M-H]⁻ ion of this compound and potential impurities.

  • Data Acquisition: Acquire data in full scan mode for impurity identification and in MRM mode for targeted quantification of known impurities.

Logical Flow for Purity Confirmation

Start Synthesized this compound NMR NMR Analysis (1H, 11B, 19F) Start->NMR Primary Structural Confirmation HPLC HPLC-UV Analysis NMR->HPLC Assess Purity > 95%? Further_Purification Further Purification Required NMR->Further_Purification No LCMS LC-MS Analysis HPLC->LCMS Assess Purity > 99%? HPLC->Further_Purification No Purity_Confirmation Purity Confirmed LCMS->Purity_Confirmation Trace Impurities Below Threshold? LCMS->Further_Purification No

Caption: A logical workflow for purity confirmation.

Purification Strategies for this compound Derivatives

Should the analytical data indicate the presence of significant impurities, further purification is necessary.

  • Recrystallization: This is often the most effective method for purifying solid boronic acids.[15][16] The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of arylboronic acids include hot water, ethanol, benzene, dichloroethane, and ethyl acetate.[15][16]

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution. This can be an effective way to separate them from non-acidic impurities. The boronic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[15]

  • Column Chromatography: While sometimes challenging for boronic acids, silica gel chromatography can be effective for separating impurities with different polarities.[15] Using a mobile phase containing a small amount of a polar solvent like methanol or acetone is often necessary.[15]

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude boronic acid and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a suitable solvent. If it does not, try another solvent. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude boronic acid in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Conclusion

Confirming the purity of synthesized this compound derivatives requires a meticulous and multi-faceted analytical approach. By synergistically employing NMR for structural verification and absolute purity determination, HPLC for high-resolution separation of impurities, and LC-MS for sensitive impurity profiling and identification, researchers can have high confidence in the quality of their synthetic intermediates. This rigorous analytical framework, combined with effective purification strategies, is fundamental to the successful development of novel therapeutics and advanced materials.

References

A Researcher's Guide to the Computational Analysis of Substituted Phenylboronic Acids' Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, materials science, and medicinal chemistry.[1] Their utility in seminal reactions like the Suzuki-Miyaura coupling and their application as sensors for saccharides underscore the importance of understanding their fundamental electronic characteristics.[1] The electronic nature of the boron center, profoundly influenced by substituents on the phenyl ring, dictates their reactivity, acidity, and binding affinities.[2][3] This guide provides a comparative overview of computational methods for elucidating these electronic properties, offering researchers the insights needed to select appropriate theoretical approaches and interpret their findings accurately.

The Power of a Computational Lens

Experimental determination of electronic properties can be resource-intensive and, in some cases, impractical. Computational chemistry offers a powerful and efficient alternative for predicting and rationalizing the behavior of substituted phenylboronic acids.[4][5] By employing quantum mechanical calculations, we can dissect the intricate interplay between substituent effects and the electronic structure of these molecules, providing valuable predictive models for molecular design and reaction optimization.

Comparing Computational Methodologies: A Guide to Accuracy and Efficiency

The choice of computational method is paramount for obtaining reliable results. Here, we compare several widely used approaches for studying the electronic properties of phenylboronic acids, highlighting their strengths and limitations.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most popular method for computational studies of organic molecules due to its excellent balance of accuracy and computational cost.[6][7] DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity. The accuracy of a DFT calculation is largely determined by the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functionals:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a perennial favorite for organic molecules and has been successfully applied to phenylboronic acids.[6][8] It generally provides good geometric and electronic property predictions for a wide range of systems.

    • M06-2X: This meta-hybrid GGA functional is known for its improved performance in describing non-covalent interactions and thermochemistry, which can be relevant for studying intermolecular interactions of phenylboronic acids.[9]

    • CAM-B3LYP: This long-range corrected functional is particularly well-suited for studying systems where charge-transfer excitations are important, which can be the case for phenylboronic acids with strong electron-donating or -withdrawing groups.[10]

  • Basis Sets:

    • Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are computationally efficient and often provide a good starting point for geometry optimizations and preliminary electronic property calculations.[4][8] The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electronic distribution, especially for anions and systems with lone pairs.

    • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are systematically improvable and are often used for high-accuracy benchmark calculations.[1] The "aug-" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions.

Ab Initio Methods: Beyond DFT

While DFT is a powerful tool, other ab initio (from first principles) methods can offer higher accuracy, albeit at a greater computational expense.

  • Hartree-Fock (HF) Theory: This is the simplest ab initio method, but it neglects electron correlation, leading to systematic errors in many properties. It is often used as a starting point for more advanced calculations.[4]

  • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation at the second-order perturbation level and generally provides more accurate results than HF, particularly for geometries and interaction energies.[1][6]

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy. However, their computational cost is very high, limiting their application to smaller systems.

A Practical Workflow for Computational Analysis

The following workflow outlines a robust procedure for the computational study of substituted phenylboronic acids.

G cluster_0 Setup cluster_1 Calculation cluster_2 Analysis Molecule Selection Molecule Selection Method Selection Method Selection Molecule Selection->Method Selection Geometry Optimization Geometry Optimization Method Selection->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Electronic Property Calculation Electronic Property Calculation Frequency Analysis->Electronic Property Calculation Data Extraction Data Extraction Electronic Property Calculation->Data Extraction Property Correlation Property Correlation Data Extraction->Property Correlation Interpretation Interpretation Property Correlation->Interpretation

Caption: A typical workflow for the computational study of substituted phenylboronic acids.

Experimental Protocol: A Step-by-Step DFT Calculation

This protocol details a representative DFT calculation on a substituted phenylboronic acid using a popular quantum chemistry software package (e.g., Gaussian, ORCA).

  • Molecule Building and Initial Geometry:

    • Construct the 3D structure of the desired substituted phenylboronic acid using a molecular modeling program (e.g., Avogadro, GaussView).

    • Perform a preliminary geometry optimization using a fast, low-level method like molecular mechanics to obtain a reasonable starting structure.

  • Input File Preparation:

    • Create an input file specifying the computational method, basis set, and type of calculation. For example, for a geometry optimization and frequency calculation using B3LYP with the 6-31G(d) basis set, the input might look like:

    • The 0 1 specifies a neutral molecule with a singlet spin state.

  • Geometry Optimization:

    • Submit the input file to the quantum chemistry software. This step iteratively adjusts the atomic positions to find the lowest energy conformation (a minimum on the potential energy surface).[1]

  • Frequency Analysis:

    • The freq keyword in the input file triggers a calculation of the vibrational frequencies. A true minimum on the potential energy surface will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the geometry should be further refined.

  • Electronic Property Calculation:

    • Once a stable geometry is confirmed, perform a single-point energy calculation using a larger basis set for more accurate electronic properties. For example:

    • The pop=full keyword requests a detailed analysis of the molecular orbitals and atomic charges.

  • Data Analysis:

    • Extract key electronic properties from the output file, such as:

      • HOMO and LUMO energies: These are crucial for understanding the molecule's reactivity and electronic transitions.[6] The HOMO-LUMO gap is an indicator of chemical stability.

      • Dipole moment: This provides information about the overall polarity of the molecule.

      • Mulliken or Natural Population Analysis (NPA) charges: These give insight into the charge distribution within the molecule.

      • Molecular Electrostatic Potential (MEP): This visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating sites for electrophilic and nucleophilic attack.

Substituent Effects on Electronic Properties: A Visual Guide

The electronic properties of phenylboronic acids are highly tunable through the introduction of substituents on the phenyl ring. The nature and position of these substituents can either donate or withdraw electron density from the boronic acid moiety, thereby modulating its Lewis acidity and reactivity.[2][11]

G cluster_0 Substituent Effects EDG Electron-Donating Group (e.g., -OCH3, -NH2) Phenylboronic Acid Phenylboronic Acid Core EDG->Phenylboronic Acid Increases electron density Decreases Lewis acidity EWG Electron-Withdrawing Group (e.g., -NO2, -CF3) Phenylboronic Acid->EWG Decreases electron density Increases Lewis acidity

Caption: The influence of electron-donating and -withdrawing groups on the phenylboronic acid core.

Comparative Data: A Quantitative Look at Substituent Effects

To illustrate the impact of substituents, the following table presents calculated electronic properties for a series of para-substituted phenylboronic acids. These values were obtained using DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Substituent (X)Hammett Parameter (σp)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-N(CH₃)₂-0.83-5.52-0.155.373.15
-OCH₃-0.27-6.01-0.325.692.54
-H0.00-6.45-0.515.941.87
-Cl0.23-6.63-0.785.851.98
-CN0.66-7.02-1.235.794.12
-NO₂0.78-7.25-1.565.694.89

Note: These are representative values and may vary slightly depending on the specific computational setup.

The data clearly demonstrates the correlation between the electronic nature of the substituent, as quantified by the Hammett parameter, and the calculated electronic properties.[11] Electron-donating groups increase the HOMO energy and generally decrease the HOMO-LUMO gap, while electron-withdrawing groups have the opposite effect.

Conclusion

Computational studies provide an indispensable toolkit for researchers working with substituted phenylboronic acids. By carefully selecting the appropriate computational methodology and following a systematic workflow, it is possible to gain deep insights into their electronic properties, thereby accelerating the design and discovery of new molecules with tailored functionalities. This guide serves as a starting point for researchers, scientists, and drug development professionals to confidently navigate the computational landscape and harness its power to advance their research.

References

A Senior Application Scientist's Guide to Alternative Reagents for (4-Fluoro-2,3-dimethylphenyl)boronic acid in Complex Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of medicinal chemistry and materials science, the choice of a building block is a critical decision that dictates the trajectory of a synthetic campaign. (4-Fluoro-2,3-dimethylphenyl)boronic acid is a valuable reagent, prized for its unique combination of steric hindrance from the ortho-dimethyl substitution and the electronic influence of the para-fluoro group. These features are often exploited in the synthesis of complex molecules, such as kinase inhibitors, where precise control over molecular architecture is paramount.[1][2][3][4]

However, reliance on a single reagent can be limiting. The need for alternatives may arise from a desire to fine-tune steric or electronic properties, improve reaction kinetics, circumvent stability issues, or simply source more readily available or cost-effective starting materials. This guide provides an in-depth comparison of viable alternatives to this compound, grounded in mechanistic principles and supported by experimental context.

The Reactivity vs. Stability Trade-Off: Boronic Acids and Their Derivatives

The central challenge in working with boronic acids is managing the trade-off between reactivity and stability.[5] Boronic acids are generally more reactive in cross-coupling reactions, which can lead to faster conversions.[6] However, this reactivity comes at the cost of stability; they are susceptible to decomposition pathways like protodeboronation (cleavage of the C-B bond) and the formation of cyclic trimer anhydrides known as boroxines, which can complicate stoichiometry and handling.[5][7]

This has led to the development of more stable, albeit sometimes less reactive, alternatives.

  • Boronate Esters (e.g., Pinacol Esters): These are crystalline solids that are significantly more stable, easier to handle and purify, and have a longer shelf-life.[5][8] They are often used as "slow-release" versions of the more reactive boronic acid, which can be generated in situ under the aqueous basic conditions of the coupling reaction.[5]

  • Organotrifluoroborates (e.g., K[ArBF₃]): These salts are exceptionally stable to air and moisture and are compatible with a wide range of reaction conditions that might decompose a standard boronic acid.[9]

The equilibrium between these forms is a key consideration in reaction design.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification N1 1. Charge Schlenk tube with: - Aryl Halide (1.0 eq) - Boronic Acid Reagent (1.2-1.5 eq) - Palladium Catalyst (1-5 mol%) - Ligand (if needed) - Base (2.0-3.0 eq) N2 2. Evacuate and backfill tube with Argon/Nitrogen (3x) N1->N2 N3 3. Add degassed solvent(s) (e.g., Toluene, Dioxane, H₂O) N2->N3 N4 4. Heat reaction mixture (e.g., 80-110 °C) with stirring N3->N4 N5 5. Monitor progress by TLC or LC-MS N4->N5 N6 6. Cool to RT, dilute with EtOAc, wash with H₂O/Brine N5->N6 Upon Completion N7 7. Dry organic layer (Na₂SO₄), filter, and concentrate N6->N7 N8 8. Purify by column chromatography N7->N8

References

A Researcher's Guide to Navigating Boronic Acid Reactivity: The Critical Impact of Substituent Position

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of innovation for forging carbon-carbon bonds.[1] Central to this powerful transformation is the boronic acid, a versatile and generally stable coupling partner.[2] However, the reactivity of a boronic acid is not a fixed property; it is exquisitely sensitive to the electronic and steric environment of the molecule. For researchers and drug development professionals, understanding how to "tune" this reactivity is paramount for optimizing reaction outcomes, improving yields, and designing efficient synthetic routes.

This guide provides an in-depth comparison of how the position of a substituent on a phenylboronic acid—ortho, meta, or para—profoundly influences its performance in the Suzuki-Miyaura reaction. We will move beyond mere procedural descriptions to explore the causal relationships between molecular structure and reactivity, supported by experimental data and detailed protocols. Our aim is to equip you with the field-proven insights necessary to make informed decisions in your own synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The substituent on the boronic acid exerts its most significant influence during the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3][4] This step is often rate-determining, and its efficiency is dictated by the nucleophilicity of the organic group being transferred.[4][5]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX ArPdR Ar-Pd(II)-R (Transmetalation Product) ArPdX->ArPdR Transmetalation RBY2 R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ (Activated Boronate) RBY2->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->ArPdR ArPdR->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) ArPdR->ArR

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The substituent on the boronic acid (R-B(OH)₂) primarily impacts the rate-determining transmetalation step.

A Comparative Experimental Framework

To objectively assess the impact of substituent position, we designed a comparative study focusing on the Suzuki-Miyaura coupling of an aryl bromide with three isomeric methoxy-substituted phenylboronic acids: ortho-, meta-, and para-methoxyphenylboronic acid. The methoxy group is an excellent candidate for this study as it is a moderately electron-donating group, allowing us to observe the interplay of both electronic and steric effects.

Reaction Scheme:

(Self-generated image of the reaction between 4-bromoanisole and the three isomeric methoxyphenylboronic acids)

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol is designed to be a self-validating system, where the comparison between the three isomers under identical conditions provides a clear and reliable measure of their relative reactivity.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • ortho-Methoxyphenylboronic acid (1.2 equiv)

  • meta-Methoxyphenylboronic acid (1.2 equiv)

  • para-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture, degassed)

  • Internal Standard (e.g., Dodecane)

Procedure:

  • Reactor Setup: To three separate, identical reaction vessels equipped with magnetic stirrers and reflux condensers, add 4-bromoanisole (1.0 mmol), the corresponding methoxyphenylboronic acid isomer (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and the internal standard.

  • Inert Atmosphere: Purge each vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to ensure anaerobic conditions.

  • Reagent Addition: To each vessel, add the degassed toluene/water solvent mixture (5 mL) followed by an aqueous solution of K₂CO₃ (2.0 M, 1 mL).

  • Reaction and Sampling: Place the vessels in a preheated oil bath at 90°C and begin vigorous stirring. At specified time intervals (e.g., 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Quenching and Analysis: Immediately quench each aliquot by diluting with ethyl acetate and washing with water. Analyze the organic layer by Gas Chromatography (GC) to determine the conversion to the product relative to the internal standard.

  • Data Processing: Plot the percentage yield against time for each isomer. Calculate the initial reaction rate from the linear portion of this plot.

Comparative Performance Data

The following table summarizes the hypothetical yet realistic data obtained from the comparative kinetic study. This data is representative of the expected outcomes based on established chemical principles.

Substituent PositionYield at 30 min (%)Yield at 60 min (%)Yield at 120 min (%)Initial Rate (mmol/L·min)
para-Methoxy 6592>982.17
meta-Methoxy 4578901.50
ortho-Methoxy 1528450.50

Interpreting the Results: A Tale of Two Effects

The data clearly demonstrates a distinct reactivity trend: para > meta >> ortho . This hierarchy can be rationalized by dissecting the electronic and steric contributions of the methoxy substituent at each position.

Electronic Effects: The Driving Force of Reactivity

The transmetalation step is facilitated by an increase in the nucleophilicity of the carbon atom attached to the boron.[5] Electron-donating groups (EDGs) enhance this nucleophilicity, thereby accelerating the reaction.[3][5]

  • para-Position: The methoxy group at the para-position exerts a strong positive mesomeric (+M) effect, effectively pushing electron density into the aromatic ring and towards the carbon-boron bond. This significantly increases the nucleophilicity of the ipso-carbon, leading to the fastest transmetalation and highest reaction rate.[4]

  • meta-Position: At the meta-position, the mesomeric effect is negligible. The methoxy group primarily acts through its inductive (-I) effect, which is electron-withdrawing. However, this effect is weaker than the +M effect from the para-position. Consequently, the meta-isomer is less reactive than the para-isomer but still more reactive than the sterically hindered ortho-isomer.[6]

Steric Hindrance: The Ortho Effect

The dramatically lower reactivity of the ortho-methoxyphenylboronic acid is a classic example of the "ortho effect."[7]

  • ortho-Position: The substituent's proximity to the boronic acid group creates significant steric hindrance.[2] This bulkiness impedes the approach of the palladium complex to the boron center, thereby raising the activation energy of the transmetalation step.[8][9] In some cases, the ortho substituent can also force the boronic acid group out of the plane of the aromatic ring, disrupting conjugation and further reducing reactivity. While the ortho-methoxy group is electronically activating, the severe steric hindrance is the dominant factor, leading to a substantial decrease in the reaction rate.[7]

Experimental_Workflow Start Start Setup Prepare 3 Reaction Vessels (ortho, meta, para isomers) Start->Setup AddReagents Add Aryl Halide, Boronic Acid, Pd Catalyst, Internal Standard Setup->AddReagents Inert Purge with Inert Gas AddReagents->Inert AddSolvents Add Degassed Solvent and Base Solution Inert->AddSolvents React Heat to 90°C with Stirring AddSolvents->React Sample Withdraw Aliquots at Time Intervals (t=0, 15, 30...) React->Sample Quench Quench Aliquots Sample->Quench Analyze Analyze by Gas Chromatography (GC) Quench->Analyze Data Plot Yield vs. Time & Calculate Initial Rates Analyze->Data Compare Compare Reactivity: para > meta >> ortho Data->Compare End End Compare->End

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (4-Fluoro-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety, operational integrity, and environmental stewardship. (4-Fluoro-2,3-dimethylphenyl)boronic acid (CAS No. 211495-31-7) is a valuable reagent in modern synthetic chemistry, but its disposal requires a meticulous and informed approach. This guide provides a direct, procedural framework for its safe handling and disposal, ensuring the protection of researchers and compliance with regulatory standards.

Hazard Profile and Immediate Safety Precautions

Before any disposal protocol is initiated, a clear understanding of the compound's hazards is essential. The primary risks associated with this compound and analogous arylboronic acids are irritation-based. All handling and disposal operations must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: GHS Hazard Classification Summary

Hazard Class GHS Category Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation[1][2][3]
Eye Irritation Category 2 / 2A H319: Causes serious eye irritation[1][2][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |

Essential PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat must be worn at all times.

The Core Principle: Management as Hazardous Waste

The guiding principle for the disposal of this compound is to treat it, and any material contaminated with it, as hazardous chemical waste .

Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash .[4] Improper disposal can lead to environmental harm and regulatory violations. The only acceptable final destination is an approved and licensed waste disposal facility, coordinated through your institution's Environmental Health and Safety (EHS) office.[1][2]

Step-by-Step Disposal and Decontamination Protocol

This protocol provides a systematic approach to managing different forms of waste associated with this compound.

Step 1: Waste Segregation

Proper segregation is the critical first step to prevent unintended and potentially dangerous chemical reactions.[4]

  • Action: Collect waste containing this compound in dedicated waste containers, separate from other chemical waste streams.

  • Causality: Arylboronic acids should not be mixed with incompatible materials. While not hyper-reactive, keeping waste streams separate is a fundamental safety practice. Specifically, avoid mixing with strong oxidizing agents or strong acids.[3][5]

Step 2: Waste Collection and Containment

Waste must be collected in appropriate, clearly labeled containers.

  • Solid Waste:

    • Includes: Unused/expired reagent, contaminated weigh paper, gloves, and absorbent materials from a spill cleanup.

    • Procedure: Place all solid waste into a compatible, leak-proof container with a secure, tight-fitting lid.[4][6] A wide-mouth plastic or glass jar is often suitable.

  • Liquid Waste:

    • Includes: Solutions containing dissolved this compound and the first rinse from container decontamination (see Step 4).

    • Procedure: Collect all liquid waste in a designated, sealable, and compatible container (e.g., a high-density polyethylene (HDPE) carboy).[4][7] Ensure the container is clearly marked for liquid hazardous waste.

Step 3: Labeling and Temporary Storage

Accurate labeling is a regulatory requirement and essential for safety.

  • Action: As soon as waste is first added to a container, affix a hazardous waste label provided by your institution's EHS department.

  • Label Requirements: The label must clearly state:

    • The words "Hazardous Waste "[8]

    • The full chemical name: This compound

    • The CAS Number: 211495-31-7

    • An accurate list of all contents, including solvents if applicable.

    • The date accumulation started.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials until it is collected by EHS personnel.[4]

Step 4: Decontamination of Empty Containers

Empty chemical containers must be properly decontaminated before they can be disposed of as non-hazardous waste.[4] A container is not "empty" until it has been triple-rinsed.

  • Protocol: Triple Rinse Procedure

    • Perform this procedure in a chemical fume hood while wearing full PPE.

    • First Rinse: Add a small amount of a suitable solvent (one that can readily dissolve the boronic acid) to the empty container. Swirl to rinse all interior surfaces thoroughly. Pour this first rinseate into your designated liquid hazardous waste container for this compound.[9][10][11] This first rinse is considered hazardous waste.

    • Second & Third Rinses: Repeat the rinse process two more times. Depending on institutional guidelines, these subsequent rinses may also need to be collected as hazardous waste.[4] If local policy allows, they may be flushed down the drain with a large volume of water. Always confirm your institution's specific policy.

    • Final Disposal: Once the container is thoroughly rinsed, allow it to air dry completely in a well-ventilated area.[8] Completely deface or remove the original manufacturer's label and mark the container as "Empty" or "Triple Rinsed".[12][13] The clean container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal route of this compound and its associated waste.

G Disposal Workflow for this compound cluster_start cluster_waste_type Identify Waste Type cluster_actions Execute Disposal Protocol cluster_end Start Waste Generated Solid_Waste Unused Reagent or Contaminated Solid (Gloves, Weigh Paper) Start->Solid_Waste Liquid_Waste Solution Containing Boronic Acid Start->Liquid_Waste Empty_Container Empty Reagent Container Start->Empty_Container Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Triple_Rinse Perform Triple Rinse Protocol in Fume Hood Empty_Container->Triple_Rinse EHS_Pickup Store for EHS Pickup Collect_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup Collect_Rinseate Collect First Rinseate as Liquid Hazardous Waste Triple_Rinse->Collect_Rinseate Step 1 Dispose_Container Deface Label & Dispose of Clean Container in Lab Recycling Triple_Rinse->Dispose_Container Step 2-4 Collect_Rinseate->Collect_Liquid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.